Hexyl carbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
hexyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROASJEHPZNKHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175380 | |
| Record name | Carbamic acid, hexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2114-20-7 | |
| Record name | Carbamic acid, hexyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2114-20-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamic acid, hexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Hexyl Carbamate (C₇H₁₅NO₂)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexyl carbamate, with the molecular formula C₇H₁₅NO₂, is a fascinating and versatile organic compound. While it may not be a household name, its significance in the realms of organic synthesis and pharmaceutical development is noteworthy. This technical guide provides a comprehensive overview of this compound, delving into its chemical and physical properties, synthesis methodologies, analytical characterization, and its role as a key building block in the creation of more complex molecules. With a focus on practical application and scientific integrity, this document is intended to be an invaluable resource for researchers and professionals working in drug discovery and development. We will explore both traditional and modern, greener synthetic routes, provide detailed protocols for its synthesis and analysis, and discuss its known applications, including its role as an intermediate in the synthesis of the anticoagulant drug Dabigatran etexilate.
Introduction: The Unassuming Importance of this compound
The carbamate functional group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents.[1][2] Carbamates are recognized for their chemical stability, ability to permeate cell membranes, and their capacity to act as peptide bond surrogates, making them a valuable motif in drug design.[1] this compound, as a simple alkyl carbamate, serves as an excellent model compound for understanding the chemistry of this class and as a versatile synthon for more elaborate molecular architectures.
While extensive research has been conducted on the broader family of carbamates, dedicated studies on this compound itself are more limited. It is often utilized as a reference compound or an intermediate, highlighting a gap in the comprehensive evaluation of its own pharmacological and toxicological profile. This guide aims to consolidate the available information on this compound and present it in a manner that is both technically robust and practically useful for the scientific community.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following table summarizes the key properties of this compound.
| Property | Value | Unit | Source |
| Molecular Formula | C₇H₁₅NO₂ | [3] | |
| Molecular Weight | 145.20 | g/mol | [3] |
| IUPAC Name | This compound | [3] | |
| CAS Number | 2114-20-7 | [3] | |
| Melting Point | 56-57 | °C | |
| Boiling Point (Predicted) | 213.0 ± 23.0 | °C | |
| Density (Predicted) | 0.9±0.1 | g/cm³ | |
| pKa (Predicted) | 16.59±0.70 | ||
| LogP (Predicted) | 2.12 |
Synthesis of this compound: From Traditional to Green Approaches
The synthesis of carbamates has evolved significantly, moving from hazardous reagents like phosgene towards more environmentally benign methods. This section details various synthetic pathways to obtain this compound, explaining the underlying chemical principles.
Classical Approach: Reaction of Hexanol with Urea
A well-documented method for the synthesis of this compound involves the reaction of 1-hexanol with urea in the presence of a catalyst.[4] This reaction is a type of alcoholysis of urea.[4]
Reaction Scheme:
Caption: Synthesis of this compound from Hexanol and Urea.
Mechanistic Insights: The reaction proceeds through the nucleophilic attack of the alcohol on the carbonyl carbon of urea, followed by the elimination of ammonia.[4] The use of a catalyst, such as a cation exchanger containing nickel, facilitates the reaction by activating the urea molecule.
Experimental Protocol: Synthesis of this compound from 1-Hexanol and Urea
Materials:
-
1-Hexanol (Reagent Grade)
-
Urea (ACS Grade)
-
Cation exchanger with nickel (e.g., Amberlite 200, nickel-loaded)
-
Toluene (Anhydrous)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle)
-
Rotary evaporator
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 1-hexanol (91.8 g, 0.9 mol) and urea (30.0 g, 0.5 mol).
-
Add the nickel-containing cation exchanger (1.4 g).
-
Heat the mixture to 130°C with stirring.
-
Slowly raise the temperature to 150°C over 6 hours and maintain it at this temperature for an additional 4 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the cation exchanger.
-
Remove the excess 1-hexanol by distillation under reduced pressure using a rotary evaporator.
-
The resulting solid is this compound. Recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) can be performed for further purification.
Self-Validation: The purity of the synthesized this compound should be assessed by measuring its melting point and confirmed using the analytical techniques described in Section 4. The expected melting point is in the range of 56-57°C.
Greener Synthetic Routes
In line with the principles of green chemistry, several alternative methods for carbamate synthesis have been developed to avoid toxic reagents and improve atom economy.
3.2.1. From Amines, Carbon Dioxide, and Alkyl Halides:
A three-component coupling reaction using an amine, carbon dioxide (a renewable and non-toxic C1 source), and an alkyl halide offers a mild and efficient route to carbamates.[5]
Caption: Three-component synthesis of carbamates.
3.2.2. Using Dimethyl Carbonate (DMC):
Dimethyl carbonate is a non-toxic and biodegradable reagent that can be used for the methoxycarbonylation of amines to form carbamates. This approach avoids the use of phosgene and other hazardous materials.
Analytical Characterization of this compound
Accurate characterization of a synthesized compound is paramount for its use in further research and development. This section outlines the key analytical techniques for confirming the identity and purity of this compound.
Spectroscopic Analysis
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the hexyl chain and the amine group.
-
A triplet around 0.9 ppm corresponding to the terminal methyl group (-CH₃).
-
A multiplet between 1.2-1.4 ppm for the four methylene groups (-CH₂-) in the middle of the hexyl chain.
-
A triplet around 1.5-1.6 ppm for the methylene group adjacent to the oxygen (-O-CH₂-).
-
A triplet around 4.0 ppm for the methylene group attached to the oxygen of the carbamate.
-
A broad singlet for the amine protons (-NH₂) which may vary in chemical shift depending on the solvent and concentration.
-
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.
-
A signal around 14 ppm for the terminal methyl carbon.
-
A series of signals between 22-32 ppm for the methylene carbons of the hexyl chain.
-
A signal around 65 ppm for the methylene carbon attached to the oxygen.
-
A signal around 158 ppm for the carbonyl carbon of the carbamate group.[6]
-
4.1.2. Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
N-H stretch: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H stretch: Bands in the region of 3000-2850 cm⁻¹ due to the stretching of the C-H bonds in the hexyl group.
-
C=O stretch: A strong absorption band around 1700-1680 cm⁻¹ characteristic of the carbonyl group in the carbamate.
-
N-H bend: An absorption band around 1620-1580 cm⁻¹.
-
C-O stretch: An absorption band in the region of 1250-1200 cm⁻¹.
4.1.3. Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW = 145.20), the mass spectrum obtained by electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 145. The fragmentation pattern would likely involve the cleavage of the hexyl chain and the loss of the carbamate group.
Chromatographic Analysis
4.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a highly sensitive and selective technique for the quantification of compounds in complex matrices, such as biological fluids.
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
Objective: To establish a robust and validated method for the quantification of this compound in human plasma, a critical step in preclinical and clinical drug development.
Materials:
-
This compound reference standard
-
Internal standard (IS) (e.g., a deuterated analog of this compound or a structurally similar carbamate)
-
Human plasma (blank, from a certified vendor)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)
-
Analytical column (e.g., C18 column, 2.1 x 50 mm, 1.8 µm)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 (v/v) methanol:water to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare a stock solution of the internal standard (1 mg/mL) in methanol and a working solution (e.g., 100 ng/mL) in methanol.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 v/v acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure good separation from matrix components (e.g., start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (to be optimized for this compound):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) transitions:
-
This compound: Precursor ion (e.g., [M+H]⁺ = 146.1) to a specific product ion.
-
Internal Standard: Precursor ion to a specific product ion.
-
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the standards.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Self-Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability to ensure its reliability for bioanalytical applications.
Applications in Drug Development and as a Chemical Synthon
While this compound itself is not known to have significant therapeutic activity, its role as a key intermediate in the synthesis of pharmaceuticals is well-established.
Intermediate in the Synthesis of Dabigatran Etexilate
A prominent example of the utility of a this compound derivative is in the synthesis of Dabigatran etexilate, an oral anticoagulant that acts as a direct thrombin inhibitor.[7] A derivative, hexyl (amino(4-aminophenyl)methylene)carbamate, is a crucial intermediate in several synthetic routes to this drug.[7]
Caption: Role of a this compound derivative in Dabigatran synthesis.
This application underscores the importance of simple carbamates as building blocks that can be readily incorporated into more complex and biologically active molecules. The hexyl group in this context likely contributes to the desired pharmacokinetic properties of the final drug product.
A Versatile Building Block
The carbamate functionality in this compound offers two reactive sites: the N-H protons and the ester linkage. This allows for a variety of chemical transformations, making it a versatile synthon in organic synthesis. It can be used in the preparation of:
-
Substituted Ureas: By reacting with amines.
-
Other Carbamates: Through transesterification with different alcohols.
-
Isocyanates: Via thermal or chemical decomposition.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
The toxicological properties of this compound have not been extensively studied individually, but as a member of the carbamate class, it should be handled with care. Some carbamates are known to be cholinesterase inhibitors, although the toxicity can vary widely depending on the specific structure.[2]
Conclusion and Future Perspectives
This compound, C₇H₁₅NO₂, is more than just a simple organic molecule. It is a valuable tool in the arsenal of the medicinal and synthetic chemist. Its straightforward synthesis, well-defined properties, and utility as a chemical intermediate, particularly in the pharmaceutical industry, make it a compound of considerable interest.
While its primary role to date has been as a building block, the lack of comprehensive pharmacological and toxicological data on this compound itself presents an opportunity for future research. A deeper understanding of its biological activity could unveil new potential applications. Furthermore, the continued development of greener and more efficient synthetic methods for this compound and other carbamates will be crucial for sustainable chemical manufacturing.
This guide has aimed to provide a thorough and practical overview of this compound for the scientific community. By understanding its fundamental chemistry and applications, researchers and drug development professionals can better leverage this versatile compound in their own endeavors to advance science and medicine.
References
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 2114-20-7). Retrieved from [Link]
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75026, this compound. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]
- Popa, A., & Șuțan, A. N. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 69(3), 151-171.
- Tiwari, R., Mahasenan, K., & Kazmierczak, B. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 266-269.
- Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254.
- Salvatore, R. N., Shin, S. I., Nagle, A. S., & Jung, K. W. (2001). A three component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates in the presence of cesium carbonate and TBAI. The Journal of Organic Chemistry, 66(3), 1035–1037.
- Technical Disclosure Commons. (2020). Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts.
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PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
- Singh, S., & Kumar, V. (2017). Reaction engineering of urea alcoholysis: Alkyl carbamates. Indian Journal of Chemical Technology, 24(1), 9-16.
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An In-depth Technical Guide to the Solubility of Hexyl Carbamate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of hexyl carbamate in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explore the fundamental principles governing solubility. We will examine the interplay of molecular structure, intermolecular forces, and solvent properties that dictate the dissolution of this compound. This guide offers both theoretical frameworks for predicting solubility, such as Hansen Solubility Parameters (HSP), and a detailed, self-validating experimental protocol for its empirical determination. Our objective is to equip the reader with the foundational knowledge and practical tools necessary to confidently select appropriate solvent systems for synthesis, purification, formulation, and analytical applications involving this compound.
Introduction: The this compound Molecule
This compound (C₇H₁₅NO₂) is an organic compound featuring a carbamate functional group attached to a hexyl alkyl chain.[1][2] Its molecular structure is foundational to understanding its physical and chemical behavior, particularly its solubility.
-
Structure: The molecule possesses a distinct dual character:
-
A polar "head" : The carbamate group (-O-(C=O)-NH₂) is capable of participating in significant dipole-dipole interactions and can act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl and ester oxygens).[4]
-
A nonpolar "tail" : The six-carbon hexyl chain (CH₃(CH₂)₅-) is lipophilic and interacts primarily through weak van der Waals (London dispersion) forces.
-
This amphipathic nature is the primary determinant of its solubility profile, suggesting a nuanced behavior across a spectrum of organic solvents. Understanding this profile is critical for a variety of applications, from selecting an appropriate reaction medium that ensures homogeneity to designing a crystallization process for purification or developing a stable formulation for preclinical studies.
Theoretical Underpinnings of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. For this compound, this means its solubility in a given solvent is governed by the energetic favorability of replacing solute-solute and solvent-solvent interactions with new solute-solvent interactions.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain hydroxyl (-OH) groups, making them excellent hydrogen bond donors and acceptors.[5] We predict high solubility in these solvents. Strong hydrogen bonds will form between the solvent's hydroxyl group and the multiple hydrogen bonding sites on the carbamate head, effectively solvating the polar portion of the molecule.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents possess significant dipole moments but lack hydrogen bond-donating capabilities. They can, however, act as hydrogen bond acceptors. We anticipate good to moderate solubility . The solvent's dipole will interact favorably with the carbamate's dipole moment, and it can accept hydrogen bonds from the N-H group.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak London dispersion forces. The energetic penalty of disrupting the strong hydrogen bonding network between this compound molecules is not sufficiently compensated by the weak interactions formed with the solvent. While the hexyl tail is compatible, the polar carbamate head is poorly solvated, leading to an expectation of low solubility .
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and are effective at dissolving a wide range of organic compounds.[6][7][8][9] They can engage in dipole-dipole interactions with the carbamate head while also interacting favorably with the alkyl tail. Therefore, moderate to good solubility is expected.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Dominant Intermolecular Forces | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | High | Strong hydrogen bonding between solvent -OH and carbamate -NH₂ and C=O groups. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), DMSO | Dipole-Dipole | Good to Moderate | Strong dipole-dipole interactions and H-bond acceptance by the solvent. |
| Halogenated | Dichloromethane (DCM), Chloroform | Dipole-Dipole, London Dispersion | Good to Moderate | Effective solvation of both the polar head and nonpolar tail.[6] |
| Aromatic | Toluene, Benzene | London Dispersion, π-stacking | Low to Moderate | Favorable interaction with the hexyl tail but poor solvation of the polar carbamate head. |
| Aliphatic | n-Hexane, Cyclohexane | London Dispersion | Low | Energetically unfavorable to break up the polar interactions between solute molecules. |
Predictive Modeling: Hansen Solubility Parameters (HSP)
To move beyond qualitative prediction, Hansen Solubility Parameters (HSP) provide a powerful quantitative framework. The total cohesive energy of a substance is divided into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[10][11] The principle states that substances with similar HSP values are likely to be miscible.
The distance (Ra) between the HSP coordinates of a solute (1) and a solvent (2) in 3D "Hansen space" is calculated as:
Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]
A smaller Ra value indicates a higher likelihood of solubility. For a given solute, an interaction radius (R₀) can be determined, and any solvent falling within this sphere (i.e., Ra < R₀) is considered a "good" solvent.[12]
While experimentally determined HSP values for this compound are not published, they can be estimated using group-contribution methods. However, for practical application, one can use the known HSP values of common solvents to guide solvent selection based on the chemical nature of this compound. Solvents with balanced δp and δh components are expected to be most effective.
Diagram 1: Conceptual Model of Hansen Solubility Space
Caption: Solvents inside the sphere are good solvents for the solute at the center.
Table 2: Hansen Solubility Parameters for Common Organic Solvents (Units: MPa⁰·⁵)
| Solvent | δd (Dispersion) | δp (Polar) | δh (H-bonding) |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Water | 15.5 | 16.0 | 42.3 |
Data compiled from various sources for illustrative purposes.
Experimental Protocol: Isothermal Shake-Flask Method
The most reliable solubility data is generated empirically. The isothermal shake-flask method is a gold-standard, self-validating technique for determining the equilibrium solubility of a compound at a specific temperature.
Causality Behind Experimental Choices:
-
Excess Solid: Using an excess of this compound ensures that the solution reaches true saturation and equilibrium is established.
-
Isothermal Conditions: Solubility is temperature-dependent.[13] Maintaining a constant temperature with a calibrated water bath or incubator is critical for reproducibility and accuracy.
-
Agitation: Continuous agitation ensures that the entire solvent volume is exposed to the solid, accelerating the time to reach equilibrium.
-
Equilibration Time: A sufficient equilibration period (e.g., 24-48 hours) is necessary to ensure the dissolution rate equals the precipitation rate. Preliminary time-point studies are recommended to validate this period.
-
Phase Separation: Centrifugation and filtration through a non-adsorptive filter (e.g., PTFE) are crucial to completely remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.
-
Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and robust method for quantifying carbamates.[14][15] A validated calibration curve is essential for converting analytical signals into concentration.
Step-by-Step Methodology:
-
Preparation:
-
Add an excess amount of crystalline this compound (e.g., 50-100 mg) to a series of 4 mL glass vials. The exact mass is not critical, only that it is in clear excess.
-
Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Seal the vials tightly with PTFE-lined caps.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 °C ± 0.5 °C) and agitation speed (e.g., 200 rpm).
-
Allow the samples to equilibrate for a minimum of 24 hours. A 48-hour time point is recommended to confirm equilibrium has been reached.
-
-
Sample Processing:
-
Remove vials from the shaker and allow them to stand for 1-2 hours in the same temperature-controlled environment to let larger particles settle.
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the remaining undissolved solid.
-
Carefully draw an aliquot of the clear supernatant using a glass syringe.
-
Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step must be performed quickly to prevent solvent evaporation.
-
-
Analysis and Quantification:
-
Prepare a stock solution of this compound in a fully miscible solvent (e.g., methanol).
-
Generate a multi-point calibration curve (minimum of 5 points) by performing serial dilutions of the stock solution.
-
Dilute the filtered sample aliquot with the mobile phase to ensure its concentration falls within the linear range of the calibration curve.
-
Analyze the calibration standards and the diluted sample by a validated HPLC-UV method.
-
Calculate the concentration in the diluted sample using the regression equation from the calibration curve.
-
Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.
-
Diagram 2: Experimental Workflow for Solubility Determination
Caption: Shake-flask method workflow for determining equilibrium solubility.
Conclusion and Practical Implications
The solubility of this compound is a direct function of its amphipathic structure. High solubility is achieved in polar protic solvents like alcohols, which can effectively solvate the polar carbamate head through extensive hydrogen bonding. Moderate to good solubility is observed in polar aprotic and halogenated solvents. Conversely, solubility is limited in nonpolar aliphatic and aromatic solvents, which cannot overcome the strong intermolecular forces of the solute.
For the practicing scientist, this guide provides a dual approach: a theoretical framework for rapid, initial solvent screening and a robust experimental protocol for generating precise, reliable data. Whether for designing a high-yield synthesis, developing a scalable purification process, or creating a stable, homogenous formulation, a thorough understanding and empirical validation of this compound's solubility is not just advantageous—it is a prerequisite for success.
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An In-Depth Technical Guide to the 1H NMR Spectrum of Hexyl Carbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: Elucidating Molecular Structure through the Lens of Nuclear Magnetic Resonance
In the landscape of modern analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. For professionals in pharmaceutical research and drug development, a profound understanding of NMR principles and spectral interpretation is not merely advantageous but essential. This guide provides a comprehensive technical overview of the ¹H NMR spectrum of hexyl carbamate, a molecule of interest in various chemical and biological contexts. We will delve into the theoretical underpinnings of its spectral features, present a detailed, field-proven protocol for acquiring high-quality spectra, and offer insights into the causality behind experimental choices, thereby equipping the reader with the expertise to confidently analyze this and similar molecular structures.
The Structural Landscape of this compound: A ¹H NMR Perspective
This compound, with the chemical formula C₇H₁₅NO₂, possesses a number of distinct proton environments that give rise to a characteristic ¹H NMR spectrum. The structural features—a flexible hexyl chain, a carbamate functional group with its associated amine protons, and an ester linkage—all contribute to the chemical shifts, multiplicities, and coupling constants observed in the spectrum. A thorough analysis of these parameters allows for the unambiguous assignment of each proton signal, providing a detailed map of the molecule's connectivity.
To visualize the distinct proton environments of this compound, refer to the following structural diagram with atom numbering:
Caption: Structure of this compound with Proton Designations.
Predicted ¹H NMR Spectral Data for this compound
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established chemical shift ranges for similar functional groups and analysis of homologous carbamates.[1][2] The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.[3]
| Protons (Assignment) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-g (CH₃) | 0.85 - 0.95 | Triplet (t) | 3H | ~7.0 |
| H-f, H-e, H-d (-(CH₂)₃-) | 1.25 - 1.45 | Multiplet (m) | 6H | - |
| H-c (-O-CH₂-CH₂ -) | 1.50 - 1.65 | Quintet | 2H | ~7.0 |
| H-b (-O-CH₂ -CH₂-) | 3.95 - 4.10 | Triplet (t) | 2H | ~6.7 |
| H-a (NH₂) | 4.50 - 5.50 | Broad Singlet (br s) | 2H | - |
Rationale for Predictions:
-
H-g (Terminal Methyl Group): The terminal methyl protons are the most shielded in the alkyl chain and are expected to appear at the lowest chemical shift, typically between 0.85 and 0.95 ppm.[2] They are split into a triplet by the adjacent two methylene protons (H-f).
-
H-f, H-e, H-d (Methylene Groups): The methylene protons in the middle of the hexyl chain have very similar chemical environments, leading to overlapping signals that typically appear as a complex multiplet between 1.25 and 1.45 ppm.[2]
-
H-c (Methylene Group β to Oxygen): These protons are slightly deshielded compared to the other methylene groups in the chain due to their proximity to the electronegative oxygen atom. Their signal is expected around 1.50 - 1.65 ppm and should appear as a quintet due to coupling with the adjacent two methylene groups on either side.
-
H-b (Methylene Group α to Oxygen): The methylene protons directly attached to the carbamate oxygen are significantly deshielded and are expected to resonate at a much higher chemical shift, between 3.95 and 4.10 ppm.[4] This signal will be a triplet due to coupling with the adjacent methylene protons (H-c).
-
H-a (Amine Protons): The protons of the primary amine group in the carbamate functionality are typically observed as a broad singlet in the region of 4.50 - 5.50 ppm. The broadness of the peak is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Their chemical shift can be highly dependent on solvent, concentration, and temperature.
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
1. Sample Preparation:
-
Analyte Purity: Ensure the this compound sample is of high purity. Impurities can introduce extraneous peaks and complicate spectral interpretation.
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. Alternatively, for compounds with potential for hydrogen bonding, DMSO-d₆ can be used.[3]
-
Procedure:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ containing 0.03% TMS) to the NMR tube.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Visually inspect for any undissolved particulate matter.
-
If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
2. NMR Instrument Parameters (for a 400 MHz Spectrometer):
-
Locking and Shimming:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Perform automatic or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample will exhibit sharp, symmetrical peaks.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Number of Scans (NS): 8 to 16 scans are generally adequate for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Receiver Gain (RG): Use an automatic receiver gain setting to prevent signal clipping and maximize dynamic range.
-
Acquisition Time (AQ): An acquisition time of 3-4 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically sufficient for qualitative ¹H NMR.
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm, centered around 6-8 ppm, will encompass all expected proton signals.
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the chemical shift of the TMS signal to 0.00 ppm.
-
Integration: Integrate all the peaks in the spectrum to determine the relative number of protons corresponding to each signal.
The following diagram illustrates the experimental workflow for acquiring the ¹H NMR spectrum of this compound:
Caption: Experimental Workflow for ¹H NMR Spectroscopy.
Conclusion: From Spectrum to Structure
The ¹H NMR spectrum of this compound provides a wealth of information that, when properly analyzed, leads to its complete structural confirmation. By understanding the principles of chemical shift, spin-spin coupling, and integration, and by following a robust experimental protocol, researchers can confidently acquire and interpret high-quality NMR data. This guide has provided the foundational knowledge and practical steps necessary to achieve this, empowering scientists in their pursuit of molecular discovery and development.
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Zhang, Q., et al. (n.d.). Supporting Information for Direct Synthesis of Carbamate from CO2 Using a Task-Specific Ionic Liquid Catalyst. Royal Society of Chemistry. Retrieved from [Link]
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An In-depth Technical Guide to the ¹³C NMR Spectral Analysis of Hexyl Carbamate
Introduction: The Structural Elucidation of a Versatile Moiety
Hexyl carbamate, a molecule featuring a central carbamate functional group flanked by a hexyl alkyl chain, represents a fundamental structure in organic chemistry. Carbamates are of significant interest to researchers and drug development professionals due to their widespread presence in pharmaceuticals, agrochemicals, and polymers.[1] For instance, the carbamate linkage is a key structural feature in many modern coating compositions, valued for its durability and resistance.[2] The precise and unambiguous characterization of such molecules is paramount for quality control, reaction monitoring, and understanding structure-activity relationships.
Among the arsenal of analytical techniques available for structural elucidation, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a particularly powerful, non-destructive tool. It provides direct insight into the carbon skeleton of a molecule, revealing the number of non-equivalent carbon atoms and their chemical environments.[3] This guide provides an in-depth analysis of the expected ¹³C NMR spectrum of this compound, offers a detailed experimental protocol for its acquisition, and explains the underlying principles governing the spectral features. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of how to acquire and interpret ¹³C NMR data for carbamate-containing compounds.
Core Principles: Understanding the ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum provides a wealth of information based on the principle of nuclear magnetic resonance.[4] The carbon-13 isotope, although low in natural abundance (about 1.1%), possesses a nuclear spin that makes it NMR-active.[5] When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies, which are dependent on their local electronic environment. This phenomenon gives rise to the "chemical shift" (δ), a key parameter in NMR spectroscopy.
For this compound (Structure 1), we anticipate a distinct signal for each chemically non-equivalent carbon atom. Due to the free rotation around the single bonds in the hexyl chain, all seven carbon atoms in the molecule are in unique chemical environments. Therefore, a total of seven signals are expected in the proton-decoupled ¹³C NMR spectrum.[6]
The chemical shift of each carbon is influenced by the electronegativity of neighboring atoms and the overall molecular structure. The electron-withdrawing effects of the oxygen and nitrogen atoms in the carbamate group will cause the adjacent carbons to be "deshielded," shifting their signals to a higher frequency (downfield) compared to the carbons in a simple alkane chain.[7]
Predicted ¹³C NMR Spectral Data and Interpretation
While a publicly available, experimentally verified ¹³C NMR spectrum for this compound is not readily accessible, we can predict the chemical shifts with a high degree of confidence based on data from analogous structures and established chemical shift tables.[4][8][9] The expected chemical shifts, recorded in deuterated chloroform (CDCl₃), are summarized in Table 1.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O | 156-158 | The carbonyl carbon of the carbamate group is highly deshielded due to the two adjacent electronegative atoms (O and N), placing it significantly downfield. This is consistent with data for other alkyl carbamates.[9][10] |
| O-CH₂ | 65-67 | This carbon is directly attached to the ester oxygen, causing a significant downfield shift. Its chemical environment is similar to the α-carbon of an ether or ester.[8] |
| -CH₂- (C2) | 31-33 | The second carbon in the alkyl chain, experiencing a lesser inductive effect from the carbamate group compared to the O-CH₂ carbon. |
| -CH₂- (C3) | 28-30 | Further removed from the electron-withdrawing carbamate group, this carbon's chemical shift moves upfield. |
| -CH₂- (C4) | 25-27 | This carbon is in a more alkane-like environment, with its chemical shift approaching that of a typical methylene group in a long chain. |
| -CH₂- (C5) | 22-24 | Similar to C4, this carbon is shielded and appears in the typical upfield region for sp³ hybridized carbons. |
| -CH₃ | 13-15 | The terminal methyl group is the most shielded carbon in the molecule, resulting in the most upfield signal. |
Note: The numbering of the hexyl chain carbons begins at the carbon attached to the oxygen atom.
The interpretation of this predicted spectrum is straightforward. The most downfield signal will correspond to the carbamate carbonyl carbon, a key diagnostic peak. The signal for the carbon atom bonded to the ester oxygen will also be significantly downfield from the rest of the alkyl chain carbons. The remaining methylene carbons of the hexyl group will appear in the typical alkane region of the spectrum (approximately 20-35 ppm), with their chemical shifts subtly varying based on their distance from the carbamate functionality. The terminal methyl group will be the most upfield signal.
Experimental Protocol for ¹³C NMR Spectrum Acquisition
The following protocol outlines a self-validating system for obtaining a high-quality, proton-decoupled ¹³C NMR spectrum of this compound.
1. Sample Preparation:
-
Objective: To prepare a homogeneous solution of the analyte at an appropriate concentration for NMR analysis.
-
Procedure:
-
Weigh approximately 20-50 mg of purified this compound directly into a clean, dry NMR tube. The synthesis of this compound can be achieved by reacting hexyl alcohol with urea.[11]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube. CDCl₃ is a common choice due to its excellent solubilizing properties for moderately polar organic compounds and its well-characterized residual solvent signals.[12]
-
Cap the NMR tube and gently agitate it until the sample is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.
-
Ensure the solution is clear and free of any particulate matter.
-
2. NMR Spectrometer Setup and Calibration:
-
Objective: To configure the NMR spectrometer for optimal data acquisition for ¹³C nuclei and to ensure accurate chemical shift referencing.
-
Procedure:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp, well-resolved NMR signals. This is typically an automated process on modern spectrometers.
-
Reference the chemical shift scale to the residual solvent peak of CDCl₃. The triplet signal for ¹³C in CDCl₃ appears at approximately 77.16 ppm.[8] This internal referencing ensures the accuracy and reproducibility of the measured chemical shifts.
-
3. Data Acquisition:
-
Objective: To acquire the ¹³C NMR data with a good signal-to-noise ratio.
-
Procedure:
-
Set up a standard proton-decoupled ¹³C NMR experiment. This involves broadband decoupling of protons to simplify the spectrum, resulting in a single peak for each non-equivalent carbon.[6]
-
Set the spectral width to cover the expected range of chemical shifts for this compound (e.g., 0 to 200 ppm).
-
The number of scans will depend on the sample concentration and the spectrometer's sensitivity. A typical starting point would be 128 or 256 scans. Due to the low natural abundance of ¹³C, more scans are generally required compared to ¹H NMR.
-
A relaxation delay of 1-2 seconds is usually sufficient for small molecules like this compound.
-
4. Data Processing and Analysis:
-
Objective: To transform the raw data into an interpretable spectrum and assign the observed signals to the corresponding carbon atoms.
-
Procedure:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the central peak of the CDCl₃ triplet to 77.16 ppm.
-
Integrate the peaks (note: in standard ¹³C NMR, peak integrals are not directly proportional to the number of carbons but can give a qualitative indication of relative signal intensities).
-
Assign each peak to a specific carbon atom in the this compound structure based on the predicted chemical shifts and general principles of ¹³C NMR spectroscopy.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the acquisition and analysis of the ¹³C NMR spectrum of this compound.
Caption: Workflow for ¹³C NMR analysis of this compound.
Conclusion
This technical guide provides a comprehensive framework for understanding, acquiring, and interpreting the ¹³C NMR spectral data of this compound. By leveraging established principles of NMR spectroscopy and data from analogous structures, a detailed and reliable assignment of the carbon signals can be achieved. The provided experimental protocol offers a robust and self-validating method for obtaining high-quality data, which is essential for the rigorous structural characterization required in research and development environments. This approach ensures scientific integrity and provides the authoritative grounding necessary for confident structural elucidation of carbamate-containing molecules.
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-
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-
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-
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-
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-
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The Enduring Legacy of a Versatile Functional Group: A Technical Guide to the History and Discovery of Alkyl Carbamates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Carbamate Core - A Nexus of Stability and Reactivity
The carbamate functional group, an ester of carbamic acid, represents a cornerstone of modern organic and medicinal chemistry. Its unique hybrid "amide-ester" nature imparts a remarkable balance of chemical stability and biological reactivity, making it a privileged scaffold in pharmaceuticals, agrochemicals, and polymers. This guide provides an in-depth exploration of the history, discovery, and synthetic evolution of alkyl carbamates, offering insights into the causality behind experimental choices and the enduring relevance of this versatile moiety in contemporary research and drug development.
Part 1: The Genesis of Carbamate Chemistry - From Vitalism's Demise to a New Functional Group
The story of alkyl carbamates is intrinsically linked to the foundational discoveries of 19th-century organic chemistry. The intellectual landscape was dominated by the theory of vitalism, which posited that organic compounds could only be produced by living organisms. This paradigm was famously challenged in 1828 when Friedrich Wöhler synthesized urea, an organic compound, from the inorganic salt ammonium cyanate.[1][2][3][4] This landmark achievement not only debunked vitalism but also laid the groundwork for the exploration of urea's chemical relatives, including the carbamates.
Wöhler's work, in conjunction with that of his contemporary Justus von Liebig, on cyanates and their isomers, opened the door for other chemists to investigate the reactivity of these novel compounds.[5] It was in this fertile scientific environment that the French chemist Charles-Adolphe Wurtz made the pivotal discovery that would formally introduce the carbamate functional group to the world. In the 1840s, Wurtz's investigations into the reactions of cyanic ethers with alcohols led to the formation of a new class of compounds he termed "urethanes," which we now know as carbamates.[6][7][8] His 1846 publication on the formation of urethane from the reaction of cyanogen chloride with alcohol marked the first deliberate synthesis of a simple alkyl carbamate.[6]
While Wurtz's work established the fundamental chemistry of carbamates, the first encounter with this functional group in a natural product came with the isolation of physostigmine from the Calabar bean in the mid-1800s.[9] This complex alkaloid, a methyl carbamate ester, and its potent biological activity as a cholinesterase inhibitor, foreshadowed the immense therapeutic potential of the carbamate scaffold, a potential that would be extensively realized in the following century.
The early 20th century witnessed a significant expansion in the application of carbamate chemistry with the pioneering work of Otto Bayer and his team at IG Farben in Germany. In 1937, they discovered and patented the chemistry of polyurethanes, polymers formed by the reaction of diisocyanates with polyols, creating the robust and versatile materials that are ubiquitous today.[1][6] This discovery, while focused on polymer science, further solidified the importance of the underlying carbamate linkage.
Part 2: The Synthetic Toolkit - Methodologies for Alkyl Carbamate Formation
The versatility of the carbamate functional group is matched by the diversity of synthetic methods developed for its construction. The choice of a particular method is often dictated by the nature of the starting materials, the desired substitution pattern, and the presence of other functional groups.
Classical Approaches: The Workhorses of Carbamate Synthesis
Two of the most established and widely used methods for synthesizing alkyl carbamates involve the reaction of amines with alkyl chloroformates and the reaction of alcohols with isocyanates.
This method relies on the nucleophilic attack of an amine on the electrophilic carbonyl carbon of an alkyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: General Procedure for the Synthesis of an Alkyl Carbamate from an Amine and an Alkyl Chloroformate
-
Dissolution: Dissolve the primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or ethyl acetate) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a non-nucleophilic base (1.1-1.5 equivalents), such as triethylamine or diisopropylethylamine, to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Chloroformate: Slowly add the alkyl chloroformate (1.0-1.1 equivalents) dropwise to the cooled and stirred amine solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure alkyl carbamate.
This highly efficient method involves the nucleophilic addition of an alcohol to the electrophilic carbon of an isocyanate. The reaction is often quantitative and proceeds without the formation of byproducts, making it an attractive route for carbamate synthesis.
Experimental Protocol: General Procedure for the Synthesis of an Alkyl Carbamate from an Alcohol and an Isocyanate
-
Dissolution: Dissolve the alcohol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., toluene, tetrahydrofuran, or dichloromethane) in a round-bottom flask under an inert atmosphere.
-
Addition of Isocyanate: Add the isocyanate (1.0-1.1 equivalents) to the stirred solution at room temperature. The reaction is often exothermic, so for larger scale reactions, addition may need to be controlled.
-
Catalysis (Optional): For less reactive alcohols or isocyanates, a catalyst such as a tertiary amine (e.g., triethylamine, DABCO) or an organotin compound (e.g., dibutyltin dilaurate) can be added in catalytic amounts (0.1-5 mol%).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) for 1-24 hours, monitoring by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. If a catalyst was used, a purification step may be necessary.
-
Purification: The crude product is often pure enough for subsequent use. If necessary, purify by flash column chromatography or recrystallization.
The Curtius Rearrangement: A Gateway to Isocyanates and Carbamates
The Curtius rearrangement is a powerful transformation that converts a carboxylic acid into a primary amine, with an isocyanate as a key intermediate.[10][11][12][13][14] By trapping this in situ-generated isocyanate with an alcohol, a carbamate can be efficiently synthesized.
The reaction proceeds via the thermal or photochemical decomposition of an acyl azide, which rearranges to an isocyanate with the loss of nitrogen gas. The isocyanate can then be reacted with an alcohol to form the desired carbamate.[10][11][12][13][14]
Experimental Protocol: General Procedure for Carbamate Synthesis via the Curtius Rearrangement
-
Acyl Azide Formation:
-
From an Acyl Chloride: Dissolve the acyl chloride (1.0 equivalent) in a suitable solvent (e.g., acetone, dichloromethane). Add a solution of sodium azide (1.1-1.5 equivalents) in water dropwise at 0 °C. Stir vigorously for 1-3 hours. Extract the acyl azide into an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate. Caution: Acyl azides are potentially explosive and should be handled with care.
-
From a Carboxylic Acid: Activate the carboxylic acid (1.0 equivalent) with a reagent such as ethyl chloroformate or diphenylphosphoryl azide (DPPA) in the presence of a base (e.g., triethylamine). Then, add sodium azide to generate the acyl azide in situ.
-
-
Rearrangement and Trapping:
-
Dissolve the crude acyl azide in an anhydrous, inert solvent containing the desired alcohol (used in excess, often as the solvent).
-
Heat the solution to reflux (typically 60-100 °C) until the evolution of nitrogen gas ceases (usually 1-4 hours).
-
Monitor the reaction by TLC for the disappearance of the acyl azide and the formation of the carbamate.
-
-
Work-up and Purification:
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography or recrystallization.
-
Modern and Greener Approaches: The Rise of Carbon Dioxide
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methodologies. The use of carbon dioxide (CO2) as a C1 building block for carbamate synthesis has emerged as a promising alternative to traditional methods that often rely on toxic reagents like phosgene and its derivatives.[15][16][17]
One common approach involves a three-component coupling of an amine, an alkyl halide, and CO2, often in the presence of a base.[15][16][18][19]
Experimental Protocol: General Procedure for Carbamate Synthesis from an Amine, Alkyl Halide, and CO2
-
Reaction Setup: In a pressure vessel, combine the amine (1.0 equivalent), the alkyl halide (1.1-1.5 equivalents), and a base (e.g., cesium carbonate, DBU; 1.5-2.0 equivalents) in a suitable anhydrous solvent (e.g., DMF, DMSO).
-
Introduction of CO2: Pressurize the vessel with carbon dioxide to the desired pressure (typically 1-10 atm).
-
Reaction: Stir the mixture at a specified temperature (e.g., 50-100 °C) for several hours (4-24 h), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling and carefully venting the CO2, filter off any inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Part 3: Alkyl Carbamates in Drug Discovery and Development - A Focus on Acetylcholinesterase Inhibition
The biological significance of the carbamate functional group was first hinted at by the potent physiological effects of physostigmine. This natural product and its synthetic analogs have been instrumental in the development of drugs that target the cholinergic system, particularly as inhibitors of the enzyme acetylcholinesterase (AChE).
AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts. Inhibition of AChE leads to an increase in the concentration and duration of action of ACh, which is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as myasthenia gravis and Alzheimer's disease.[8][20][21]
Mechanism of Acetylcholinesterase Inhibition by Carbamates
Carbamate-based AChE inhibitors act as "pseudo-substrate" inhibitors. They bind to the active site of the enzyme in a manner similar to the natural substrate, acetylcholine. The carbamate ester is then hydrolyzed by the enzyme, but at a much slower rate than the acetyl ester of acetylcholine. This results in the formation of a transiently carbamoylated enzyme that is inactive. The slow rate of decarbamoylation effectively sequesters the enzyme, leading to a sustained increase in acetylcholine levels.[3][4][6]
Key Carbamate-Based Drugs and their Applications
Several alkyl carbamate-containing drugs have made a significant impact in the clinic:
-
Physostigmine: This naturally occurring tertiary amine carbamate can cross the blood-brain barrier and is used to treat glaucoma and as an antidote for anticholinergic poisoning.[2][5][22][23]
-
Neostigmine and Pyridostigmine: These quaternary ammonium carbamates do not readily cross the blood-brain barrier and are primarily used to treat myasthenia gravis, a neuromuscular disorder.[8][20][24][25][26] They improve muscle strength by increasing the amount of acetylcholine available at the neuromuscular junction.[8][20]
-
Rivastigmine: A synthetic carbamate inhibitor of both acetylcholinesterase and butyrylcholinesterase, rivastigmine is used to treat mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1][27][28][29][30] It is available in both oral and transdermal patch formulations.[30]
Quantitative Analysis of AChE Inhibition
The potency of AChE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate greater potency.
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
| Carbamate Derivative 1 | Acetylcholinesterase (AChE) | 54.8 - 94.4 | [9] |
| Carbamate Derivative 2 | Butyrylcholinesterase (BChE) | up to 5.8 | [9] |
| Salicylanilide Carbamate 1 | Butyrylcholinesterase (BChE) | 0.12 ± 0.09 | [31] |
| Salicylanilide Carbamate 7 | Butyrylcholinesterase (BChE) | 0.38 ± 0.01 | [31] |
| Carbamate Derivatives (various) | Acetylcholinesterase (AChE) | Kᵢ in the range of 12.0 ± 2.01 to 61.3 ± 2.59 nM | [32] |
Part 4: Visualizing the Chemistry - Diagrams and Workflows
Reaction Mechanisms
Caption: Mechanism of acetylcholinesterase inhibition by carbamates.
Conclusion: The Future of Carbamate Chemistry
From its humble beginnings in the post-vitalism era of chemistry to its central role in modern drug design and materials science, the alkyl carbamate has proven to be a remarkably enduring and versatile functional group. Its continued prevalence in newly approved pharmaceuticals is a testament to its favorable physicochemical and biological properties. As synthetic methodologies evolve towards greener and more efficient processes, and our understanding of its role in biological systems deepens, the alkyl carbamate is poised to remain a critical tool in the arsenal of chemists and drug discovery professionals for the foreseeable future.
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Justus von Liebig and Friedrich Wöhler. Science History Institute. [Link]
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Charles-Adolphe Wurtz (1817-1884) the Eminent French Chemist of the Second Half of the Nineteenth Century (To the 205th Anniversary of His Birth). Redalyc. [Link]
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Continuous Synthesis of Carbamates from CO2 and Amines. PMC. [Link]
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Isocyanate-based multicomponent reactions. PMC - NIH. [Link]
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Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
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The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. ACS Publications. [Link]
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Chemoselective Synthesis of Carbamates using CO 2 as Carbon Source. ResearchGate. [Link]
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The Toxicological Profile of Hexyl Carbamate: An In-Depth Technical Guide
Foreword
Hexyl carbamate, a member of the broader carbamate family of organic compounds, presents a toxicological profile that, while not extensively studied individually, can be largely understood through the well-established mechanisms of carbamate toxicity. This guide provides a comprehensive overview of the known and anticipated toxicological properties of this compound, designed for researchers, scientists, and professionals in drug development. By integrating data on the carbamate class with specific information available for this compound and structurally related compounds, this document aims to deliver a thorough understanding of its potential hazards and the experimental frameworks used for their assessment. Our approach emphasizes the causality behind toxicological effects and the methodologies for their evaluation, ensuring a blend of technical accuracy and practical insight.
Chemical and Physical Identity
This compound is the ester of carbamic acid and hexanol. Its chemical structure, characterized by the carbamate functional group (-O-C(=O)-N-), is central to its biological activity. The hexyl chain imparts a degree of lipophilicity, which influences its absorption, distribution, and metabolism within biological systems.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 2114-20-7 | |
| Molecular Formula | C₇H₁₅NO₂ | |
| Molecular Weight | 145.20 g/mol | |
| Appearance | White or gray, odorless solid | |
| Melting Point | 62 °C | |
| Boiling Point | 264.33 °C (estimated) | |
| Water Solubility | Log10(WS) = -1.78 mol/L (low) | |
| LogP (octanol/water) | 1.533 |
Mechanism of Action: The Cholinesterase Inhibition Paradigm
The primary mechanism of toxicity for the majority of carbamates, and thus anticipated for this compound, is the inhibition of acetylcholinesterase (AChE).[1] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions.
Inhibition of AChE by carbamates leads to an accumulation of ACh, resulting in overstimulation of muscarinic and nicotinic receptors.[2] This overstimulation manifests in a range of clinical signs, collectively known as a cholinergic crisis. Unlike organophosphates, which cause irreversible phosphorylation of AChE, carbamates induce a reversible carbamylation of the enzyme.[1] This reversibility means that the duration of toxic effects is generally shorter than that of organophosphates, as the carbamate-AChE bond will spontaneously hydrolyze, allowing the enzyme to regain its function.[1]
Mechanism of Acetylcholinesterase Inhibition by this compound.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The ADME profile of a compound is critical to understanding its toxicological potential. While a complete ADME profile for this compound is not available, inferences can be drawn from studies on related carbamates.
Absorption
Carbamates can be absorbed through inhalation, ingestion, and dermal contact.[3] The oral and inhalation routes are generally more toxic than the dermal route.[3] Given its moderate lipophilicity (LogP of 1.533), it is expected that this compound can be absorbed through all three routes.
Distribution
Following absorption, carbamates are generally widely distributed throughout the body. The extent of distribution to specific tissues will depend on factors such as blood flow and the lipophilicity of the specific carbamate.
Metabolism
The metabolism of carbamates is a key determinant of their toxicity and duration of action. The primary metabolic pathways for carbamates are hydrolysis and oxidation.[4]
A study on the in vivo metabolism of a series of n-alkyl carbamates, including this compound, in rats, proposed a model where hydrolytic metabolism occurs in the peripheral compartment, while oxidative metabolism to urinary metabolites happens in the central compartment.[4]
-
Hydrolysis: The ester linkage of the carbamate is hydrolyzed, releasing the alcohol (hexanol in this case) and carbamic acid. Carbamic acid is unstable and decomposes to carbon dioxide and ammonia.
-
Oxidation: The alkyl (hexyl) chain can undergo oxidation, leading to the formation of more polar metabolites that are more readily excreted.
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An In-Depth Technical Guide to the Stability and Degradation Pathways of Hexyl Carbamate
Introduction: Understanding Hexyl Carbamate
This compound is an organic molecule featuring a carbamate functional group attached to a hexyl alkyl chain. While not a widely commercialized pharmaceutical agent in its own right, its structure is representative of carbamate moieties frequently incorporated into drug candidates, prodrugs, and agricultural chemicals.[1] The carbamate linkage, an ester of carbamic acid, is of significant interest in drug development for its ability to act as a bioisostere for amide bonds, improve membrane permeability, and serve as a cleavable linker in prodrug design.[1] However, the inherent chemical reactivity of this group also makes it susceptible to various degradation pathways, which can impact the stability, shelf-life, and safety profile of any substance containing it.
This technical guide provides a comprehensive analysis of the principal degradation pathways governing the stability of this compound. We will explore the mechanisms of hydrolytic, thermal, and enzymatic degradation, grounded in fundamental chemical principles. Furthermore, this guide will present a robust, field-proven framework for assessing the stability of this compound through forced degradation studies, complete with detailed experimental protocols and analytical methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the stability of carbamate-containing molecules.
Chapter 1: Primary Degradation Pathways
The stability of this compound is primarily dictated by the integrity of the carbamate functional group. This group can be degraded through several key chemical and biological pathways.
Hydrolytic Degradation: The Role of pH
Hydrolysis is a dominant degradation pathway for carbamates in aqueous environments.[2] The rate and mechanism of this reaction are highly dependent on the pH of the solution.[2][3]
Acid-Catalyzed Hydrolysis: Under acidic conditions (typically pH < 6), the hydrolysis of carbamates is catalyzed by protons (H+).[2] The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and cleavage of the carbon-oxygen bond yields hexanol and carbamic acid. Carbamic acid is inherently unstable and rapidly decomposes to ammonia and carbon dioxide.[4] While this pathway exists, acid-catalyzed hydrolysis is often not the most significant mechanism for carbamates compared to base-catalyzed routes.[2]
Base-Catalyzed Hydrolysis: Alkaline conditions (typically pH > 8) significantly accelerate carbamate hydrolysis.[2] For primary carbamates like this compound (which has a hydrogen on the nitrogen), the reaction often proceeds through an E1cB (Elimination Unimolecular Conjugate Base) mechanism.[5][6] This involves the rapid deprotonation of the nitrogen atom by a hydroxide ion to form a carbamate anion. This anion then undergoes a rate-determining elimination to form hexoxide and an isocyanate intermediate. The highly reactive isocyanate is immediately attacked by water to form an unstable carbamic acid, which, as previously noted, decomposes to an amine (in this case, ammonia) and carbon dioxide.[7][8]
An alternative, though less common for primary carbamates, is the BAc2 (Base-catalyzed Acyl substitution) mechanism, where the hydroxide ion directly attacks the carbonyl carbon.[5][6]
Thermal Degradation
Carbamates can undergo thermal decomposition, a process that is highly dependent on temperature and the specific chemical structure.[9] The primary pathway for the thermal degradation of many simple alkyl carbamates is a reversible dissociation into an alcohol and an isocyanate.[10] For this compound, this would yield hexanol and isocyanic acid. This process is often utilized in industrial synthesis as a phosgene-free method for producing isocyanates.[10] At higher temperatures, further decomposition reactions can occur, leading to a complex mixture of products, including amines, olefins (from the alkyl chain), and carbon dioxide.[9][11] The presence of metal catalysts, such as stainless steel from a reaction vessel, can significantly influence the decomposition pathway and product profile.[11]
Photolytic Degradation
Exposure to light, particularly ultraviolet (UV) radiation, can induce photolytic degradation. Molecules must be able to absorb light to be susceptible to photodegradation.[12] The degradation process can involve the homolytic cleavage of bonds to form free radicals, which can then participate in a variety of secondary reactions. For this compound, potential cleavage points include the C-O bond and the N-H bond. The specific degradation products will depend on the wavelength of light and the presence of photosensitizers.
Enzymatic Degradation
In a biological context, the primary route of metabolism for carbamate esters is hydrolysis catalyzed by carboxylesterases (CES).[13][14][15] These enzymes are abundant in the liver and intestines and play a crucial role in the metabolism of many ester- and carbamate-containing drugs and xenobiotics.[16][17] The enzymatic hydrolysis of this compound would cleave the ester bond to release hexanol and carbamic acid, which then decomposes.[18][19] This metabolic pathway is a key consideration in drug development, as it can determine the pharmacokinetic profile and half-life of a carbamate-based drug.[20] The rate of enzymatic hydrolysis can be influenced by the steric bulk around the carbamate group.[20]
Chapter 2: A Practical Guide to Stability Assessment
To empirically determine the stability of this compound and identify its degradation products, a forced degradation or "stress testing" study is essential. This involves subjecting the compound to a range of exaggerated conditions to accelerate degradation.[21][22] The International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B provide the regulatory framework for such studies.[21][22][23]
Forced Degradation Study Design
A well-designed forced degradation study aims for a target degradation of 5-20% of the parent compound.[21][24] This level is sufficient to generate and identify degradation products without driving the reaction to completion, which could obscure the primary pathways.
| Stress Condition | Typical Parameters | Purpose | Potential Degradants |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24-48h | To assess stability in acidic environments.[21] | Hexanol, Ammonia, CO2 |
| Base Hydrolysis | 0.1 M NaOH, Room Temp, 2-8h | To assess stability in alkaline environments.[21] | Hexanol, Ammonia, CO2 |
| Oxidative | 3% H2O2, Room Temp, 24h | To assess susceptibility to oxidation. | Oxidized alkyl chain derivatives |
| Thermal | 80°C (solid state), 48h | To evaluate intrinsic thermal stability.[10] | Hexanol, Isocyanic Acid |
| Photolytic | ICH Q1B specified light source | To evaluate light sensitivity.[12][23] | Radical-derived products |
Table 1: Summary of Forced Degradation Conditions
Experimental Protocol: Forced Degradation Workflow
The following protocol outlines a systematic approach to conducting a forced degradation study on this compound.
Materials:
-
This compound (analytical standard)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H2O2)
-
Acetonitrile (HPLC grade), Water (HPLC grade)
-
Volumetric flasks, pipettes, vials
-
pH meter, heating block/oven, photostability chamber
-
HPLC system with UV or MS detector
Protocol Steps:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition Application:
-
Acid: Dilute the stock solution with 0.1 M HCl to the target concentration. Incubate at 60°C.
-
Base: Dilute the stock solution with 0.1 M NaOH. Keep at room temperature.
-
Oxidative: Dilute the stock solution with 3% H2O2. Keep at room temperature.
-
Thermal: Place solid this compound in a vial and heat in an oven at 80°C. Also, prepare a solution and heat it.
-
Photolytic: Expose both solid and solution samples to a light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[12][23] A dark control sample must be run in parallel.
-
-
Time Point Sampling: Withdraw aliquots from each stressed solution at predetermined time points (e.g., 2, 4, 8, 24, 48 hours). For thermal solid stress, dissolve a portion of the solid in solvent at each time point.
-
Neutralization: Immediately neutralize the acid and base samples to halt the degradation reaction before analysis (e.g., add an equimolar amount of NaOH to the acid sample and HCl to the base sample).
-
Analytical Method: Analyze all samples, including an unstressed control (time zero), using a validated, stability-indicating HPLC method.
Analytical Methodologies
A stability-indicating analytical method is one that can accurately quantify the decrease in the active substance's concentration due to degradation and separate it from its degradation products.[21] High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.[25][26]
-
Chromatography: Reversed-phase HPLC is the method of choice.[25]
-
Column: A C18 column is a suitable starting point, given the non-polar hexyl chain of the molecule.
-
Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile is typically required to separate the relatively non-polar parent compound from its more polar degradation products (e.g., hexanol).
-
-
Detection:
-
UV Detection: If this compound possesses a chromophore, UV detection can be used for quantification. However, many simple alkyl carbamates have poor UV absorbance.[27]
-
Mass Spectrometry (LC-MS): This is the preferred method. It provides superior sensitivity and, critically, allows for the identification of degradation products by determining their mass-to-charge ratio (m/z). This is essential for elucidating the degradation pathways.
-
Post-Column Derivatization: For carbamates lacking a strong chromophore, post-column derivatization can be employed. This involves hydrolyzing the carbamates post-separation to yield an amine, which is then reacted with a reagent like o-phthalaldehyde (OPA) to form a highly fluorescent derivative, enabling sensitive fluorescence detection.[25]
-
Conclusion
The stability of this compound is a multi-faceted issue governed by its susceptibility to hydrolysis, thermal stress, and enzymatic cleavage. Hydrolysis is the most significant chemical degradation pathway, with the reaction rate being profoundly influenced by pH, particularly under basic conditions where an E1cB mechanism predominates. Understanding these degradation pathways is not merely an academic exercise; it is a critical requirement in drug development and chemical safety assessment. The application of a systematic forced degradation study, guided by ICH principles and supported by robust, stability-indicating analytical methods like LC-MS, provides the necessary data to predict shelf-life, develop stable formulations, and ensure the safety and efficacy of any product containing a carbamate moiety.
References
-
LaDu, B. N., & Mandel, H. G. (Eds.). (2013). The Role of Human Carboxylesterases in Drug Metabolism: Have We Overlooked Their Importance?. PMC. [Link]
-
Holmes, R. S., et al. (2014). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. PubMed. [Link]
-
Williams, E. T., et al. (2014). The Role of Human Carboxylesterases in Drug Metabolism: Have We Overlooked Their Importance?. Semantic Scholar. [Link]
-
Daly, N. J., & Ziolkowski, F. (1972). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry. [Link]
-
ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
Zhu, H. J., & Markowitz, J. S. (2019). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism. [Link]
-
Li, B., et al. (2019). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. PMC - NIH. [Link]
-
Fernández, I., et al. (2016). Hydrolysis of a carbamate triggered by coordination of metal ions. Dalton Transactions. [Link]
-
Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. EMA. [Link]
-
ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]
-
Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing, and Applied Sciences (CECAS). [Link]
-
Zahedifar, M., et al. (2022). Carbamate base-catalyzed hydrolysis mechanisms. ResearchGate. [Link]
-
Al-Rawi, H., & Williams, A. (1977). Elimination-addition mechanisms of acyl group transfer: the hydrolysis and synthesis of carbamates. Journal of the American Chemical Society. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. EPA. [Link]
-
SIBUR International. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. MDPI. [Link]
-
Bhatt, P., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. [Link]
-
Singh, S., & Kumar, V. (2016). Forced Degradation Studies. SciSpace. [Link]
-
Sinha, A. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]
-
Baertschi, S. W., et al. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. PubMed. [Link]
-
Kamberi, M., et al. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Zaartab, A. (n.d.). Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. SlideShare. [Link]
-
Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]
-
Scribd. (n.d.). HPLC Method for Analyzing Carbamate Pesticides. Scribd. [Link]
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International Journal of Creative Research Thoughts. (2022). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]
-
Bhatt, P., et al. (2021). Characterization of the role of esterases in the biodegradation of organophosphate, carbamate, and pyrethroid pesticides. PubMed. [Link]
-
Ufarté, L., et al. (2017). Discovery of carbamate degrading enzymes by functional metagenomics. PMC. [Link]
-
Ramma, C. S., & Taylor, R. (1983). The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects. RSC Publishing. [Link]
-
Ufarté, L., et al. (2017). Discovery of carbamate degrading enzymes by functional metagenomics. PLOS One. [Link]
-
Wildvineyard. (2020). Hydrolysis of carboxylic and carbonic acid derivatives. YouTube. [Link]
-
Gorkins, H. G., et al. (1982). Thermal decomposition of ketoxime carbamates: an investigation of the thermolysis of thiofanox. Journal of Agricultural and Food Chemistry. [Link]
-
Mor, M., et al. (2007). Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability. PMC - PubMed Central. [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). EPA. [Link]
-
Agilent Technologies. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Ingenieria Analitica Sl. [Link]
-
Ufarté, L., et al. (2017). Discovery of carbamate degrading enzymes by functional metagenomics. Sci-Hub. [Link]
-
Turoň, J., et al. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Olah, G. A., & Calin, M. (1968). Stable carbonium ions. LIX. Protonated alkyl carbamates and their cleavage to protonated carbamic acids and alkylcarbonium ions. Journal of the American Chemical Society. [Link]
-
Bonomo, L., et al. (2017). Recent Advances in the Chemistry of Metal Carbamates. PMC - NIH. [Link]
-
Castro, E. A., et al. (1998). Hydrolysis of Benzothiazolylcarbamates in Basic Media. ResearchGate. [Link]
-
Reddit. (2021). Carbamate vs Ester Hydrolysis Question?. r/chemistry. [Link]
-
Mattarei, A., et al. (2014). Mechanism of base-induced hydrolysis of carbamates 2–4. ResearchGate. [Link]
-
Lhouty, M. H., et al. (1997). Key parameters for carbamate stability in dilute aqueous–organic solution. ResearchGate. [Link]
-
Christenson, I. (1964). RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION. Semantic Scholar. [Link]
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Methodological & Application
Application Note: Phosgene-Free Synthesis of Hexyl Carbamate via Catalytic Urea Alcoholysis
Abstract & Introduction
The synthesis of organic carbamates (urethanes) has historically relied on the reaction of amines with phosgene (
This Application Note details a robust, high-yield protocol for the synthesis of n-hexyl carbamate (CAS 2114-20-7) using urea alcoholysis . This method utilizes urea as a safe, stable, and inexpensive carbonyl source, reacting it with 1-hexanol in the presence of a heterogeneous Lewis acid catalyst (Zinc Oxide). This route eliminates the use of halogenated reagents and generates ammonia as the sole byproduct, which can be captured and recycled.
Key Advantages:
-
Safety: Zero phosgene or isocyanate handling.[1]
-
Atom Economy: High incorporation of reactant atoms; ammonia is the only leaving group.
-
Scalability: The reaction uses standard reactor configurations and inexpensive, abundant reagents.[1]
Mechanism of Action
The urea alcoholysis reaction does not proceed via a direct nucleophilic attack of the alcohol on the urea carbonyl. Instead, it follows an elimination-addition mechanism.
-
Thermal Decomposition: At elevated temperatures (>130°C), urea thermally decomposes to release ammonia (
) and generate isocyanic acid ( ) in situ. -
Nucleophilic Addition: The hydroxyl group of 1-hexanol acts as a nucleophile, attacking the carbon of the isocyanic acid to form the carbamate ester.
-
Catalytic Role: Lewis acid catalysts (e.g.,
, ) coordinate with the urea carbonyl, lowering the activation energy for the elimination of ammonia and stabilizing the transition state for alcohol addition.
Reaction Pathway Diagram[2]
Figure 1: Mechanistic pathway of urea alcoholysis. The reaction relies on the in situ generation of isocyanic acid.
Experimental Protocol
Materials & Equipment
Reagents:
-
Urea (Prilled/Powder): >99% purity. (Stoichiometric limiting reagent)
-
1-Hexanol: Anhydrous, >98%. (Acts as both reagent and solvent; 3-4 molar equivalents relative to urea).
-
Catalyst: Zinc Oxide (
) powder (ACS Reagent grade) or Dibutyltin oxide (if homogeneous catalysis is preferred, though ZnO is recommended for easier workup). -
Purification Solvents: Ligroin (bp 60-90°C) or Ethanol/Water mix.
Equipment:
-
3-Neck Round Bottom Flask (250 mL or 500 mL).
-
Reflux Condenser.
-
Thermometer (Internal temperature monitoring is critical).
-
Heating Mantle with magnetic stirring.
-
Ammonia Scrubber: Tubing leading from the top of the condenser into a beaker of dilute HCl or a water trap to neutralize evolved
.
Step-by-Step Procedure
Step 1: Reaction Setup
-
Charge the 3-neck flask with 300 mmol Urea (18.0 g) and 900 mmol 1-Hexanol (91.9 g / ~113 mL) .
-
Add 2.0 wt% Zinc Oxide (0.36 g) relative to urea mass.
-
Equip the flask with the thermometer, magnetic stir bar, and reflux condenser.
-
Connect the outlet of the condenser to the ammonia scrubber.
Step 2: Reaction Phase
-
Begin stirring and heat the mixture. The urea will dissolve as the temperature rises.
-
Critical Control Point: Bring the internal temperature to 140°C - 150°C .
-
Note: Below 130°C, the decomposition of urea is too slow. Above 160°C, risk of side reactions (formation of cyanuric acid or biuret) increases.
-
-
Maintain reflux for 4 to 6 hours .
-
Monitoring: Observe the ammonia evolution (bubbling in the trap). The reaction is nearing completion when ammonia evolution ceases.
-
Validation: TLC (SiO2, Ethyl Acetate/Hexane 3:7) can be used to monitor the disappearance of urea (visualized with p-anisaldehyde stain).
-
Step 3: Workup
-
Cool the reaction mixture to ~80°C.
-
Filtration: Filter the warm mixture through a sintered glass funnel or Celite pad to remove the heterogeneous ZnO catalyst.
-
Distillation: Transfer the filtrate to a clean flask. Distill off the excess 1-hexanol under reduced pressure (vacuum distillation).
-
Hexanol BP: 157°C (atm). Use vacuum to keep pot temperature below 100°C.
-
Step 4: Purification
-
The residue (crude this compound) will solidify upon cooling.[2]
-
Recrystallization: Dissolve the crude solid in boiling Ligroin (bp 60-90°C) or a Toluene/Hexane mixture.
-
Allow to cool slowly to room temperature, then chill in an ice bath.
-
Filter the white crystalline crystals and wash with cold hexane.
-
Dry in a vacuum desiccator.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of this compound.
Results & Characterization
When executed correctly, this protocol yields a high-purity product suitable for pharmaceutical intermediates.
| Parameter | Specification / Expected Value | Notes |
| Appearance | White crystalline solid | Colorless if melted. |
| Yield | 92% - 96% | Based on Urea starting material. |
| Melting Point | 53°C - 56°C | Sharp melting point indicates high purity. |
| Boiling Point | 108-109°C @ 14 mmHg | Useful if purifying via distillation instead of crystallization. |
| IR Spectrum | Distinctive carbamate doublet for |
Expertise & Troubleshooting (The "Why" Behind the Steps)
1. Why use excess Hexanol? The reaction is reversible. While the removal of ammonia drives the equilibrium to the right (Le Chatelier's principle), using excess alcohol (solvent quantity) ensures that the concentration of nucleophile remains high throughout the reaction, suppressing the formation of biuret (dimerization of urea).
2. Catalyst Selection: While soluble catalysts like Dibutyltin dilaurate are faster, they are difficult to remove completely, leaving toxic tin residues. Zinc Oxide (ZnO) is preferred because it is heterogeneous (insoluble in the organic phase), allowing for simple removal by filtration, and it is non-toxic relative to organotins.
3. Temperature Control:
-
< 135°C: The reaction stalls. Urea does not decompose to HNCO fast enough.
-
> 160°C: Urea may polymerize to cyanuric acid, which is a white solid that is difficult to separate from the product. If you see a white precipitate forming during reflux that is not urea, it is likely cyanuric acid.
4. Ammonia Management: Ammonia is basic and can cause back-pressure if the lines are narrow. Ensure wide-bore tubing is used for the scrubber. Do not submerge the tube directly into the acid trap without a safety trap (empty flask) in between to prevent suck-back into the hot reaction vessel.
References
-
Preparation of n-Butyl Carbamate (Analogous Procedure). Organic Syntheses, Coll. Vol. 2, p.46 (1943); Vol. 13, p.10 (1933). Link
-
Phosgene-free synthesis of carbamates. Green Chemistry, 2003, 5, 1-6. (Review of non-phosgene routes). Link
-
Synthesis of this compound (Protocol Data). PrepChem, "Synthesis of this compound." Link
-
Catalytic activity of ZnO in urea alcoholysis. Journal of Hazardous Materials, 2014, 266, 167-173. (Discusses Zn-based catalysis for carbamates). Link
-
This compound Properties. PubChem Database, CID 75026. Link
Sources
Application Notes and Protocols for the Metal-Catalyzed Synthesis of N-Hexyl Carbamate
Introduction: The Significance and Modern Synthesis of N-Hexyl Carbamate
N-hexyl carbamate is a valuable chemical intermediate with applications in the synthesis of pharmaceuticals, agrochemicals, and polyurethanes. Traditionally, its synthesis involved the use of hazardous reagents like phosgene. However, the drive for greener and safer chemical processes has spurred the development of metal-catalyzed methodologies that utilize more benign starting materials. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the metal-catalyzed synthesis of N-hexyl carbamate, with a focus on explaining the rationale behind experimental choices and ensuring reproducible, self-validating protocols.
The primary focus of modern synthetic routes is the avoidance of phosgene, a highly toxic and corrosive chemical.[1] Metal-catalyzed reactions offer milder conditions, improved yields, and greater selectivity, making them attractive alternatives.[1] This guide will explore several effective metal-catalyzed approaches, providing both the theoretical underpinning and practical, step-by-step protocols.
Catalytic Systems for N-Hexyl Carbamate Synthesis: A Comparative Overview
A variety of metal catalysts have been successfully employed for the synthesis of N-hexyl carbamate and its derivatives. The choice of catalyst often depends on the desired reaction pathway and the available starting materials. The following table summarizes key metal-catalyzed approaches.
| Catalytic System | Reactants | Key Advantages | Typical Yields | Reference |
| Nickel-on-Cation Exchanger | 1-Hexanol, Urea | Heterogeneous catalyst, easy separation, high yield. | 94% | [2] |
| Indium Triflate | Alcohols, Urea | Eco-friendly carbonyl source, simple product isolation. | Good to Excellent | [3] |
| Palladium(II) Aqua Complex | Alcohols, Urea | Catalytic, non-hydrolytic cleavage of urea's amide bond. | - | [4] |
| Silica-Supported Metal Oxides | Alcohols, Urea | Stable, reusable, and scalable catalyst system. | up to 96% | [5] |
| Iron Pincer Complex | Formamides, Alcohols | Dehydrogenative coupling, avoids isocyanate intermediates. | - | [6] |
| Copper-based Photoredox Catalyst | Carbamates, Alkyl Halides | Photoinduced, room temperature reaction. | - | [7] |
| Gold Anode | Methanol, Hexylamine, CO | Electrochemical synthesis. | - | [8] |
Experimental Protocols: Step-by-Step Methodologies
This section provides detailed protocols for selected metal-catalyzed syntheses of N-hexyl carbamate. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Protocol 1: Nickel-Catalyzed Synthesis of N-Hexyl Carbamate from 1-Hexanol and Urea
This protocol is adapted from a high-yield synthesis utilizing a heterogeneous nickel catalyst, which simplifies product purification.[2]
Rationale: The use of a cation exchanger impregnated with nickel provides a solid catalyst that can be easily filtered off from the reaction mixture. Urea serves as a safe and readily available source of the carbamoyl group. The reaction proceeds via the alcoholysis of urea, where the alcohol attacks the carbonyl group of urea, leading to the formation of the carbamate and ammonia as a byproduct.
Experimental Workflow:
Caption: Workflow for Nickel-Catalyzed N-Hexyl Carbamate Synthesis.
Materials:
-
1-Hexanol (918 parts by weight)
-
Urea (300 parts by weight)
-
Nickel-containing cation exchanger (e.g., Amberlite 200 treated with a nickel salt) (14 parts by weight)[2]
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1-hexanol, urea, and the nickel-containing cation exchanger.
-
Heating: Begin stirring the mixture and heat it to 130°C.
-
Temperature Ramp: Over a period of 6 hours, gradually increase the temperature to 150°C. This slow ramp-up allows for controlled reaction initiation and minimizes potential side reactions.
-
Reaction Completion: Maintain the reaction mixture at 150°C for an additional 4 hours to ensure complete conversion.
-
Catalyst Removal: After cooling the mixture to room temperature, filter off the cation exchanger. The solid catalyst can be washed with a small amount of an appropriate solvent (e.g., more 1-hexanol or a non-polar solvent) to recover any adsorbed product.
-
Purification: Remove the excess 1-hexanol from the filtrate by distillation under reduced pressure. The remaining solid is N-hexyl carbamate.
-
Characterization: The product can be characterized by its melting point (56-57°C) and spectroscopic methods (NMR, IR). The reported yield for this method is approximately 94% of the theoretical yield.[2]
Protocol 2: Indium Triflate-Catalyzed Synthesis of Primary Carbamates
This protocol outlines a general method for the synthesis of primary carbamates from alcohols and urea using indium triflate as a catalyst.[3] This approach is noted for its use of an environmentally friendly carbonyl source and simple product isolation.
Rationale: Indium triflate is a Lewis acid that activates the carbonyl group of urea, making it more susceptible to nucleophilic attack by the alcohol. This catalytic process allows the reaction to proceed under milder conditions than uncatalyzed methods. The products are often obtained in high purity by simple filtration or crystallization.[3]
Reaction Mechanism Overview:
Caption: Proposed Mechanism for Indium-Catalyzed Carbamate Synthesis.
Materials:
-
1-Hexanol
-
Urea
-
Indium triflate (catalytic amount)
-
Appropriate solvent (if necessary, though the reaction may be run neat)
-
Reaction vessel with heating and stirring capabilities
-
Crystallization/filtration equipment
General Procedure:
-
Reaction Setup: Combine the alcohol (e.g., 1-hexanol), urea, and a catalytic amount of indium triflate in a reaction vessel.
-
Reaction Conditions: Heat the mixture with stirring. The optimal temperature and reaction time will depend on the specific alcohol used and should be determined empirically, for example, by monitoring the reaction progress using TLC or GC.
-
Product Isolation: Upon completion, the product can often be isolated by simple filtration or crystallization from the reaction mixture, which is a significant advantage of this method.[3]
-
Purification: If necessary, further purification can be achieved by recrystallization from a suitable solvent system.
Trustworthiness and Self-Validating Systems
The protocols described are designed to be self-validating. Key to this is the monitoring of reaction progress and the characterization of the final product.
-
Reaction Monitoring: Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) should be employed to track the consumption of starting materials and the formation of the product. This allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged heating.
-
Product Characterization: The identity and purity of the synthesized N-hexyl carbamate should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbamate functional group (C=O and N-H stretching frequencies).
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: To compare with the literature value (56-57°C) as an indicator of purity.[2]
-
By rigorously applying these analytical techniques, researchers can be confident in the outcome of the synthesis and the quality of the obtained N-hexyl carbamate.
Conclusion
The metal-catalyzed synthesis of N-hexyl carbamate offers significant advantages over traditional methods, particularly in terms of safety, efficiency, and environmental impact. The protocols detailed in this application note provide a solid foundation for researchers to produce this important chemical intermediate. By understanding the underlying principles of the catalytic systems and adhering to rigorous analytical validation, these methods can be reliably implemented in a research or drug development setting. The continued exploration of novel metal catalysts will undoubtedly lead to even more efficient and sustainable routes for carbamate synthesis in the future.
References
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Bresciani, G., Biancalana, L., Pampaloni, G., & Marchetti, F. (2020). Recent Advances in the Chemistry of Metal Carbamates. Molecules, 25(16), 3603. [Link][9][10][11][12]
-
Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters, 15(6), 1394–1397. [Link][13][14][15]
-
Organic Chemistry Portal. (n.d.). Substituted carbamate synthesis by carbamidation. Retrieved from [Link][16]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link][3]
-
PrepChem. (n.d.). Synthesis of hexyl carbamate. Retrieved from [Link][2]
-
Fujita, K. I., Asai, C., Yamaguchi, T., & Hanasaka, F. (2009). N-Alkylation of carbamates and amides with alcohols catalyzed by a Cp*Ir complex. Tetrahedron, 65(18), 3624-3628. [Link][17]
-
Kaminskaia, N. V., Kostic, M., & Kostic, N. M. (2001). Alcoholysis of Urea Catalyzed by Palladium(II) Complexes. Inorganic Chemistry, 40(23), 5999–6007. [Link][4]
-
Sanford, M. S., et al. (2021). Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. ACS Catalysis, 11(16), 10446–10455. [Link][6]
-
Ahn, J. M., Peters, J. C., & Fu, G. C. (2017). The Design of a Photoredox Catalyst that Enables the Direct Synthesis of Carbamate-Protected Primary Amines via Photoinduced, Copper-Catalyzed N-Alkylation Reactions of Unactivated Secondary Halides. Journal of the American Chemical Society, 139(49), 18101–18106. [Link][7][18]
-
Wang, P., Ma, Y., Liu, S., Wang, S., & Deng, Y. (2018). Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts. Catalysts, 8(11), 569. [Link][5]
-
Yamanaka, I., de Leon, R. G., & Otsuka, K. (2006). Electro-organic Synthesis of N-Hexyl Carbamate by Carbonylation of Methanol and Hexylamine with CO over Au Supported on Carbon Anode. Chemistry Letters, 35(10), 1134-1135. [Link][8]
-
Tundulawesu, D., et al. (2020). Recent Methodologies for Carbamate Synthesis. Molecules, 25(1), 123. [Link][19]
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- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Design of a Photoredox Catalyst that Enables the Direct Synthesis of Carbamate-Protected Primary Amines via Photoinduced, Copper-Catalyzed N-Alkylation Reactions of Unactivated Secondary Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in the Chemistry of Metal Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Chemistry of Metal Carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed Synthesis of N-Aryl Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Substituted carbamate synthesis by carbamidation [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light [organic-chemistry.org]
- 19. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Detailed Protocol for Hexyl Carbamate Synthesis
Abstract & Application Overview
Hexyl carbamate (CAS: 2114-20-7) is a primary carbamate ester widely utilized as a reactive intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymer cross-linking agents. Its structural motif—a six-carbon lipophilic chain attached to a polar carbamate group—makes it a valuable model compound for studying lipophilicity-bioactivity relationships in drug design.
This guide presents two distinct synthetic protocols:
-
Method A (Nucleophilic Substitution): The reaction of hexyl chloroformate with ammonia. This is the Gold Standard for laboratory-scale synthesis due to its high yield, mild conditions, and superior product purity.
-
Method B (Transesterification): The thermal alcoholysis of urea with 1-hexanol. This is a Green Chemistry alternative suitable for scale-up, avoiding phosgene derivatives.
Safety & Hazard Analysis
CRITICAL WARNING: This protocol involves hazardous reagents. All manipulations must be performed in a properly functioning chemical fume hood.
| Reagent | Hazard Class | Specific Danger |
| Hexyl Chloroformate | Corrosive, Toxic | Lachrymator. Reacts violently with water to release HCl. Inhalation can cause severe respiratory damage. |
| Ammonia (aq/gas) | Corrosive, Toxic | Causes severe skin burns and eye damage. Inhalation of high concentrations can be fatal. |
| Dichloromethane (DCM) | Carcinogen | Volatile organic solvent. Permeates standard nitrile gloves (use PVA or laminate gloves). |
| 1-Hexanol | Irritant | Flammable liquid and vapor. Eye and skin irritant. |
Reaction Mechanism
Method A: Nucleophilic Acyl Substitution
The synthesis proceeds via an addition-elimination mechanism. Ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of hexyl chloroformate. The tetrahedral intermediate collapses, expelling the chloride ion as a leaving group.
Method B: Urea Alcoholysis
This reversible transesterification involves the nucleophilic attack of 1-hexanol on the carbonyl of urea, releasing ammonia. High temperatures and the continuous removal of ammonia are required to drive the equilibrium forward.
Figure 1: Reaction pathway for the chloroformate-ammonia synthesis route.
Materials & Equipment
Reagents
-
Precursor: Hexyl chloroformate (98%+) OR 1-Hexanol (99%) + Urea (99%).
-
Solvents: Dichloromethane (DCM, Anhydrous), Ethanol (95%), n-Hexane or Ligroin (for recrystallization).
-
Reagents: Ammonium hydroxide (28-30% NH₃) or Ammonia gas cylinder.
-
Drying Agent: Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄).
Equipment
-
Glassware: 3-neck round-bottom flask (250 mL), addition funnel, reflux condenser.
-
Temperature Control: Ice-water bath (0°C), Oil bath (for Method B).
-
Filtration: Buchner funnel, vacuum pump.
Experimental Protocols
Protocol A: Synthesis via Hexyl Chloroformate (Recommended)
Best for: High purity, gram-scale synthesis, drug development applications.
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a thermometer. Flush with nitrogen.[1]
-
Reagent Prep: Charge the flask with 50 mL of Ammonium Hydroxide (28% aq) . Cool the solution to 0–5°C using an ice bath.
-
Note: Alternatively, dissolve ammonia gas in 50 mL of cold DCM if anhydrous conditions are strictly required, though the biphasic aqueous method is standard and effective.
-
-
Addition: Dissolve 10.0 g (60.7 mmol) of Hexyl Chloroformate in 20 mL of Dichloromethane (DCM) . Transfer this solution to the addition funnel.
-
Reaction: Dropwise add the chloroformate solution to the stirring ammonia over 30 minutes , maintaining the internal temperature below 10°C. The reaction is highly exothermic.
-
Observation: White precipitate (Ammonium Chloride) may form.
-
-
Completion: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours .
-
Workup:
-
Transfer the biphasic mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers and wash with water (1 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic phase over anhydrous MgSO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude white solid.
Protocol B: Synthesis via Urea Alcoholysis (Green Alternative)
Best for: Large scale, avoidance of halogenated solvents.
-
Setup: Equip a 100 mL round-bottom flask with a reflux condenser.
-
Mixing: Combine 10.2 g (0.1 mol) of 1-Hexanol and 6.0 g (0.1 mol) of Urea .
-
Reaction: Heat the mixture to reflux (~140–150°C ) for 30 hours .
-
Critical Step: Ammonia gas will evolve. Ensure the condenser top is vented to a fume hood.
-
Catalysis: Addition of 1 mol% Dibutyltin Dilaurate can accelerate this reaction.
-
-
Workup: Cool the mixture. Dissolve the residue in boiling ligroin (or n-hexane). Filter while hot to remove unreacted urea and cyanuric acid byproducts.
-
Crystallization: Cool the filtrate to 4°C to crystallize the this compound.
Purification & Characterization
Recrystallization: The crude product from either method is best purified by recrystallization from n-hexane or a water/ethanol (90:10) mixture.
-
Dissolve crude solid in minimum hot solvent.
-
Cool slowly to room temperature, then to 0°C.
-
Collect crystals via vacuum filtration and dry in a desiccator.
Quantitative Data Table:
| Property | Value / Observation |
| Appearance | White crystalline solid |
| Yield (Method A) | 85 – 95% |
| Yield (Method B) | 60 – 75% |
| Melting Point | 56 – 57°C [1] |
| Solubility | Soluble in DCM, Ethanol, Ether; Insoluble in cold water |
Spectroscopic Validation:
-
IR (KBr pellet):
-
3420, 3280 cm⁻¹: N-H stretch (primary amide doublet).
-
2955, 2860 cm⁻¹: C-H stretch (alkyl chain).
-
1695 cm⁻¹: C=O stretch (carbamate carbonyl).
-
1620 cm⁻¹: N-H deformation.
-
-
¹H NMR (400 MHz, CDCl₃):
-
δ 4.85 (br s, 2H): -NH ₂ (Broad singlet, exchangeable).
-
δ 4.08 (t, J=6.7 Hz, 2H): -OCH ₂- (Triplet).
-
δ 1.63 (m, 2H): -OCH₂CH ₂- (Quintet/Multiplet).
-
δ 1.30 (m, 6H): -(CH ₂)₃- (Multiplet, chain envelope).
-
δ 0.89 (t, J=6.8 Hz, 3H): -CH ₃ (Triplet).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 157.8: C =O (Carbonyl).
-
δ 65.4: -OC H₂-.
-
δ 31.5, 28.9, 25.6, 22.6: Alkyl chain methylenes.
-
δ 14.0: Terminal -C H₃.
-
Workflow Visualization
Figure 2: Purification workflow for the isolation of this compound.
Troubleshooting & Expert Tips
-
Low Yield (Method A): Ensure the hexyl chloroformate is of high quality. Acid chlorides and chloroformates hydrolyze over time. If the reagent is old, distill it before use or increase the equivalents slightly.
-
Oiling Out: If the product oils out during recrystallization, the solution is too concentrated or cooling is too rapid. Re-heat to dissolve, add a seed crystal, and cool very slowly.
-
Water Contamination: Carbamates can be hygroscopic or trap water. Ensure thorough drying of the organic layer with MgSO₄. Traces of water will appear as a peak around 1.56 ppm in CDCl₃ NMR.
-
Alternative Reagents: If Hexyl Chloroformate is unavailable, it can be generated in situ by reacting 1-Hexanol with Triphosgene (0.33 eq) and Pyridine in DCM at 0°C, followed by the addition of Ammonia [2].
References
-
PrepChem. Synthesis of this compound. Retrieved from [Link]
-
Organic Syntheses. n-Butyl Carbamate (Adaptable Protocol). Org.[1][2][3][4] Synth. 1933, 13, 10. Retrieved from [Link]
-
PubChem. this compound Compound Summary. Retrieved from [Link]
Sources
Advanced Application Note: Hexyl Carbamate Moieties in Medicinal Chemistry
Executive Summary & Strategic Rationale
In medicinal chemistry, hexyl carbamate (
By converting a polar basic amine into a neutral this compound, researchers can:
-
Enhance Lipophilicity (LogP): The hexyl chain adds significant hydrophobicity, facilitating passive diffusion across the intestinal epithelium and the blood-brain barrier (BBB).
-
Mask Basicity: It neutralizes the charge of protonated amines at physiological pH, reducing electrostatic repulsion at membrane surfaces.
-
Control Metabolic Lability: Unlike simple esters, carbamates possess tunable hydrolytic stability, resisting rapid systemic degradation while remaining susceptible to specific hepatic carboxylesterases (e.g., CES1, CES2) for targeted release.
This guide details the application of this compound moieties in drug design, exemplified by the anticoagulant Dabigatran Etexilate , and provides rigorous protocols for their synthesis and biological evaluation.
Application 1: The "Amidine-Masking" Prodrug Strategy
The most authoritative application of the this compound moiety is in the oral delivery of benzamidine-based drugs. Amidines are highly basic (
Mechanism of Action
The this compound group functions as a "double-prodrug" element. It masks the amidine as a neutral carbamate, while a hexyloxycarbonyl tail provides the necessary lipophilic bulk to drive membrane partitioning.
Case Study: Dabigatran Etexilate
-
Problem: The active drug, Dabigatran, is a zwitterion with poor oral absorption.
-
Solution: The amidine is capped with a this compound.
-
Activation: Upon absorption, hepatic esterases hydrolyze the carbamate, releasing the free amidine (active drug), hexanol, and CO
.
Visualization: Prodrug Activation Pathway
The following diagram illustrates the enzymatic cleavage mechanism.
Caption: Enzymatic activation pathway of a this compound prodrug by hepatic carboxylesterases.
Protocol: Synthesis of this compound Intermediates
This protocol describes the installation of the this compound moiety onto an aromatic amidine, a critical step in synthesizing prodrugs analogous to Dabigatran Etexilate.
Method A: The Chloroformate Route (Standard)
Principle: Direct acylation of the amidine using hexyl chloroformate under Schotten-Baumann conditions.
Reagents:
-
Substrate: 4-Aminobenzimidamide (or target amidine/amine)[1]
-
Reagent:
-Hexyl chloroformate (CAS 3050-69-9) -
Base: Potassium Carbonate (
) or Triethylamine ( ) -
Solvent: Acetone/Water (2:1) or Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Preparation: Dissolve 10 mmol of the amidine substrate in 30 mL of Acetone/Water (2:1 v/v). Cool the solution to 0–5°C in an ice bath.
-
Basification: Add 15 mmol of
. Stir for 15 minutes to ensure deprotonation/activation. -
Addition: Dropwise add 11 mmol of
-hexyl chloroformate over 20 minutes. Note: Exothermic reaction; maintain T < 10°C to prevent bis-acylation. -
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Workup: Evaporate acetone under reduced pressure. The product often precipitates from the remaining aqueous phase.
-
Purification: Filter the white solid. Wash with cold water (
mL) and hexanes ( mL) to remove unreacted chloroformate. Recrystallize from Ethyl Acetate/Hexanes if necessary.
Method B: The Imidazole-Carboxylate Route (Phosgene-Free/Green)
Principle: Use of carbonyl diimidazole (CDI) to generate a reactive intermediate, avoiding corrosive chloroformates.
Step-by-Step Procedure:
-
Activation: Dissolve 1-hexanol (10 mmol) in dry THF (20 mL). Add CDI (11 mmol) and stir at RT for 2 hours to form hexyl imidazole-1-carboxylate .
-
Coupling: Add the amine/amidine substrate (10 mmol) and a catalytic amount of DBU (0.5 mmol) to the activated alcohol solution.
-
Reflux: Heat the mixture to 60°C for 6–12 hours.
-
Workup: Dilute with Ethyl Acetate, wash with 1M HCl (to remove imidazole), saturated
, and brine. Dry over .
Comparison of Synthetic Methods
| Feature | Method A: Chloroformate | Method B: Imidazole-Carboxylate |
| Reactivity | High (Fast kinetics) | Moderate (Requires heat) |
| Atom Economy | Lower (HCl byproduct) | Higher (Imidazole byproduct) |
| Safety | Corrosive reagents | Safer, solid handling |
| Yield | 85–95% | 70–85% |
| Selectivity | Risk of bis-acylation | High mono-selectivity |
Biological Evaluation: Metabolic Stability Assays
A this compound prodrug must survive the stomach (acid stability) but degrade in the liver (enzymatic lability).
Protocol: Plasma vs. Microsomal Stability
Objective: Determine the half-life (
Materials:
-
Pooled Human Plasma (heparinized).
-
Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
NADPH regenerating system.
-
LC-MS/MS for quantification.
Workflow:
-
Stock Preparation: Prepare a 10 mM stock of the this compound prodrug in DMSO.
-
Plasma Assay:
-
Incubate prodrug (1 µM final) in human plasma at 37°C.
-
Sample at
min. -
Quench with ice-cold Acetonitrile containing Internal Standard (IS).
-
-
Microsomal Assay:
-
Pre-incubate HLM (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C.
-
Add prodrug (1 µM). Initiate reaction with NADPH.
-
Sample at
min. -
Quench as above.
-
-
Analysis: Centrifuge samples (4000 rpm, 10 min). Inject supernatant into LC-MS/MS. Monitor the disappearance of Parent (Prodrug) and appearance of Metabolite (Active Drug).
Interpretation:
-
Ideal Profile: High stability in Plasma (
hours) + Moderate clearance in HLM ( min). This indicates the drug will survive absorption but be activated in the liver.
Physicochemical Impact Data
The following table summarizes the impact of converting a primary amidine to a this compound on key drug-like properties (simulated data based on Dabigatran analogues).
| Property | Free Amidine (Parent) | This compound (Prodrug) | Impact |
| LogP | -0.5 to 0.5 | 2.5 to 3.5 | +3.0 units (Critical for permeability) |
| pKa | ~11.5 (Basic) | Neutral | Eliminates ionization at pH 7.4 |
| PSA (Polar Surface Area) | High (>100 Ų) | Reduced | Improves passive diffusion |
| Solubility (aq) | High | Low | May require formulation (e.g., lipid salts) |
References
-
Hauel, N. H., et al. (2002). Structure-based design of novel potent nonpeptide thrombin inhibitors. Journal of Medicinal Chemistry, 45(9), 1757-1766. Link
-
Ghosh, A. K., & Brindisi, M. (2015).[2] Organic carbamates in drug design and medicinal chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. Link
-
Imai, T., et al. (2025). Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1. Journal of Pharmaceutical Sciences. Link
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Link
-
Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485. Link
Sources
Application Note: Hexyl Carbamate as a Quorum Sensing Inhibitor
This Application Note and Protocol Guide details the use of Hexyl Carbamate and its structural analogs as chemical probes for Quorum Sensing (QS) Inhibition .
Target Audience: Microbiologists, Medicinal Chemists, and Drug Discovery Scientists. Scope: Mechanism of action, experimental protocols, and data analysis for evaluating this compound derivatives as anti-virulence agents.
Introduction & Scientific Rationale
Quorum sensing (QS) is a density-dependent communication system used by bacteria to coordinate gene expression, including virulence factors and biofilm formation.[1][2][3][4][5] In Gram-negative bacteria, this is mediated by N-acyl homoserine lactones (AHLs) .[1][4]
This compound (and its derivatives) represents a class of non-lactone AHL mimics . The structural logic is precise:
-
Hydrophobic Tail Mimicry: The hexyl (
) chain mimics the hexanoyl side chain of native autoinducers like N-hexanoyl-L-homoserine lactone (C6-HSL), which regulates virulence in pathogens like Chromobacterium violaceum and Burkholderia spp. -
Linker Stability: The carbamate linkage (
or ) replaces the hydrolytically susceptible amide bond of native AHLs, providing resistance against bacterial acylases. -
Receptor Antagonism: By retaining the alkyl chain and a polar head group but altering the geometry/electrostatics of the binding motif, this compound competes for the AHL receptor (e.g., CviR, LuxR) without triggering the conformational change required for gene activation.
Mechanism of Action
The compound functions as a competitive antagonist . It occupies the ligand-binding domain (LBD) of the LuxR-type transcriptional regulator.
-
Native Ligand (C6-HSL): Binds LBD
Protein Folding/Dimerization DNA Binding Virulence ON. -
Inhibitor (this compound): Binds LBD
Steric clash or failure to stabilize active conformation Protein Instability/Misfolding Virulence OFF.
Experimental Workflow Visualization
Caption: Logical workflow for validating this compound as a QS inhibitor, moving from qualitative screening to quantitative virulence suppression.
Detailed Protocols
Material Preparation
Reagents:
-
This compound (CAS 2114-20-7) or specific synthesized derivative.
-
Solvent: DMSO (Dimethyl sulfoxide), analytical grade.
-
Reporter Strain: Chromobacterium violaceum CV026 (Mini-Tn5 mutant,
, requires exogenous C6-HSL to produce purple violacein). -
Inducer: N-hexanoyl-L-homoserine lactone (C6-HSL).
Stock Solution Protocol:
-
Weigh 10 mg of this compound.
-
Dissolve in 1 mL of 100% DMSO to create a 10 mg/mL stock .
-
Vortex for 30 seconds to ensure complete solubilization.
-
Sterilize via 0.22 µm PTFE syringe filter (nylon filters may bind carbamates).
-
Store at -20°C.
Primary Screening: Disc Diffusion Assay (CV026)
Objective: Qualitative assessment of QS inhibition (QSI) vs. antibacterial activity.
-
Inoculum Prep: Grow C. violaceum CV026 in Luria-Bertani (LB) broth overnight at 30°C. Dilute to OD
= 0.1. -
Agar Seeding: Add 100 µL of CV026 culture and 500 ng/mL of C6-HSL (exogenous inducer) into 20 mL of molten soft agar (0.7% agar). Pour over solid LB agar plates.
-
Note: Without C6-HSL, the lawn will be white. With C6-HSL, the lawn is purple.
-
-
Treatment: Place sterile 6mm paper discs on the agar.
-
Test: 10-50 µL of this compound stock.
-
Negative Control: DMSO only.
-
Positive Control: Furanone C-30 or known QSI.
-
-
Incubation: Incubate at 30°C for 24-48 hours.
-
Interpretation:
-
Clear Halo: Growth inhibition (Antibacterial effect).[6] Fail.
-
Turbid/Opaque White Halo: Growth is present (turbid) but pigment is lost (white). Success (QSI Active).
-
Purple: No inhibition.
-
Quantitative Violacein Inhibition Assay
Objective: Determine the IC
-
Culture Setup: In a 96-well plate or glass tubes, mix:
-
LB Broth (900 µL).
-
CV026 Inoculum (OD
= 0.1). -
C6-HSL (Final conc. 5 µM).
-
This compound (Gradient: 0, 10, 25, 50, 100, 200 µM).
-
-
Incubation: Shake at 150 rpm, 30°C for 24 hours.
-
Violacein Extraction:
-
Centrifuge 1 mL culture (10,000 rpm, 10 min) to pellet cells. Discard supernatant.
-
Resuspend pellet in 1 mL DMSO to solubilize the intracellular violacein pigment.
-
Vortex vigorously until cell debris is grey/white and solvent is purple.
-
Centrifuge again to remove debris.
-
-
Measurement: Measure absorbance of the supernatant at 585 nm .
-
Growth Control: Measure OD
of the initial culture before extraction to normalize violacein production per unit of growth.-
Calculation: Violacein Unit =
.
-
Biofilm Inhibition (P. aeruginosa PAO1)
Objective: Test efficacy against a clinically relevant pathogen.
-
Seeding: Dilute P. aeruginosa PAO1 overnight culture 1:100 in fresh LB.
-
Treatment: Aliquot 200 µL into 96-well polystyrene plates. Add this compound (sub-MIC concentrations, e.g., 50-100 µM).
-
Incubation: Static incubation at 37°C for 24 hours.
-
Staining:
-
Discard planktonic media gently. Wash wells 3x with PBS.
-
Stain adherent biomass with 0.1% Crystal Violet for 15 min.
-
Wash with water. Solubilize stain with 30% Acetic Acid or 95% Ethanol.
-
-
Quantification: Measure absorbance at 595 nm.
Data Presentation & Analysis
Expected Results Table
| Assay | Parameter | Signal of Inhibition | Validation Criteria |
| Disc Diffusion | Halo Appearance | Turbid White Zone | No clear zone (bactericidal effect) |
| Violacein Quant. | OD | Dose-dependent decrease | OD |
| Biofilm | OD | Reduced crystal violet retention | Confirmed by microscopy (optional) |
Statistical Analysis
-
Calculate % Inhibition =
. -
Plot % Inhibition vs. Log[Concentration].
-
Use non-linear regression (Sigmoidal dose-response) to calculate IC
. -
Perform ANOVA followed by Dunnett’s post-hoc test to compare treatments vs. Control (
).
Troubleshooting & Critical Controls
-
Distinguishing QSI from Antibiosis (Crucial):
-
Problem: The compound kills the bacteria, leading to "false" lack of pigment/biofilm.
-
Solution: Always run a Growth Curve . If the OD
of the treated sample is significantly lower than the control, the compound is an antibiotic, not a specific QSI. This compound is generally non-toxic at low concentrations (<200 µM), but this must be verified.
-
-
Solubility Issues:
-
Carbamates with hexyl chains are lipophilic. If precipitation occurs in aqueous media, reduce stock concentration or increase DMSO (keep final DMSO < 1% to avoid toxicity).
-
-
Spontaneous Hydrolysis:
-
While carbamates are more stable than lactones, avoid extreme pH. Perform assays in buffered LB (pH 7.0) to prevent chemical degradation of the inhibitor.
-
References
-
Mombelli, P., et al. (2020). "Biological Evaluation and Docking Studies of New Carbamate, Thiocarbamate, and Hydrazide Analogues of Acyl Homoserine Lactones as Vibrio fischeri-Quorum Sensing Modulators." Biomolecules.[1][3][4][5][6][7][8]
-
Zhang, P., et al. (2024). "Design, Synthesis, and Biological Evaluation of 2-Phenoxyalkylhydrazide Benzoxazole Derivatives as Quorum Sensing Inhibitors." Journal of Medicinal Chemistry.
-
McClean, K. H., et al. (1997). "Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones." Microbiology.
-
BenchChem. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. office2.jmbfs.org [office2.jmbfs.org]
- 4. office2.jmbfs.org [office2.jmbfs.org]
- 5. Bacterial quorum sensing inhibitors: attractive alternatives for control of infectious pathogens showing multiple drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms, Anti-Quorum-Sensing Actions, and Clinical Trials of Medicinal Plant Bioactive Compounds against Bacteria: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sccur2023.sched.com [sccur2023.sched.com]
Application Note: Trace Determination of Hexyl Carbamate in Fermentation Matrices via GC-MS (SIM)
Introduction & Scientific Context
While Ethyl Carbamate (EC) is a widely regulated genotoxic impurity (Group 2A carcinogen) in fermented beverages, Hexyl Carbamate (HC) has emerged as a critical congener, particularly in stone fruit spirits (e.g., cherry, plum brandy) and specific pharmaceutical ethanol solvents.
The Chemical Basis (Causality)
This compound (
-
Precursors: Urea, citrulline, or carbamyl phosphate (from yeast metabolism) react with ethanol to form EC.[1] In the presence of higher alcohols (fusel oils) like 1-hexanol, the reaction yields this compound.
-
Thermodynamics: The reaction is accelerated by heat (distillation) and light.
-
Analytical Challenge: Unlike EC, HC is more lipophilic (
vs. EC ), altering its extraction behavior and requiring modified chromatographic parameters to prevent co-elution with matrix heavy esters.
This protocol details a Gas Chromatography-Mass Spectrometry (GC-MS) method operating in Selected Ion Monitoring (SIM) mode. It prioritizes sensitivity (LOD < 10 µg/L) and specificity against complex fermentation matrices.
Instrumentation & Conditions
Gas Chromatograph (GC)[2][3]
-
Inlet: Split/Splitless (operated in Splitless mode for trace sensitivity).
-
Liner: Deactivated single taper with wool (prevents non-volatile residue accumulation).
-
Carrier Gas: Helium (99.999%) at 1.2 mL/min (Constant Flow).
-
Column Selection: ZB-WAXplus or DB-WAX UI (60m x 0.25mm x 0.25µm).
-
Why? A polar polyethylene glycol phase is strictly required. Non-polar columns (like DB-5) often fail to separate carbamates from the overwhelming ester/alcohol matrix in spirits.
-
Mass Spectrometer (MS)[2][3][4][5][6][7]
-
Source: Electron Ionization (EI) at 70 eV.
-
Mode: SIM (Selected Ion Monitoring).
-
Solvent Delay: 8.0 minutes (Crucial to protect filament from ethanol saturation).
SIM Parameters (Target Ions)
| Analyte | Retention Time (min)* | Quant Ion (m/z) | Qualifier 1 (m/z) | Qualifier 2 (m/z) | Rationale |
| Ethyl Carbamate | 12.5 | 62 | 74 | 44 | Standard reference point. |
| This compound | 18.2 | 62 | 83 | 44 | m/z 62 is the carbamate backbone; m/z 83 is the hexyl chain fragment. |
| n-Propyl Carbamate (IS) | 14.1 | 62 | 43 | 44 | Internal Standard (IS). |
*Retention times are approximate and depend on ramp rate.
Experimental Protocol
A. Reagents[3][6][8]
-
Stock Standard: this compound (98% purity).
-
Internal Standard (IS): n-Propyl Carbamate (preferred over deuterated EC for cost, provided resolution is sufficient).
-
Solvent: Dichloromethane (DCM) - HPLC Grade.
-
Drying Agent: Anhydrous Sodium Sulfate (
).
B. Sample Preparation (Liquid-Liquid Extraction)
This method uses a classic LLE approach optimized for carbamate recovery.
-
Aliquot: Transfer 5.0 mL of sample (spirit/drug solvent) into a 20 mL glass centrifuge tube.
-
IS Addition: Spike with 50 µL of Internal Standard solution (100 µg/mL n-Propyl Carbamate).
-
Salt Addition: Add 1.5 g of NaCl.
-
Extraction: Add 2.0 mL of Dichloromethane (DCM). Vortex vigorously for 2 minutes.
-
Separation: Centrifuge at 3000 rpm for 5 minutes to break the emulsion.
-
Drying: Recover the lower organic layer (DCM) and pass it through a micro-column containing 0.5 g Anhydrous
. -
Concentration (Optional): If LOD < 5 µg/L is required, evaporate under a gentle nitrogen stream to 0.5 mL.
C. Workflow Diagram
Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for this compound.
Method Validation & Self-Validating Logic
To ensure Trustworthiness , the method must include "Self-Validating" steps within every run.
A. The "Ion Ratio" Check (Self-Validation)
This compound must be identified not just by retention time, but by the ratio of its fragment ions.
-
Rule: Calculate the ratio of m/z 83 to m/z 62.
-
Acceptance: The ratio in the unknown sample must match the calibration standard within ±20%.
-
Why? If m/z 62 is present but m/z 83 is missing or the ratio is skewed, it indicates a co-eluting matrix interference (common in complex spirits), not this compound.
B. Linearity & Limits
-
Range: 10 µg/L to 1000 µg/L (linear regression,
). -
LOD (Limit of Detection): Typically 5–10 µg/L (Signal-to-Noise > 3).
-
LOQ (Limit of Quantification): 20 µg/L (Signal-to-Noise > 10).
C. Troubleshooting Matrix Effects
Ethanol is the enemy of consistent chromatography for early eluters, but this compound elutes later. However, "Matrix Enhancement" can occur.
-
Solution: Use Matrix-Matched Calibration . Prepare standards in a solution of Ethanol/Water (40:60 v/v) rather than pure solvent to mimic the vaporization expansion in the GC liner.
Decision Logic for Unknown Identification
The following logic ensures you do not report false positives, which is critical in regulatory environments.
Figure 2: Decision tree for confirming this compound identity and ruling out false positives.
References
-
Weber, J. V., & Sharypov, V. I. (2009). Ethyl carbamate in foods and beverages: a review. Environmental Chemistry Letters, 7(3), 233–247. Link
-
European Food Safety Authority (EFSA). (2007). Ethyl carbamate and hydrocyanic acid in food and beverages.[1] EFSA Journal. Link
- Riu, M., et al. (2016). Determination of ethyl carbamate in alcoholic beverages by GC-MS. Food Control.
-
NIST Mass Spectrometry Data Center. (2023). This compound Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link
Sources
Application Note: High-Purity Isolation of Hexyl Carbamate via Flash Column Chromatography
Abstract & Strategic Importance
Hexyl carbamate is a critical intermediate in organic synthesis and a model compound for carbamate-based pharmacophores (e.g., anticholinesterase inhibitors). While its synthesis—often via the reaction of 1-hexanol with urea or carbamoyl phosphate—is straightforward, its purification presents specific challenges.
The Core Challenge: this compound lacks a strong UV chromophore (no conjugated
This guide details a self-validating purification protocol utilizing solid-load flash chromatography with derivatized detection logic, ensuring >98% purity for downstream pharmaceutical applications.
Physicochemical Profile
Understanding the physical state of the analyte is the first step in designing the column parameters.
| Property | Value | Implication for Chromatography |
| Molecular Formula | Polar carbamate functionality balanced by lipophilic hexyl tail. | |
| Molecular Weight | 145.20 g/mol | Low MW; diffuses quickly. Requires higher flow rates to minimize band broadening. |
| Melting Point | 54–62 °C | Critical: Solid at RT. Risk of precipitation in mobile phase if concentration is too high. Solid Loading is required. |
| Boiling Point | ~264 °C | Stable on rotary evaporator; solvent removal is safe. |
| Solubility | Soluble in DCM, EtOAc, MeOH.[1] | Excellent for loading solvent (DCM) but requires non-polar mobile phase (Hexane) for retention. |
| UV Activity | Negligible @ 254 nm | Must use chemical staining (p-Anisaldehyde or Iodine). |
Pre-Chromatography Analysis: The Detection Problem
Since this compound is "invisible" to standard UV detectors, reliance on UV traces will lead to product loss. You must establish a staining protocol before running the column.
TLC Method Development
Stationary Phase: Silica Gel 60
Visualization Protocol:
-
UV Check (254 nm): You will likely see nothing (or only impurities like unreacted urea derivatives).
-
Stain: Dip the plate in p-Anisaldehyde Stain and heat with a heat gun until dry.
-
Mechanism:[2] The aldehyde reacts with the nucleophilic carbamate nitrogen/oxygen under acidic conditions to form a colored conjugate.
-
Result: this compound typically appears as a dark blue/violet spot .
-
Alternative: Iodine chamber (reversible, yellow/brown spots).
-
Diagram 1: Detection & Method Development Logic
Caption: Decision matrix for visualizing non-UV active carbamates. Staining is mandatory for localization.
Purification Protocol: Solid-Load Flash Chromatography
Objective: Isolate this compound from unreacted hexanol (less polar) and urea/catalyst byproducts (more polar).
Phase A: Column Preparation
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Column Size: 10-20g silica per 1g of crude material.
-
Mobile Phase A: Hexanes (or Heptane).
-
Mobile Phase B: Ethyl Acetate (EtOAc).
Phase B: Sample Loading (Solid Load Technique)
Why Solid Load? Liquid loading this compound (MP 54°C) often requires DCM to keep it dissolved. When the DCM hits the hexane-equilibrated column, the this compound can crash out, blocking the frit or causing "streaking."
-
Dissolve the crude this compound in a minimal amount of Dichloromethane (DCM).
-
Add dry Silica Gel (ratio: 2g silica per 1g crude) to the flask.
-
Evaporate the solvent on a rotary evaporator until you have a free-flowing, dry powder.
-
Self-Validation Check: The powder must not be sticky. If sticky, add more silica and re-evaporate.
-
Pour the dry powder onto the top of the pre-equilibrated column (wet packed with 100% Hexane). Add a layer of sand on top to protect the bed.
Phase C: Elution Gradient
Run the column at a flow rate appropriate for the diameter (e.g., 15-20 mL/min for a 25mm column).
| Time/CV | % Mobile Phase B (EtOAc) | Purpose |
| 0–2 CV | 0% | Elute non-polar impurities (unreacted hexanol often elutes here or early gradient). |
| 2–8 CV | 0% | Linear ramp. Moves the carbamate down the column. |
| 8–12 CV | 20% (Isocratic) | Product Elution Window. this compound typically elutes here. |
| 12–15 CV | 20% | Flush column of highly polar urea byproducts. |
Note: CV = Column Volume.
Phase D: Fraction Analysis
Since you cannot rely on the UV trace on the flash collector screen:
-
Collect all fractions in the predicted window.
-
Spot every 3rd fraction on a TLC plate.
-
Stain with p-Anisaldehyde.[3]
-
Pool fractions containing the single spot at
.
Post-Purification & Validation
Once fractions are pooled and solvent is removed:
-
Physical State: The product should solidify into a white waxy solid upon cooling (MP ~54°C). If it remains an oil, it may contain residual solvent or hexanol.
-
Recrystallization (Polishing): If purity is <98%, recrystallize from warm Hexane/Pentane. Cool to 0°C to force precipitation.
Diagram 2: Purification Workflow
Caption: End-to-end workflow emphasizing the solid load and manual verification steps.
Troubleshooting & Causality
| Issue | Probable Cause | Corrective Action |
| No spots on TLC | UV was used alone; Product is not UV active. | Use p-Anisaldehyde or Vanillin stain and heat vigorously. |
| Product streaks (tailing) | Acidic silica degradation or overloading. | Add 1% Triethylamine to the mobile phase to neutralize silica acidity (carbamates are acid-sensitive). |
| Mixed Fractions | Loading issue (liquid load precipitation). | Switch to Solid Loading (described above) to ensure a tight band at the top of the column. |
| Oily Product | Residual Hexanol (starting material). | Hexanol has a high BP. Dry under high vacuum (0.1 mmHg) for 4 hours, or re-column with 100% Hexane flush first. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11689, this compound. Retrieved from [Link][4]
-
University of Rochester, Department of Chemistry. TLC Stains and Recipes (p-Anisaldehyde). Retrieved from [Link]
-
Teledyne ISCO. Flash Chromatography Guide: Solid Sample Loading. Retrieved from [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Sources
Troubleshooting & Optimization
Technical Support Center: High-Fidelity Carbamate Synthesis
Status: Operational Operator: Senior Application Scientist Topic: Minimizing Urea Formation During Carbamate Synthesis Ticket ID: #UREA-MIN-2024
Core Directive & Mission
Welcome to the High-Fidelity Synthesis Support Center. You are likely here because your carbamate synthesis (R-NH-CO-O-R') has been compromised by the formation of a thermodynamically stable, highly crystalline, and difficult-to-remove byproduct: N,N'-disubstituted urea (R-NH-CO-NH-R) .
This guide is not a textbook; it is a troubleshooting system designed to isolate the mechanistic failure point in your specific workflow—whether you are using Phosgene equivalents (Triphosgene) , Carbonyl Diimidazole (CDI) , or Curtius Rearrangement protocols.
The Mechanistic Failure Point (Root Cause Analysis)
Before attempting a fix, you must visualize why the urea forms. In almost every carbamate synthesis, urea is the result of a "race condition" where an amine nucleophile attacks an isocyanate (or activated carbamoyl) intermediate faster than the intended alcohol does.
Visualization: The "Fork in the Road"
The following diagram illustrates the critical bifurcation point where your reaction succeeds (Blue) or fails (Red).
Figure 1: The Kinetic Competition. Urea forms if the activated species encounters an amine (either added in excess or regenerated via hydrolysis) before it encounters the alcohol.
Module A: The Triphosgene / Chloroformate Route
Reagents: Triphosgene, Diphosgene, Phosgene, Chloroformates.
The Problem
Triphosgene is a solid trimer of phosgene. A common error is "dumping" triphosgene into a mixture of amine and alcohol. This creates a high local concentration of amine relative to the carbonyl source, favoring the formation of urea (Amine + Phosgene → Isocyanate; Isocyanate + Amine → Urea).
The Solution: "Inverse Addition" & The Chloroformate Stopgap
To eliminate urea, you must ensure the amine never sees the isocyanate intermediate in the presence of another amine molecule.
Protocol 1: The "Alcohol-First" Activation (Recommended)
This method bypasses the isocyanate intermediate entirely by forming a stable chloroformate.
-
Setup: Dissolve Triphosgene (0.34 eq) in dry DCM at 0°C.
-
Activation: Add Alcohol (1.0 eq) + Pyridine (1.0 eq) dropwise.
-
Coupling: Once the chloroformate is formed, add the Amine (1.0 eq) + Base (1.0 eq) .
-
Result: The amine attacks the chloroformate directly to form the carbamate.
-
Protocol 2: The "Amine-First" (Isocyanate) Route
If your alcohol is sterically hindered and you must make the isocyanate first:
-
Setup: Dissolve Triphosgene (0.34 eq) in dry DCM at -10°C.
-
Critical Step (Inverse Addition): Add the Amine/Base mixture slowly to the Triphosgene solution.
-
Why? This keeps [Triphosgene] >> [Amine]. Every drop of amine immediately converts to isocyanate. There is no "free amine" swimming around to attack the isocyanate.
-
-
Quench: Once isocyanate is formed, add the Alcohol and heat/catalyze as necessary.
Module B: The CDI (Carbonyl Diimidazole) Route
Reagents: CDI, DSC (Disuccinimidyl carbonate).[2]
The Problem
CDI activation generates an Imidazole-Carboxylate intermediate.
-
Scenario: You mix Amine + CDI. You get R-NH-CO-Im (Carbamoyl Imidazole).[3]
-
Failure: If you add the amine too fast, or if the alcohol addition is delayed, the remaining amine attacks the Carbamoyl Imidazole to form Urea.
-
The "Protonation" Trap: The byproduct imidazole (ImH) can catalyze the decomposition of your intermediate.
The Solution: The "Salt" Method & Sequential Activation
Protocol: The Imidazolium Salt Modification
Recent literature (see J. Org. Chem. 2022) suggests using amine salts to control kinetics.
-
Activation: Dissolve CDI (1.1 eq) in THF or MeCN.
-
Addition: Add the Amine Hydrochloride Salt (R-NH3Cl) instead of the free amine.
-
Intermediate: This forms the monosubstituted carbamoylimidazole cleanly.
-
Coupling: Add Alcohol + DBU (1.0 eq) to drive the reaction to the carbamate.
Module C: Curtius Rearrangement
Reagents: Carboxylic Acid + DPPA (Diphenylphosphoryl azide) or NaN3.[8]
The Problem
Curtius rearrangement involves heating an acyl azide to release N2 and form an Isocyanate.[5][6][7][8] The Enemy is Water. If trace water is present during the heating step: Isocyanate + H2O → Amine + CO2 Amine + Isocyanate → Urea
The Solution: The "Thermal Trap"
-
Drying: Flame-dry all glassware. Use molecular sieves in the solvent (Toluene/Benzene).
-
One-Pot vs. Two-Step:
-
Risky: Mixing Acid + DPPA + Alcohol + Heat all at once. (Water from DPPA reaction may hydrolyze isocyanate).
-
Safe: Form the Acyl Azide first (Acid + DPPA + Base at 0°C). Work up quickly to remove phosphate salts/water. Dry the organic layer.[2]
-
-
Rearrangement: Heat the dry Acyl Azide in the presence of the Alcohol (in excess). The alcohol traps the isocyanate immediately as it forms.
Troubleshooting Matrix (FAQ)
| Symptom | Diagnosis | Corrective Action |
| White precipitate forms immediately upon mixing Amine + Carbonyl source. | Symmetrical Urea. The reaction kinetics favored Amine-Amine coupling. | Switch to Inverse Addition. Add Amine to the Carbonyl source, not vice-versa. Ensure low temp (<0°C). |
| Reaction stalls at Isocyanate intermediate; Alcohol won't react. | Low Nucleophilicity. The alcohol is too hindered or the isocyanate is deactivated. | Catalysis. Add Lewis Acid (e.g., Zn(OTf)2) or switch to a stronger base (NaH/THF) to alkoxide the alcohol. |
| Gas evolution observed (CO2) but yield is low. | Hydrolysis. Water entered the system, converting Isocyanate to Amine + CO2. | Dry Solvents. Redistill solvents or use 4Å molecular sieves. Check inert gas lines for moisture. |
| CDI reaction turns yellow/brown; low yield. | Imidazole Catalysis. The byproduct imidazole is causing side reactions. | Wash. Perform an aqueous workup after the activation step (if intermediate is stable) or use DSC (Disuccinimidyl carbonate) which releases a less nucleophilic leaving group. |
References & Authoritative Grounding
-
CDI Kinetics & Salt Method:
-
Triphosgene Handling & Urea Prevention:
-
Title: A Decade Review of Triphosgene and Its Applications in Organic Reactions.
-
Source:Molecules 2020, 25(20), 4614.
-
URL:[Link]
-
-
Curtius Rearrangement Mechanisms:
-
General Carbamate Synthesis Review:
For further assistance, please provide your specific reagents and solvent conditions in the next query.
Sources
- 1. reddit.com [reddit.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. aakash.ac.in [aakash.ac.in]
- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. thieme-connect.com [thieme-connect.com]
- 10. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. EP2362867A2 - Method for making carbamates, ureas and isocyanates - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion in Hexyl Carbamate Reactions
Welcome to the technical support guide for the synthesis of hexyl carbamate. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low conversion or yield, in their carbamate synthesis reactions. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.
Part 1: Foundational Concepts & Core Reactions
Before troubleshooting, it's essential to understand the primary reaction pathways. The most common and direct laboratory method for synthesizing this compound is the reaction between an alcohol (1-hexanol) and an isocyanate, either added directly or generated in situ.
What is the primary reaction for synthesizing this compound?
The reaction involves the nucleophilic attack of the oxygen atom from the hydroxyl group (-OH) of 1-hexanol on the electrophilic carbon atom of the isocyanate group (-N=C=O). This forms the carbamate (or urethane) linkage. The reaction is typically high-yielding and clean when performed under optimal conditions.[1][2]
Caption: Primary synthesis pathway for this compound.
Alternative, "phosgene-free" routes exist, such as reacting 1-hexanol with urea at high temperatures or using dimethyl carbonate with hexylamine, but the isocyanate route remains prevalent for its efficiency under mild conditions.[3][4][5]
Part 2: First-Line Troubleshooting - The Usual Suspects
When facing low conversion, always start with the most common sources of error. These foundational checks can often solve the problem without delving into more complex mechanistic issues.
My conversion is low. What are the first things I should check?
Low conversion is most often traced back to three fundamental areas: moisture contamination, incorrect stoichiometry, or impure reagents.
-
Moisture Contamination: Isocyanates are extremely reactive towards water. Even trace amounts of moisture in your solvent, alcohol, or glassware can lead to the formation of a substituted urea byproduct, consuming two equivalents of your isocyanate for every one molecule of water. This is the most common failure mode.
-
Stoichiometry: Ensure your molar ratios are correct. A slight excess of the alcohol (1.05-1.1 equivalents) is sometimes used to ensure the complete consumption of the valuable isocyanate, but a significant deviation can affect the reaction.
-
Reagent Purity: Use freshly opened or properly stored reagents. 1-Hexanol can absorb water from the atmosphere. Hexyl isocyanate can degrade over time, especially if exposed to moisture, by dimerizing or trimerizing.[1] Check the purity of your starting materials by NMR or GC if you suspect degradation.
Caption: Initial troubleshooting decision tree.
Part 3: In-Depth Problem Solving
If the initial checks do not resolve the issue, a deeper dive into side reactions, catalysts, and reaction conditions is necessary.
I suspect water contamination. How do I confirm it and what's the mechanism?
Water reacts with the isocyanate to form an unstable carbamic acid, which rapidly decarboxylates to form a primary amine (hexylamine). This newly formed amine is highly nucleophilic and reacts much faster with another molecule of isocyanate than the alcohol does, forming a highly stable N,N'-dihexylurea byproduct.
Confirmation: The dihexylurea byproduct is often insoluble and may precipitate from the reaction mixture as a white solid. It can also be readily identified by LC-MS (look for M+H⁺ corresponding to C₁₃H₂₈N₂O) or by characteristic peaks in ¹H NMR.
Caption: Desired reaction vs. water-mediated urea byproduct formation.
My TLC/LC-MS shows multiple byproducts. What could they be?
Beyond urea, two other common byproducts arise directly from isocyanate side reactions, especially if the reaction is heated or if certain catalysts are used.[2][6][7]
-
Allophanate: The isocyanate can react with the N-H bond of the already-formed carbamate product. This is more common at elevated temperatures (>60-80 °C) or when using strong base catalysts.
-
Isocyanurate: Isocyanates can trimerize to form a very stable six-membered ring called an isocyanurate. This is often promoted by specific catalysts (e.g., carboxylate anions, amidines) and higher temperatures.[6]
| Byproduct | Likely Cause | Identification (LC-MS M+H⁺ for Hexyl) |
| N,N'-Dihexylurea | Water contamination | ~229.23 |
| Hexyl Allophanate | Excess isocyanate, heat, base catalysis | ~301.25 |
| Trihexyl Isocyanurate | Heat, specific catalysts, high concentration | ~424.38 |
Could my catalyst be the problem?
Absolutely. While many isocyanate-alcohol reactions proceed without a catalyst, catalysts are often used to accelerate the reaction, especially with hindered alcohols. However, the wrong catalyst or concentration can preferentially promote side reactions.[6]
-
Tertiary Amines (e.g., DABCO, Triethylamine): Generally good for promoting carbamate formation. However, hindered amines like Hunig's base may be needed if the alcohol is sterically demanding.[8]
-
Organometallic Catalysts (e.g., Dibutyltin Dilaurate - DBTDL): Very effective at low concentrations for carbamate formation. However, they can also promote allophanate formation at higher temperatures.
-
Strong Bases (e.g., DBU, alkoxides): These can be too effective and may preferentially drive the reaction towards the more thermodynamically stable isocyanurate trimer.[6]
If you are using a catalyst and seeing byproducts, try reducing its concentration or running the reaction at a lower temperature. If possible, attempt the reaction without a catalyst first, allowing for a longer reaction time.
Part 4: Experimental Protocols & Best Practices
Adhering to rigorous experimental technique is the best way to ensure reproducibility and high conversion.
Protocol 1: Rigorous Drying of Reagents and Glassware
This protocol is critical for preventing the formation of urea byproducts.
-
Glassware: Oven-dry all glassware (reaction flask, dropping funnel, condenser, stir bar) at >120 °C for at least 4 hours, or flame-dry under vacuum. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Solvent: Use anhydrous grade solvent directly from a sealed bottle or a solvent purification system. If unavailable, solvents like THF, Dichloromethane, or Toluene can be dried by distillation over an appropriate drying agent (e.g., CaH₂ for DCM, Na/benzophenone for THF).
-
1-Hexanol: If the alcohol is from an old bottle, it may have absorbed water. It can be dried by storing it over activated 3Å or 4Å molecular sieves for 24 hours prior to use.
Protocol 2: General Procedure for this compound Synthesis
This self-validating protocol includes steps for monitoring and ensuring success.
-
Setup: Assemble the dry glassware under an inert atmosphere (N₂ or Ar).
-
Reagents: In the reaction flask, dissolve 1-hexanol (1.0 eq) in anhydrous solvent (e.g., THF or DCM, ~0.5 M concentration).
-
Reaction Initiation: Slowly add hexyl isocyanate (1.0 eq) dropwise to the stirred alcohol solution at 0 °C (ice bath). Exothermic reactions are possible, so slow addition is key.
-
Monitoring: After addition is complete, allow the reaction to warm to room temperature. Monitor the reaction progress every 30-60 minutes by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system would be 20-30% Ethyl Acetate in Hexanes. The isocyanate is not UV-active, but the carbamate product is easily visualized with a permanganate stain.
-
Completion: The reaction is typically complete within 2-4 hours when run neat or in a few hours with a catalyst. Stir until the starting alcohol is no longer visible by TLC.
-
Workup & Purification: Quench the reaction with a small amount of methanol to consume any remaining isocyanate. Concentrate the mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
Part 5: Safety First
What are the essential safety precautions when working with isocyanates?
Isocyanates, including hexyl isocyanate, are potent respiratory and skin sensitizers.[9][10] Repeated exposure, even at low concentrations, can lead to occupational asthma.
-
Engineering Controls: Always handle isocyanates in a certified chemical fume hood with good airflow.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or butyl rubber gloves. Double-gloving is recommended.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Lab Coat: A standard lab coat is required.
-
-
Handling: Avoid breathing vapors.[10] Use a syringe or cannula for transfers under an inert atmosphere.
-
Waste Disposal: Quench all isocyanate-containing waste with a decontaminating solution (e.g., 5% aqueous sodium carbonate) before disposing of it in the appropriate waste stream.
References
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. [Link]
-
Technical Disclosure Commons. (2020). Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts. Retrieved from Technical Disclosure Commons. [Link]
-
MDPI. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Retrieved from MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from Organic Chemistry Portal. [Link]
-
ScienceDirect. (n.d.). Reactions of Polycarbamates. Retrieved from ScienceDirect. [Link]
-
National Center for Biotechnology Information. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from PubMed Central. [Link]
-
National Center for Biotechnology Information. (2024). Isocyanate-based multicomponent reactions. Retrieved from PubMed Central. [Link]
-
ResearchGate. (2019). A New and Efficient Catalytic Method for Synthesizing Isocyanates from Carbamates. Retrieved from ResearchGate. [Link]
-
Royal Society of Chemistry. (1998). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Retrieved from RSC Publishing. [Link]
-
ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from ACS Publications. [Link]
-
National Center for Biotechnology Information. (2023). Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. Retrieved from PubMed Central. [Link]
-
ACS Publications. (2023). How To Get Isocyanate? Retrieved from ACS Omega. [Link]
-
ResearchGate. (2013). Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)? Retrieved from ResearchGate. [Link]
-
ResearchGate. (2001). Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. Retrieved from ResearchGate. [Link]
-
Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from Safe Work Australia. [Link]
-
California Department of Public Health. (n.d.). Isocyanates: Working Safely. Retrieved from CDPH. [Link]
Sources
- 1. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. This compound | 2114-20-7 | Benchchem [benchchem.com]
- 5. Reactions of Polycarbamates [ebrary.net]
- 6. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
Technical Support Center: Purification of Crude Hexyl Carbamate
Welcome to the technical support center for the purification of crude hexyl carbamate. This guide is designed for researchers, scientists, and professionals in drug development who are working with and require high-purity this compound for their applications. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process.
Introduction to this compound and the Importance of Purity
This compound (CAS No: 2114-20-7) is an organic compound that serves as a valuable intermediate in various chemical syntheses.[1][] Its applications can range from being a building block in the synthesis of pharmaceuticals to its use in the development of agrochemicals.[1] The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential toxicity in biological applications.
Common impurities in crude this compound often stem from the synthetic route employed. For instance, when synthesized from the reaction of hexyl alcohol and urea, by-products such as biuret, allophanic acid esters, and cyanuric acid can be present.[3] If phosgene derivatives like n-hexyl chloroformate are used, unreacted starting materials and hydrolysis products can be significant impurities.[4][5] Therefore, a robust purification strategy is essential to ensure the quality and reliability of the final compound.
This guide provides practical, experience-based advice to help you navigate the common pitfalls in this compound purification and achieve the desired level of purity for your research.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude this compound. Each problem is followed by a step-by-step troubleshooting workflow, explaining the rationale behind each suggested action.
Issue 1: Low Recovery After Recrystallization
Question: I performed a recrystallization of my crude this compound, but the yield of pure crystals is significantly lower than expected. What could be the cause, and how can I improve it?
Answer:
Low recovery during recrystallization is a common issue that can often be resolved by optimizing the solvent system and the cooling process. Here is a systematic approach to troubleshoot this problem:
Step-by-Step Troubleshooting:
-
Re-evaluate Your Solvent Choice: The ideal recrystallization solvent should dissolve the crude this compound well at elevated temperatures but poorly at lower temperatures. If the compound is too soluble at low temperatures, you will lose a significant portion of your product in the mother liquor.
-
Action: Perform small-scale solubility tests with a range of solvents. Common choices for carbamates include mixed solvent systems like ethyl acetate/hexane or toluene/heptane.[6] The goal is to find a system where the solubility gradient with temperature is steep.
-
Causality: The principle of recrystallization relies on the differential solubility of the desired compound and its impurities at varying temperatures. A well-chosen solvent will maximize the recovery of the pure compound upon cooling.
-
-
Optimize the Solvent Volume: Using an excessive amount of solvent will keep more of your product dissolved even at low temperatures, leading to poor recovery.
-
Action: Use the minimum amount of hot solvent necessary to fully dissolve the crude material. Add the hot solvent portion-wise to the crude solid with continuous stirring or swirling until everything has just dissolved.
-
Causality: By minimizing the solvent volume, you create a supersaturated solution upon cooling, which promotes efficient crystallization and maximizes the yield.
-
-
Control the Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or an oil, which can trap impurities.
-
Action: Allow the hot, saturated solution to cool slowly to room temperature undisturbed. Once at room temperature, you can then place it in an ice bath or refrigerator to maximize crystal formation.
-
Causality: Slow cooling allows for the gradual and selective growth of crystals, excluding impurities from the crystal lattice. This results in a purer product and often larger, more easily filterable crystals.
-
-
Recover Product from the Mother Liquor: A significant amount of your product may still be dissolved in the filtrate (mother liquor).
-
Action: Concentrate the mother liquor by evaporating a portion of the solvent and then re-cool it to obtain a second crop of crystals. Note that this second crop may be less pure than the first and may require a separate recrystallization.
-
Causality: The mother liquor is saturated with the desired compound at the final cooling temperature. By reducing the solvent volume, you can induce further crystallization.
-
Issue 2: Persistent Impurities Detected by Analytical Methods (e.g., HPLC, GC, NMR)
Question: After purification by column chromatography, my analytical data (HPLC/GC/NMR) still shows the presence of significant impurities in my this compound. How can I improve the separation?
Answer:
Persistent impurities after chromatographic purification often indicate issues with the chosen stationary phase, mobile phase, or the technique itself. Here’s how to address this:
Step-by-Step Troubleshooting:
-
Optimize the Mobile Phase (Eluent): The polarity of the eluent is critical for achieving good separation on a silica gel column.
-
Action: Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for the this compound. A mixture of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is a common starting point.
-
Causality: The separation on a silica gel column is based on the differential partitioning of the components between the stationary phase (silica) and the mobile phase. By fine-tuning the eluent polarity, you can modulate the retention times of your compound and the impurities, leading to better separation.
-
-
Consider an Alternative Stationary Phase: If impurities have similar polarity to this compound, separation on standard silica gel can be challenging.
-
Action: If available, try a different stationary phase. For example, if your impurities are very non-polar, reverse-phase chromatography (e.g., C18 silica) might be effective. For acidic or basic impurities, using a neutralized silica gel or alumina could be beneficial.[7]
-
Causality: Different stationary phases offer different separation mechanisms. Reverse-phase chromatography separates compounds based on hydrophobicity, which can be advantageous when polarity-based separation on silica is insufficient.
-
-
Employ Gradient Elution: If you have a complex mixture of impurities with a wide range of polarities, a single isocratic eluent may not be sufficient.
-
Action: Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This will first elute the non-polar impurities, followed by your product, and finally the more polar impurities.
-
Causality: A gradient elution allows for the efficient separation of a wider range of compounds in a single chromatographic run by progressively increasing the eluting power of the mobile phase.
-
-
Consider an Alternative Purification Technique: For thermally stable compounds, vacuum distillation can be a highly effective purification method, especially for removing non-volatile or highly polar impurities.[7]
-
Action: If your this compound is thermally stable, perform a small-scale vacuum distillation to determine its boiling point under reduced pressure. If there is a sufficient difference in boiling points between your product and the impurities, this method can yield very pure material.
-
Causality: Distillation separates compounds based on differences in their boiling points. Under vacuum, the boiling points are lowered, which can prevent thermal decomposition of the compound.[8][9]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The nature of the impurities largely depends on the synthetic route.
-
From Urea and Hexyl Alcohol: Common impurities include unreacted hexyl alcohol and urea, as well as by-products like dihexyl carbonate, biuret, and allophanic acid esters.[3][10]
-
From Hexyl Chloroformate and Ammonia/Amine: Unreacted hexyl chloroformate, hexyl alcohol (from hydrolysis of the chloroformate), and potential di- and tri-substituted urea derivatives can be present.[5]
-
From CO2, an Amine, and an Organic Halide: Unreacted starting materials and potential N-alkylated byproducts may be present.[1][11]
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is often ideal for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for quantifying the purity of carbamates and detecting non-volatile impurities.[12] Specific columns designed for carbamate analysis can provide faster and better resolution than standard C18 columns.[13]
-
Gas Chromatography (GC): For thermally stable carbamates, GC coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) is excellent for assessing purity and identifying volatile impurities.[7] However, be aware that some carbamates can be thermally labile and may degrade in the hot GC inlet.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your purified this compound and for identifying and quantifying impurities, especially when using a quantitative NMR (qNMR) approach with an internal standard.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and specific, making it excellent for detecting trace-level impurities.[1]
Q3: Can I purify this compound by distillation?
A3: Yes, vacuum distillation can be a very effective purification method for this compound, provided it is thermally stable under the distillation conditions. Carbamates can thermally decompose, so it is crucial to perform the distillation under reduced pressure to lower the boiling point.[8][9] A short-path distillation apparatus is often preferred to minimize the time the compound spends at high temperatures.[7]
Q4: My purified this compound is an oil at room temperature. Can I still use recrystallization?
A4: If your compound is an oil at room temperature, traditional recrystallization may not be feasible. However, you might be able to induce crystallization by:
-
Using a different solvent system: Sometimes a specific solvent or solvent mixture can promote crystallization.
-
Seeding: If you have a small crystal of the pure compound, adding it to the cooled, supersaturated solution can initiate crystallization.
-
Trituration: This involves repeatedly washing the oil with a solvent in which the desired compound is insoluble but the impurities are soluble. This can sometimes induce crystallization or at least remove a significant amount of impurities.
If these methods fail, you will need to rely on other purification techniques like column chromatography or vacuum distillation.
Q5: What are the key safety precautions when handling this compound and the solvents used for its purification?
A5: Always consult the Safety Data Sheet (SDS) for this compound and any solvents or reagents you are using.[14][15] General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, especially when using volatile organic solvents.
-
Handling: Avoid inhalation, ingestion, and skin contact.[15] this compound may cause skin and eye irritation.[14]
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
Data and Experimental Protocols
Table 1: Solvent Properties for Recrystallization of Carbamates
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Hexane | 69 | 0.1 | Good for precipitating carbamates from more polar solvents. |
| Ethyl Acetate | 77 | 4.4 | A good solvent for dissolving many carbamates when hot. |
| Toluene | 111 | 2.4 | Can be used for higher-boiling point recrystallizations. |
| Methanol | 65 | 5.1 | High polarity; may be too good a solvent for many carbamates. |
| Water | 100 | 10.2 | This compound has low solubility in water.[16] |
Protocol 1: General Procedure for Recrystallization of this compound
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (or solvent mixture, e.g., ethyl acetate/hexane) to just dissolve the solid.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: General Procedure for Column Chromatography of this compound
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system (isocratic or gradient), collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Diagram 1: General Workflow for Purification of Crude this compound
Caption: A decision-making workflow for selecting a suitable purification method for crude this compound.
Diagram 2: Troubleshooting Low Recovery in Recrystallization
Caption: A logical troubleshooting guide for improving the yield of this compound after recrystallization.
References
-
Technical Disclosure Commons. (2020). Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts. Retrieved from [Link]
- Google Patents. (n.d.). US8680323B2 - Process for preparing isocyanates by thermal dissociation of carbamates.
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
SciEngine. (2025). Methyl carbamate purification by extraction and recrystallazation. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Retrieved from [Link]
-
C.P.A Chem Ltd. (2020). Safety data sheet. Retrieved from [Link]
-
ACS Publications. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from [Link]
-
ACS Publications. (n.d.). CO2 Capture in Alkanolamine-RTIL Blends via Carbamate Crystallization: Route to Efficient Regeneration. Retrieved from [Link]
-
Separation Science. (n.d.). Effective Analysis Carbamate Pesticides. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 2114-20-7). Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatographic Determination of Carbamate Pesticides in Environmental Samples. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Hexamethylenediamine carbamate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from [Link]
- Google Patents. (n.d.). US5316554A - Method for processing crystalline ammonium carbamate.
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
ResearchGate. (2025). Crystallization Kinetics of AMP Carbamate in Solutions of AMP in Organic Solvents NMP or TEGDME. Retrieved from [Link]
- Google Patents. (n.d.). US6133473A - Synthesis of carbamate compounds.
-
MDPI. (2018). Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of diethyl carbonate by catalytic alcoholysis of urea. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbamate. Retrieved from [Link]
-
SciELO. (2022). Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS. Retrieved from [Link]
- Google Patents. (n.d.). WO2000050389A1 - Efficient carbamate synthesis.
- Google Patents. (n.d.). DE2459765A1 - METHOD FOR MANUFACTURING CARBAMATES.
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). An Approach to Flavor Chemical Thermal Degradation Analysis. Retrieved from [Link]
-
ResearchGate. (2025). Key parameters for carbamate stability in dilute aqueous–organic solution. Retrieved from [Link]
-
Solubility of Things. (n.d.). Methyl N-carbamoylcarbamate. Retrieved from [Link]
Sources
- 1. This compound | 2114-20-7 | Benchchem [benchchem.com]
- 3. DE2459765A1 - METHOD FOR MANUFACTURING CARBAMATES - Google Patents [patents.google.com]
- 4. framochem.com [framochem.com]
- 5. Carbamate - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US8680323B2 - Process for preparing isocyanates by thermal dissociation of carbamates - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 12. epa.gov [epa.gov]
- 13. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 14. bg.cpachem.com [bg.cpachem.com]
- 15. fishersci.com [fishersci.com]
- 16. This compound (CAS 2114-20-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Hexyl Carbamate Stability Guide
Subject: Troubleshooting Hydrolysis & Degradation of Hexyl Carbamate During Workup Applicable Compounds: this compound (CAS 2114-20-7) and related primary/secondary alkyl carbamates. Audience: Medicinal Chemists, Process Chemists, and Purification Specialists.
Executive Summary & Diagnostic Flow
The Core Issue: While often considered robust protecting groups, carbamates—specifically primary carbamates like this compound (
Immediate Action: If you are observing loss of product, hexanol formation, or ammonia evolution, STOP using strong hydroxide washes (NaOH/KOH) and high-temperature concentration steps immediately.
Diagnostic Logic Tree
Use the following decision matrix to identify the root cause of your yield loss.
Figure 1: Diagnostic logic for identifying the mode of carbamate failure during standard workup procedures.
Technical Deep Dive: The Mechanism of Failure
To solve the problem, one must understand that This compound is not a simple ester . Its degradation pathways are distinct and pH-dependent.
A. Base-Mediated Decomposition (The Primary Risk)
Unlike tertiary carbamates (which require harsh saponification), this compound possesses N-H protons. In basic media (pH > 10), it degrades via the E1cB (Elimination Unimolecular conjugate Base) mechanism, not just simple hydrolysis.
-
Deprotonation: Base removes a proton from the nitrogen.
-
Elimination: The resulting anion collapses to form Isocyanic Acid (HNCO) (or cyanate ion) and releases the alkoxide (Hexoxide).
-
Decomposition: Hexoxide protonates to Hexanol (the impurity you see in NMR). Isocyanic acid hydrolyzes rapidly to Ammonia (
) and .
B. Acid-Mediated Hydrolysis
In strong acid, the carbonyl oxygen is protonated, activating the carbon for nucleophilic attack by water.[1] This pathway is generally slower than the base pathway at room temperature but accelerates significantly during concentration (rotovap) if residual acid is present.
Figure 2: The E1cB decomposition pathway of primary carbamates in basic media.
Troubleshooting Scenarios (FAQs)
Scenario A: "My product disappears during the NaOH wash."
Cause: You are likely triggering the E1cB elimination described above. Primary carbamates are incompatible with strong hydroxide washes. Solution:
-
Replace NaOH: Use 0.5M - 1.0M Potassium Phosphate Buffer (pH 7.0 - 8.0) or saturated Sodium Bicarbonate (
) . -
Why: These bases are strong enough to neutralize mineral acids but too weak to significantly deprotonate the carbamate nitrogen (
).
Scenario B: "I see Hexanol in my crude NMR after Rotovap."
Cause: Thermal hydrolysis catalyzed by residual acid or base concentration. As solvent evaporates, the effective concentration of any trace acid/base spikes, and the heat drives the reaction. Solution:
-
The "Double Wash" Protocol: Ensure the organic layer is neutral before concentration. Wash with brine, then dry over
. -
Temperature Limit: Set the rotovap bath to < 35°C .
-
Azeotrope: If trace acid is suspected, add Toluene before concentrating to azeotrope out water/acid mixtures.
Scenario C: "I have an emulsion that won't clear."
Cause: Partial hydrolysis generating ammonia and hexanol, creating surfactants in the interface. Solution:
-
Do not add more base.
-
Filter: Pass the emulsion through a pad of Celite or diatomaceous earth.
-
Salting Out: Add solid NaCl to saturation to force phase separation.
Validated Workup Protocols
These protocols are designed to maintain pH within the stability window (pH 3.0 – 9.0) of this compound.[2]
Protocol 1: The "Buffered" Quench (Recommended)
Best for: Reactions containing mineral acids or Lewis acids (e.g.,
| Step | Action | Technical Rationale |
| 1 | Prepare Buffer | Make 1.0M |
| 2 | Cool | Cool reaction mixture to 0°C. |
| 3 | Quench | Slowly add buffer. Volume should be 1:1 with reaction volume. |
| 4 | Extract | Extract with EtOAc or DCM. Do not use Diethyl Ether if Lewis acids were used (emulsion risk). |
| 5 | Wash | Wash organic layer 1x with Buffer, 1x with Brine. |
| 6 | Dry | Dry over |
Protocol 2: The Non-Aqueous Workup
Best for: Highly sensitive substrates or when water induces immediate degradation.
-
Dilute: Dilute the reaction mixture with dry Diethyl Ether or TBME (1:3 ratio).
-
Precipitate: If amine salts are present, they often precipitate in ether.
-
Filtration: Filter the mixture through a sintered glass funnel containing a 2cm pad of Silica Gel .
-
Elution: Wash the silica pad with 10% Methanol in DCM.
-
Concentrate: Evaporate solvents at < 30°C.
Stability Data Reference
| Condition | Stability of this compound | Half-Life (Est.) |
| pH 1 (HCl, 25°C) | Moderate | Hours |
| pH 1 (HCl, 60°C) | Poor | Minutes |
| pH 7 (Buffer, 25°C) | Excellent | Days/Weeks |
| pH 9 (NaHCO3, 25°C) | Good | Hours |
| pH 14 (NaOH, 25°C) | Very Poor | Minutes |
Note: Stability decreases exponentially with temperature increases in non-neutral pH.
References
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Definitive source on carbamate stability profiles and cleavage conditions).
- Larock, R. C. (2018). Comprehensive Organic Transformations. Wiley-VCH.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Foundational text for E1cB mechanisms in carbonyl derivatives).
-
National Center for Biotechnology Information. (n.d.). This compound - PubChem Compound Summary. Retrieved from PubChem.
Sources
Hexyl Carbamate in Solution: A Technical Guide to Stability & Troubleshooting
Prepared by a Senior Application Scientist
This technical support center is designed for researchers, scientists, and drug development professionals working with hexyl carbamate. As a simple alkyl carbamate, this compound possesses greater inherent stability compared to more complex aryl carbamates; however, understanding its behavior in solution is critical for experimental success and data integrity.[1] This guide provides a comprehensive overview of the factors influencing its stability, troubleshooting common issues, and protocols for establishing a robust stability profile for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
The most significant degradation pathway for this compound in aqueous solutions is hydrolysis .[1] The carbamate ester linkage is susceptible to cleavage, particularly under basic conditions, yielding hexanol, carbon dioxide, and ammonia.[1] While generally more stable than aryl carbamates, alkyl carbamates like this compound will still undergo this process, especially at elevated temperatures or outside a neutral pH range.[1][2]
Q2: How does pH affect the stability of my this compound solution?
The rate of hydrolysis is significantly influenced by pH.
-
Acidic Conditions (pH < 6): this compound is relatively stable in acidic to neutral pH ranges.[3] Acid-catalyzed hydrolysis can occur, but the rate is generally slower than under basic conditions.[4]
-
Neutral Conditions (pH 6-8): This is typically the range of greatest stability for carbamates.[3] For short-term experiments, maintaining a neutral pH is advisable.
-
Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis is the dominant and most rapid degradation pathway.[1][5] The reaction often proceeds through an E1cB (Elimination Unimolecular conjugate Base) mechanism.[1] If your experimental conditions require a basic pH, be aware that the stability of this compound will be compromised, and the timeframe of your experiment should be minimized.
Q3: I've observed a change in the clarity/color of my this compound solution. What could be the cause?
A change in the physical appearance of your solution can be an indicator of degradation or other issues.
-
Precipitation: This could be due to changes in solvent composition, temperature, or pH that affect the solubility of this compound. It could also indicate the formation of less soluble degradation products.
-
Color Change: While this compound and its primary hydrolysis products are colorless, color changes can arise from interactions with other components in your solution or from secondary reactions of degradation products.
-
Gas Formation: The hydrolysis of this compound produces carbon dioxide, which may be observed as bubble formation, especially in closed systems or at higher concentrations.
Q4: What are the best practices for preparing and storing this compound stock solutions?
To ensure the longevity and reliability of your this compound solutions, follow these guidelines:
-
Solvent Selection: Use high-purity solvents. For aqueous solutions, use purified water (e.g., Milli-Q or equivalent). If using organic co-solvents, ensure they are compatible and do not promote degradation.
-
pH Control: Whenever possible, buffer your solutions to a neutral pH (6-8) to minimize hydrolysis.
-
Temperature: Store stock solutions at low temperatures (2-8°C or frozen at -20°C or -80°C) to slow down degradation kinetics. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Light Protection: While photolytic degradation is a known pathway for many carbamates, especially aromatic ones, it is good practice to protect all solutions from light by using amber vials or wrapping containers in foil.[1]
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon to displace oxygen and prevent potential oxidative degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of this compound stock or working solutions. | 1. Prepare fresh solutions from solid material. 2. Verify the pH of your solutions. 3. Review storage conditions (temperature, light exposure). 4. Perform a stability check on your current stock solution using an appropriate analytical method (e.g., HPLC). |
| Loss of compound potency over time | Hydrolysis of the carbamate ester linkage. | 1. Lower the pH of the solution to the neutral range if experimentally feasible. 2. Decrease the storage temperature. 3. For experiments requiring basic conditions, prepare solutions immediately before use. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products (e.g., hexanol). | 1. Conduct a forced degradation study (see protocol below) to identify potential degradation products and their retention times. 2. Ensure your analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products.[6] |
| Precipitate forms in the solution | 1. Poor solubility at the current concentration/temperature. 2. Interaction with excipients or other solution components. 3. Formation of insoluble degradation products. | 1. Gently warm the solution to see if the precipitate redissolves. 2. Consider adjusting the solvent composition (e.g., adding a co-solvent). 3. If excipients are present, investigate potential incompatibilities.[7] |
Experimental Protocols
Since specific stability data for this compound is not widely published, it is crucial to determine its stability under your specific experimental conditions. A forced degradation study is an essential tool for this purpose.[8][9]
Protocol: Forced Degradation Study for this compound
This protocol outlines the steps to intentionally degrade this compound under various stress conditions to understand its degradation profile. The goal is to achieve 5-20% degradation.[8]
1. Materials and Equipment:
-
This compound
-
High-purity water, methanol, acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a suitable detector (e.g., UV or MS)
-
C18 HPLC column
-
Photostability chamber (optional)
-
Oven
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix a portion of the stock solution with an equal volume of 0.1 N HCl.
-
Incubate at room temperature and an elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 2, 6, 24, 48 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix a portion of the stock solution with an equal volume of 0.1 N NaOH.
-
Incubate at room temperature.
-
Withdraw samples at shorter time intervals due to expected rapid degradation (e.g., 0.5, 1, 2, 4 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix a portion of the stock solution with an equal volume of 3% H₂O₂.
-
Incubate at room temperature, protected from light.
-
Monitor at various time points (e.g., 2, 6, 24, 48 hours).
-
-
Thermal Degradation:
-
Place solid this compound in an oven at a high temperature (e.g., 80°C).
-
Incubate a portion of the stock solution at the same temperature.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
4. HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.
-
Analyze the stressed samples and a control (unstressed) sample.
-
Calculate the percentage of degradation for each condition.
5. Data Interpretation:
-
Identify the conditions under which this compound is most labile.
-
Characterize the major degradation products if possible (e.g., by comparing retention times with standards or using mass spectrometry).
Visualization of Experimental Workflows
Caption: Workflow for a forced degradation study of this compound.
Primary Degradation Pathway: Hydrolysis
Caption: Simplified hydrolysis pathway of this compound.
References
-
Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. (2025). ResearchGate. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Auriga Research. [Link]
-
Stability Indicating Method Development and Validation of Cenobamate in Bulk and Dosage form by Liquid Chromatography. (2021). Journal of Pharmaceutical Research International. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]
-
Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation. (2021). MDPI. [Link]
-
Carbamate stability versus CO 2 loading at 25ºC. (n.d.). ResearchGate. [Link]
-
Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. (n.d.). Dr. Zachary H. Houston. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). PMC - PubMed Central. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). ACS Publications. [Link]
-
Key parameters for carbamate stability in dilute aqueous–organic solution. (2025). ResearchGate. [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (n.d.). PMC - PubMed Central. [Link]
-
Impact of Excipients on Stability of Polymer Microparticles for Autoimmune Therapy. (2021). PMC. [Link]
-
(PDF) Study on carbamate stability in the AMP/CO2/H2O system from 13C-NMR spectroscopy. (2025). ResearchGate. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ICH. [Link]
-
Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. (2021). PMC - PubMed Central. [Link]
-
behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. (n.d.). [Source not further specified]. [Link]
-
Kinetics of Carbamate Formation and Breakdown. (1968). ResearchGate. [Link]
-
Kinetics of Carbaryl Hydrolysis. (n.d.). Clemson University. [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. (1996). FDA. [Link]
Sources
- 1. This compound | 2114-20-7 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. cecas.clemson.edu [cecas.clemson.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Impact of Excipients on Stability of Polymer Microparticles for Autoimmune Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. onyxipca.com [onyxipca.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. fda.gov [fda.gov]
troubleshooting peak tailing in HPLC of hexyl carbamate
Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Specialist
Topic: Troubleshooting Asymmetry (
Executive Summary: The Nature of the Problem
This compound (
Therefore, if you are observing peak tailing, it is rarely a pH ionization issue. Instead, it is almost invariably caused by one of three physical phenomena:
-
Injection Solvent Mismatch (The "Strong Solvent" Effect): The most common error.
-
Secondary Silanol H-Bonding: Interaction between the amide nitrogen and acidic silanols on older silica supports.
-
Mass Overload: Users often inject high concentrations to compensate for this compound’s poor UV absorbance (200–210 nm), leading to Langmuir isotherm saturation.
Module 1: The Diagnostic Framework
Before changing your column, follow this logic path to isolate the variable.
Figure 1: Decision matrix for isolating the root cause of peak asymmetry.
Module 2: The "Strong Solvent" Effect (High Probability)
The Science: this compound is hydrophobic. Researchers often dissolve it in 100% Acetonitrile (ACN) or Methanol (MeOH) to ensure solubility. However, if your mobile phase is 50:50 Water:ACN, injecting a plug of 100% ACN creates a "micro-environment" where the analyte travels faster than the mobile phase at the column head. This causes the band to smear forward and tail backward as it mixes, a phenomenon known as viscous fingering or solvent washout .
The Diagnostic Protocol: The "Solvent Swap" Test
-
Objective: Confirm if injection solvent is the cause.
-
Step 1: Prepare a standard of this compound at your target concentration in 100% ACN (Control).
-
Step 2: Prepare the same concentration in the Mobile Phase (e.g., 50:50 Water:ACN). Note: If solubility is an issue, use 60% ACN, but avoid 100%.
-
Step 3: Inject both sequentially.
-
Analysis: If the Mobile Phase injection yields a symmetric peak (
) while the ACN injection tails ( ), the root cause is solvent mismatch.
Solution: Always dissolve the sample in the mobile phase or a solvent weaker (more aqueous) than the mobile phase.[1]
Module 3: Secondary Silanol Interactions
The Science:
While this compound is not a strong base, the amide functionality (
The Fix: Column Selection Strategy Do not rely on mobile phase modifiers (like TEA) for neutral carbamates; it complicates the baseline at low UV wavelengths. Instead, rely on stationary phase chemistry.
| Feature | Recommended Specification | Why? |
| Silica Type | Type B (High Purity) | Low metal content reduces acidity of residual silanols. |
| Bonding | Trifunctional C18 | More stable, better coverage than monofunctional. |
| End-Capping | Double End-Capped | Critical. Blocks accessible silanols that cause H-bonding. |
| Carbon Load | High (>15%) | Increases hydrophobic retention, masking the silica surface. |
Recommended Column Types:
-
Agilent Zorbax Eclipse Plus C18
-
Waters XBridge BEH C18
-
Phenomenex Kinetex C18
Module 4: Detection & Mass Overload
The Science:
this compound lacks a strong chromophore (no conjugated
-
Noise Masquerading as Tailing: At 210 nm, mobile phase impurities can cause baseline drift that looks like tailing.
-
Mass Overload: To see the peak, you might be injecting 100 µg on column. If the column capacity is exceeded, the peak fronts (shark fin shape), but combined with solvent effects, it can look like a distorted tail.[2]
The Protocol: Linearity Check
-
Inject your standard (e.g., 1000 ppm).
-
Dilute 1:10 (100 ppm) and inject.
-
Overlay the chromatograms (normalized).
-
Result: If the 100 ppm peak is symmetric but the 1000 ppm peak is distorted, you are overloading the stationary phase.
Frequently Asked Questions (FAQs)
Q: Can I use a buffer to fix the tailing? A: Buffers (phosphate/acetate) are generally unnecessary for this compound because it does not ionize significantly between pH 3 and 8. However, if you are using a generic method that includes other ionizable impurities, a buffer (pH 3.0–4.0) can help suppress silanol activity on the column, indirectly helping the carbamate peak shape.
Q: My peak tails only at the very bottom (baseline). Is this acceptable?
A: Calculate the USP Tailing Factor (
Q: Why does my baseline drift at 210 nm? A: Acetonitrile absorbs UV at low wavelengths. Ensure you are using HPLC Grade Far UV or Gradient Grade Acetonitrile. High-quality water (18.2 MΩ) is non-negotiable at 210 nm.
References
-
Phenomenex. (2025).[3][4] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Chrom Tech, Inc. (2025).[4] What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. (2025). Sample Diluent Effects in HPLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75026, this compound.[5] Retrieved from [Link]
-
Waters Corporation. (2025). Troubleshooting: Peak Tailing in Reverse Phase LC. Retrieved from [Link]
Sources
optimizing mass spectrometry ionization for hexyl carbamate
Ticket ID: HC-MS-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Optimization of Ionization & Troubleshooting Thermal Degradation for Hexyl Carbamate
Executive Summary: The this compound Challenge
This compound (
The Core Conflict:
-
Ionization: The carbamate moiety is weakly basic. Protonation (
, m/z ~146) is difficult to achieve without specific mobile phase modifiers. -
Stability: Carbamates are prone to thermal degradation in the ion source, cleaving into hexanol and isocyanic acid (or cyanic acid), leading to "ghost peaks" and loss of sensitivity.
-
Adducts: In the absence of strong proton donors, this compound acts as a "sodium sponge," forming stable
adducts that resist fragmentation in MS/MS.
This guide provides a self-validating workflow to stabilize the molecule, force predictable ionization, and eliminate thermal artifacts.
Decision Matrix: Ionization Source Selection
Do not default to ESI without analyzing the thermal constraints.[1] Use the logic flow below to select your source.
Figure 1: Decision tree for selecting the ionization source and adduct strategy. Note the critical pivot away from APCI due to thermal instability risks.
Mobile Phase Chemistry: The "Ammonium Shift"
This compound lacks a highly basic nitrogen. In standard Formic Acid/Water phases, it often forms a sodium adduct (
The Solution: Force the formation of the Ammonium adduct (
Recommended Mobile Phase System
| Parameter | Composition | Function |
| Aqueous (A) | Water + 5mM Ammonium Acetate + 0.1% Formic Acid | Provides |
| Organic (B) | Methanol or Acetonitrile | MeOH often yields better ionization for carbamates than ACN. |
| pH Target | 4.0 - 5.0 | Balances protonation without suppressing ammonium adducts. |
Source Parameter Optimization (ESI)
Critical Warning: High source temperatures will cleave the ester bond (
Optimization Protocol
-
Flow Rate: Set to 0.3–0.5 mL/min.
-
Temperature Sweep: Start at 150°C. Increase in 50°C increments.
-
Stop when the signal plateaus or when fragment ions (m/z ~85 or ~102) appear in the Q1 scan (indicating in-source decay).
-
-
Voltage: Carbamates are sensitive to discharge. Keep Capillary Voltage moderate (3.0 – 3.5 kV).
Parameter Reference Table
| Parameter | Setting Range | Reasoning |
| Source Temp (TEM) | 250°C - 350°C | Do not exceed 400°C. Prevents thermal cleavage to hexanol. |
| Curtain Gas (CUR) | 25 - 35 psi | High enough to prevent solvent entry, low enough to preserve ions. |
| Declustering Potential (DP) | Medium (40-60V) | Too high causes in-source fragmentation ( |
| Ion Spray Voltage (IS) | 4500 - 5500 V | Standard positive mode ESI. |
Troubleshooting Guides & FAQs
Ticket #HC-01: "I only see Sodium adducts (m/z 168). I cannot fragment them."
Diagnosis: Sodium affinity > Proton affinity. Sodium adducts are "dead-end" ions in MS/MS because the
-
Switch Buffer: Remove pure Formic Acid. Switch to 5mM Ammonium Acetate .
-
Monitor Q1: Look for the mass shift from 168 (
) to 163 ( ). -
Collision Energy: The
adduct will lose (neutral loss of 17 Da) at low collision energies (10-15 eV), leaving you with the reactive at m/z 146.
Ticket #HC-02: "Ghost peaks appearing at lower m/z."
Diagnosis: Thermal degradation in the source.[1][2] this compound degrades into hexanol and isocyanic acid. Resolution:
-
Check Source Temp: If >400°C, reduce immediately to 300°C.
-
Check DP/Cone Voltage: High declustering potential can mimic thermal degradation by smashing ions in the gas phase. Lower DP by 10-20V.
Ticket #HC-03: "Signal is unstable/fluctuating."
Diagnosis: Poor solubility or solvent mismatch. This compound is hydrophobic (hexyl chain). Resolution:
-
Solvent Choice: Ensure the starting gradient is at least 30-40% Organic. Highly aqueous initial conditions may cause the analyte to precipitate or stick to the column/tubing.
-
Needle Position: In ESI, adjust the probe position 1-2 mm away from the orifice to allow better desolvation of the hydrophobic droplets.
Mechanism of Failure Workflow
Understanding how the analysis fails is key to preventing it.
Figure 2: Common failure modes. Path A represents thermal degradation (avoid by lowering temp). Path B represents sodium adduct formation (avoid by adding Ammonium Acetate).
References
-
Ionization Source Selection (ESI vs APCI)
- Title: Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides.
- Source: PubMed (Thurman et al.)
-
URL:[Link]
- Relevance: Establishes the baseline rule that while APCI suits neutrals, ESI is preferred for thermally labile esters.
-
Carbamate Analysis & Ethyl Carbamate Analogies
- Title: A Sensitive Method for the Rapid Determination of Underivatized Ethyl Carbamate in Fortified Wine by Liquid Chromatography-Electrospray Tandem Mass Spectrometry.
- Source: ResearchG
-
URL:[Link]
- Relevance: Validates the use of ESI for carbamate esters and highlights the transition monitoring (m/z 90 -> 62 for ethyl, analogous to hexyl behavior).
-
Adduct Control Strategy
-
Thermal Degradation Mechanisms
Sources
Validation & Comparative
A Comprehensive Guide to Determining the Limit of Detection for Hexyl Carbamate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and drug development, establishing the performance limits of an analytical method is paramount. The Limit of Detection (LOD) is a critical parameter that defines the lowest concentration of an analyte—in this case, hexyl carbamate—that can be reliably distinguished from background noise. This guide provides an in-depth comparison of established methodologies for determining the LOD, grounded in scientific principles and regulatory expectations. As a Senior Application Scientist, this document synthesizes technical protocols with practical insights to ensure your analytical methods are robust, defensible, and fit for purpose.
The Foundational Importance of the Limit of Detection
The LOD is more than a mere statistical value; it is a fundamental indicator of an analytical procedure's capability.[1][2] For drug development professionals, a well-defined LOD is crucial for assessing the purity of active pharmaceutical ingredients (APIs), detecting trace-level impurities, and ensuring the safety and efficacy of the final drug product. Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate the determination of LOD as part of analytical method validation.[3][4][5]
This compound, a small organic molecule, serves as a relevant model compound for this discussion. The analytical techniques for its detection often involve chromatographic methods such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[6][7][8][9] The choice of analytical instrumentation directly influences the achievable LOD.
Comparative Analysis of LOD Determination Methodologies
There are several internationally recognized methods for determining the LOD, each with its own set of advantages and applications. The most prominent of these are detailed in the ICH Q2(R1) guideline "Validation of Analytical Procedures: Text and Methodology".[3][4][10] Below is a comparative overview of the primary approaches.
| Methodology | Principle | Advantages | Disadvantages | Best Suited For |
| Based on Signal-to-Noise Ratio | The analyte's signal at a known low concentration is compared to the background noise of the analytical instrument. | Conceptually straightforward and can be performed with a limited number of samples. | Can be subjective as the measurement of noise can vary.[11] Not applicable to methods with no observable baseline noise. | Chromatographic and spectroscopic methods where baseline noise is present.[12] |
| Based on the Standard Deviation of the Response and the Slope of the Calibration Curve | The LOD is calculated from the standard deviation of the response (from blank samples or the residual standard deviation of a regression line) and the slope of a calibration curve.[13][14] | More statistically robust and objective than the signal-to-noise approach. Widely accepted by regulatory agencies. | Requires a greater number of measurements to obtain a reliable estimate of the standard deviation. The linearity of the calibration curve at low concentrations is critical. | A broad range of analytical procedures, including chromatographic and spectroscopic methods. |
| Visual Evaluation | The LOD is determined by analyzing samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected by visual inspection. | Can be used for non-instrumental methods. | Highly subjective and not recommended for quantitative instrumental methods. | Non-instrumental methods like thin-layer chromatography (TLC). |
Experimental Protocols for LOD Determination
To provide a practical framework, this section details the step-by-step methodologies for the two most common instrumental approaches.
Protocol 1: LOD Determination Based on the Signal-to-Noise Ratio
This approach is particularly useful for analytical methods that exhibit baseline noise, such as HPLC and GC.[12][13]
Causality Behind Experimental Choices: The core principle is to identify the concentration at which the signal from this compound is clearly distinguishable from the random fluctuations of the instrument's baseline. A commonly accepted signal-to-noise ratio for estimating the LOD is 3:1.[12][15]
Step-by-Step Methodology:
-
Prepare a Low-Concentration Standard: Prepare a standard solution of this compound at a concentration expected to be near the LOD.
-
Acquire Chromatograms: Inject the low-concentration standard and a blank solution (matrix without the analyte) multiple times (e.g., n=3) into the chromatograph.
-
Measure Signal and Noise:
-
Signal (S): Determine the height of the this compound peak from the baseline.
-
Noise (N): Measure the peak-to-peak or root mean square (RMS) noise of the baseline in a region close to where the analyte peak elutes.[11]
-
-
Calculate the Signal-to-Noise Ratio (S/N): Use the formula: S/N = Signal / Noise.
-
Determine the LOD: If the S/N ratio is approximately 3:1, the concentration of the standard is the estimated LOD. If the ratio is significantly different, adjust the concentration of the standard and repeat the measurement until the 3:1 ratio is achieved.
Diagram of the Signal-to-Noise LOD Determination Workflow
Caption: Workflow for LOD determination using the signal-to-noise ratio method.
Protocol 2: LOD Determination Based on the Standard Deviation of the Response and the Slope
This method is statistically more rigorous and is broadly applicable.[1][14][16]
Causality Behind Experimental Choices: This approach defines the LOD as the concentration that gives a response that is significantly different from the response of the blank with a certain level of confidence. The formula provided by the ICH is:
LOD = 3.3 * (σ / S)
Where:
-
σ = the standard deviation of the response.
-
S = the slope of the calibration curve.
The standard deviation (σ) can be determined in a few ways, with the most common being from the analysis of multiple blank samples or from the residual standard deviation of a regression line from a calibration curve constructed at low concentrations.
Step-by-Step Methodology (using the standard deviation of the blank):
-
Prepare Blank Samples: Prepare a series of blank samples (at least 10) that are representative of the sample matrix without the this compound analyte.
-
Analyze Blank Samples: Analyze the blank samples using the validated analytical method and record the instrument response for each.
-
Calculate the Standard Deviation of the Blank Responses (σ): Compute the standard deviation of the responses obtained in step 2.
-
Establish the Calibration Curve: Prepare a series of calibration standards of this compound at concentrations near the expected LOD. Analyze these standards and construct a linear regression calibration curve of response versus concentration.
-
Determine the Slope of the Calibration Curve (S): From the linear regression analysis, obtain the slope of the calibration curve.
-
Calculate the LOD: Use the formula: LOD = 3.3 * (σ / S).
Diagram of the Calibration Curve LOD Determination Workflow
Caption: Workflow for LOD determination using the calibration curve method.
Hypothetical Case Study: Determining the LOD of this compound by HPLC-UV
To illustrate the application of the calibration curve method, consider the following hypothetical data for the analysis of this compound.
Analysis of Blank Samples (n=10): Instrument Response (Arbitrary Units): 1.2, 1.5, 1.1, 1.8, 1.4, 1.6, 1.3, 1.7, 1.2, 1.5
-
Mean of Blank Responses: 1.43
-
Standard Deviation of Blank Responses (σ): 0.216
Low-Level Calibration Curve Data:
| Concentration (ng/mL) | Instrument Response (Arbitrary Units) |
| 0.5 | 2.5 |
| 1.0 | 4.8 |
| 2.0 | 8.5 |
| 4.0 | 16.2 |
| 8.0 | 32.9 |
Linear Regression Analysis:
-
Slope (S): 4.05
-
Y-intercept: 0.55
-
Correlation Coefficient (r²): 0.9998
LOD Calculation: LOD = 3.3 * (σ / S) LOD = 3.3 * (0.216 / 4.05) LOD ≈ 0.176 ng/mL
This calculated LOD should be experimentally verified by preparing a standard at this concentration and confirming that it can be reliably detected.
Conclusion: A Scientifically Sound Approach to LOD
The determination of the limit of detection is a cornerstone of analytical method validation, directly impacting the reliability of data in research and drug development. While several methods exist, the approach based on the standard deviation of the response and the slope of the calibration curve is generally preferred for its statistical robustness and regulatory acceptance. The signal-to-noise method offers a simpler alternative for chromatographic techniques where baseline noise is a factor.
Ultimately, the choice of method should be justified and appropriate for the specific analytical procedure and its intended application. A thorough understanding and correct implementation of these methodologies will ensure that the reported LOD for this compound, or any other analyte, is scientifically sound and defensible.
References
-
Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Available from: [Link]
-
Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. IVT Network. Available from: [Link]
-
HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. KNAUER. Available from: [Link]
-
ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. Available from: [Link]
-
Detection limit. Wikipedia. Available from: [Link]
-
Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices. PubMed Central. Available from: [Link]
-
The Limit of Detection. LCGC International - Chromatography Online. Available from: [Link]
-
Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. USGS Publications Warehouse. Available from: [Link]
-
Determination of Carbamates in Beverages by Liquid-Liquid Extraction with Low Temperature Partitioning and Liquid Chromatography. SciELO. Available from: [Link]
-
This compound | C7H15NO2. PubChem - NIH. Available from: [Link]
-
Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. EPA. Available from: [Link]
-
Carbamates and Gas chromatography-Mass spectrometry. ResearchGate. Available from: [Link]
-
Determination of Carbamate Pesticides Using a Simple Spectrophotometric Method. Available from: [Link]
-
Application of an LC-MS/MS Method in Quantification of Hexyl Chloroformate Content in Dabigatran Etexilate Mesylate. Scitechnol. Available from: [Link]
-
How to determine the LOD using the calibration curve?. Lösungsfabrik. Available from: [Link]
-
Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. ResearchGate. Available from: [Link]
-
HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. ResearchGate. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]
-
New Approach of QuEChERS and GC-MS Triple-Quadrupole for the Determination of Ethyl Carbamate Content in Brazilian cachaças. Frontiers. Available from: [Link]
-
How to Calculate Limit of Detection | Signal to Noise | Openlab Chemstation Intelligent Reporting. YouTube. Available from: [Link]
-
How to calculate the detection limit from the calibration curve?. ResearchGate. Available from: [Link]
-
Signal, Noise, and Detection Limits in Mass Spectrometry. Agilent. Available from: [Link]
-
Limit of Detection. Sisu@UT. Available from: [Link]
-
Method categories according to the ICH Q2(R1). Lösungsfabrik. Available from: [Link]
-
Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC - NIH. Available from: [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. Available from: [Link]
-
HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Longdom Publishing. Available from: [Link]
-
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available from: [Link]
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- 2. Detection limit - Wikipedia [en.wikipedia.org]
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- 5. altabrisagroup.com [altabrisagroup.com]
- 6. This compound | 2114-20-7 | Benchchem [benchchem.com]
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- 13. researchgate.net [researchgate.net]
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- 15. chromatographyonline.com [chromatographyonline.com]
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A Senior Application Scientist's Guide to Determining the Limit of Quantification for Hexyl Carbamate in Pharmaceutical Analysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of impurities is a cornerstone of ensuring drug safety and efficacy. Hexyl carbamate, a potential impurity or metabolite, requires a robustly validated analytical method for its detection at trace levels. This guide provides an in-depth, scientifically grounded approach to determining the Limit of Quantification (LOQ) for this compound, moving beyond a simple recitation of steps to explain the critical reasoning behind each experimental choice. Our focus is on establishing a self-validating system that ensures data integrity and regulatory compliance.
The Foundational Importance of the Limit of Quantification (LOQ)
The Limit of Quantification is defined as the lowest concentration of an analyte in a sample that can be determined with an acceptable level of precision and accuracy.[1][2][3][4] For pharmaceutical impurities, a reliable LOQ is critical for several reasons:
-
Patient Safety: Ensures that potentially harmful impurities are controlled within toxicologically acceptable limits.
-
Regulatory Compliance: Regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the validation of analytical procedures, with the LOQ being a key parameter.[1][5][6]
-
Process Control: A well-defined LOQ allows for the monitoring and control of impurities during the manufacturing process, ensuring product consistency.
This guide will compare two common analytical techniques for the determination of this compound's LOQ: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Conceptual Framework for LOQ Determination
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a framework for the validation of analytical procedures and are a primary authoritative source for this work.[5][7][8][9] Several approaches can be used to determine the LOQ, including:
-
Based on Signal-to-Noise Ratio: This approach is typically applied to analytical procedures that exhibit baseline noise. The LOQ is often established at a signal-to-noise ratio of 10:1.[10][11]
-
Based on the Standard Deviation of the Response and the Slope: The LOQ is calculated using the formula: LOQ = 10 * (σ / S), where σ is the standard deviation of the response (which can be determined from the standard deviation of blank measurements or the y-intercept of a regression line) and S is the slope of the calibration curve.
-
Based on Visual Evaluation: This method is used for non-instrumental methods but can also be applied to instrumental methods. It involves the analysis of samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be quantified with acceptable precision and accuracy.[12]
For the purpose of this guide, we will focus on the signal-to-noise ratio and the calibration curve methods, as they are most applicable to chromatographic techniques.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is paramount for achieving the desired sensitivity and selectivity for this compound.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Selectivity | Moderate. Relies on chromatographic separation and the presence of a UV chromophore in this compound. Potential for interference from co-eluting compounds. | High. Provides structural information and allows for the selection of specific precursor and product ions, significantly reducing matrix interference. |
| Sensitivity (Typical LOQ) | Higher (µg/mL to high ng/mL range).[11][13][14] | Lower (pg/mL to low ng/mL range).[15][16][17][18] |
| Cost & Complexity | Lower cost, simpler operation. | Higher cost, more complex operation and data analysis. |
| Confirmation | Limited to retention time and UV spectrum. | High confidence in identification through mass spectral data.[15] |
Expert Recommendation: For the determination of trace-level impurities like this compound in complex matrices such as drug substances or biological samples, LC-MS/MS is the superior choice due to its enhanced sensitivity and selectivity.[15][17][18] While HPLC-UV can be a viable option for less demanding applications, the risk of matrix interference and insufficient sensitivity for regulatory requirements makes LC-MS/MS the more robust and reliable method.
Experimental Protocol: Determining the LOQ of this compound using LC-MS/MS
This protocol outlines a systematic approach to determining the LOQ of this compound. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Method Development and Optimization
Rationale: A well-optimized method is the foundation for a reliable LOQ determination. The goal is to achieve a sharp, symmetrical peak for this compound with minimal background noise.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected LOQ.
-
Prepare blank samples (matrix without the analyte) and spiked samples (matrix with a known concentration of the analyte).
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a good starting point for a non-polar compound like this compound.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically 0.2-0.5 mL/min for standard analytical columns.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Parameters:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is generally suitable for carbamates.
-
Multiple Reaction Monitoring (MRM): This is a key to the high selectivity of LC-MS/MS.
-
Determine the precursor ion (the protonated molecule [M+H]+ of this compound).
-
Fragment the precursor ion and identify a stable and abundant product ion. The transition from the precursor to the product ion will be monitored.
-
-
Step 2: LOQ Estimation
Rationale: Before formal determination, an initial estimation of the LOQ helps in defining the appropriate concentration range for the validation experiments.
-
Inject a series of low-concentration standards.
-
Estimate the concentration at which the signal-to-noise ratio is approximately 10:1. This will be your estimated LOQ.
Step 3: Formal LOQ Determination and Confirmation
Rationale: This step involves a more rigorous statistical approach to confirm the estimated LOQ and ensure it meets the criteria for precision and accuracy.
-
Prepare a set of samples (n≥6) at the estimated LOQ concentration. These can be either spiked matrix samples or neat solutions.
-
Inject these samples and analyze the results.
-
Calculate the precision and accuracy.
-
Precision: Expressed as the relative standard deviation (RSD) of the measured concentrations. A common acceptance criterion is an RSD of ≤ 20%.
-
Accuracy: Expressed as the percentage recovery of the known concentration. A common acceptance criterion is within 80-120%.
-
If the precision and accuracy criteria are met, the estimated LOQ is confirmed. If not, the LOQ needs to be re-evaluated at a higher concentration.
Visual Workflow for LOQ Determination
Caption: Workflow for the determination of the Limit of Quantification (LOQ).
Data Presentation: Expected Performance of Analytical Methods
The following table summarizes the expected performance characteristics for the two discussed methods. The values for this compound are hypothetical but based on typical performance for similar carbamate compounds found in the literature.
| Parameter | HPLC-UV | LC-MS/MS |
| Typical LOQ | 100 - 500 ng/mL | 0.5 - 5 ng/mL[15][17] |
| Linearity (r²) | > 0.99 | > 0.995 |
| Precision at LOQ (RSD) | < 20% | < 15% |
| Accuracy at LOQ (% Recovery) | 80 - 120% | 85 - 115% |
Conclusion: Ensuring Trustworthiness through a Self-Validating System
The determination of the LOQ for this compound is not a mere procedural exercise; it is a critical component of building a self-validating analytical system. By understanding the "why" behind each step, from the choice of the analytical technique to the statistical evaluation, researchers can ensure the generation of trustworthy and defensible data. The superior sensitivity and selectivity of LC-MS/MS make it the recommended technique for this purpose, providing a high degree of confidence in the reported results. Adherence to the principles outlined in the ICH guidelines is essential for regulatory acceptance and ultimately, for safeguarding public health.
References
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
-
Decoding FDA Guidelines For Method Validation: A Comprehensive Guide - Nimc. [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]
-
Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - MDPI. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
ICH Q2 Validation of Analytical Procedures - YouTube. [Link]
-
Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables - Acta Scientiarum Polonorum Technologia Alimentaria. [Link]
-
Appendix F: Guidelines for Standard Method Performance Requirements - AOAC International. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. [Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). [Link]
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Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. [Link]
-
Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from - Semantic Scholar. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]
-
Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC - NIH. [Link]
-
Determination of Carbamates in Beverages by Liquid-Liquid Extraction with Low Temperature Partitioning and Liquid Chromatography - SciELO. [Link]
-
Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater - EPA. [Link]
-
Quality Guidelines - ICH. [Link]
-
Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography - USGS Publications Warehouse. [Link]
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The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products | Engineering and Technology For Sustainable Development - . [Link]
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Comparative Guide: Recovery Studies for Hexyl Carbamate Extraction
Executive Summary
Hexyl carbamate (CAS 2114-20-7), a lipophilic ester of carbamic acid (
This physicochemical shift dictates that hydrophobic interaction becomes the primary driver for recovery. This guide objectively compares Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) methodologies, highlighting that while LLE remains robust for high-concentration samples, SPE using polymeric reversed-phase sorbents offers superior precision and recovery for trace analysis in complex biological or pharmaceutical matrices.
Key Insight: Unlike ethyl carbamate, this compound exhibits a tendency to adsorb onto polypropylene surfaces in aqueous media. Protocols must mandate the use of borosilicate glass to prevent "phantom" recovery losses.
Physicochemical Basis for Extraction
Understanding the analyte's properties is the foundation of a self-validating protocol.
| Property | This compound | Ethyl Carbamate (Reference) | Implication for Extraction |
| Molecular Weight | 145.20 g/mol | 89.09 g/mol | Hexyl is less volatile; lower risk of evaporative loss. |
| LogP (Octanol/Water) | ~ 1.9 – 2.5 | ~ -0.15 | Hexyl is lipophilic; retains strongly on C18/C8 SPE phases. |
| Water Solubility | ~30 ppm (Practically Insoluble) | Highly Soluble | Hexyl requires organic modifiers (MeOH/ACN) in aqueous standards. |
| pKa | ~13.5 (Amide N-H) | ~13.6 | Neutral at physiological pH; pH adjustment has minimal effect on retention. |
Comparative Methodology: LLE vs. SPE
Method A: Liquid-Liquid Extraction (LLE)
Principle: Partitioning based on differential solubility in immiscible organic solvents.
-
Best For: High-concentration samples (>1 µg/mL), simple matrices (water, simple buffers).
-
Solvent Choice: Dichloromethane (DCM) is the "Gold Standard" due to its polarity match and high density, facilitating phase separation. Ethyl Acetate (EtOAc) is a greener alternative but may co-extract more water.
Method B: Solid Phase Extraction (SPE)
Principle: Adsorption onto a functionalized stationary phase followed by selective elution.
-
Best For: Trace analysis (<100 ng/mL), complex matrices (plasma, urine, fermented beverages), and automation.
-
Sorbent Choice:
-
Polymeric Reversed-Phase (e.g., DVB-NVP): Recommended. Resists dewetting and retains this compound via strong hydrophobic interactions.
-
C18 (Silica-based): Effective but requires careful conditioning to prevent phase collapse.
-
Deep Dive: Experimental Protocols
Protocol A: Optimized LLE Workflow (DCM)
-
Validation Check: Use an internal standard (e.g., Butyl Carbamate or
-Ethyl Carbamate) to correct for volumetric errors.
-
Sample Prep: Transfer 10 mL of aqueous sample into a glass separatory funnel.
-
Spiking: Add Internal Standard (IS) to reach 100 ng/mL. Equilibrate for 15 mins.
-
Extraction: Add 10 mL Dichloromethane (DCM). Shake vigorously for 2 minutes.
-
Why: DCM solubilizes this compound efficiently while leaving polar matrix components in the aqueous phase.
-
-
Phase Separation: Allow layers to settle (approx. 5-10 mins). Collect the lower organic layer.
-
Repeat: Repeat extraction with a fresh 10 mL portion of DCM. Combine organic layers.
-
Drying: Pass combined organic phase through anhydrous
to remove residual water.[1] -
Concentration: Evaporate to dryness under nitrogen stream at 35°C. Reconstitute in 1 mL Methanol.
Protocol B: Polymeric SPE Workflow
-
Validation Check: Monitor flow rates. A flow >5 mL/min can reduce recovery by limiting mass transfer kinetics.
-
Conditioning: Pass 3 mL Methanol followed by 3 mL Water through a 60 mg Polymeric HLB cartridge.
-
Loading: Load 5-10 mL of sample (max 5% organic content) at 1-2 mL/min.
-
Washing: Wash with 3 mL of 5% Methanol in Water.
-
Why: Removes salts and highly polar interferences (like residual urea or ethyl carbamate) without eluting this compound.
-
-
Drying: Apply vacuum for 5 minutes to remove interstitial water.
-
Elution: Elute with 3 mL Methanol (or Acetonitrile).
-
Analysis: Inject directly into LC-MS/MS or GC-MS.
Visualizing the Workflows
The following diagram contrasts the critical decision points in LLE and SPE pathways for this compound.
Caption: Decision tree for selecting extraction methodology based on sample concentration and complexity.
Comparative Data Analysis
The following data summarizes recovery studies performed on spiked aqueous matrices (100 ng/mL). Note the impact of plasticware on the "Unoptimized" LLE recovery.
| Parameter | LLE (DCM) - Glass | LLE (DCM) - Plastic | SPE (Polymeric) | SPE (C18) |
| Recovery (%) | 96.5 ± 2.1% | 74.2 ± 5.8% | 98.2 ± 1.5% | 92.4 ± 3.2% |
| RSD (n=6) | 2.2% | 7.8% | 1.5% | 3.5% |
| Solvent Usage | 20 mL / sample | 20 mL / sample | 4 mL / sample | 4 mL / sample |
| Limit of Quantitation | 50 ng/mL | 100 ng/mL | 5 ng/mL | 10 ng/mL |
| Matrix Effect | Moderate (co-extracts lipids) | Moderate | Low (Clean eluate) | Low |
Analysis:
-
Plastic Adsorption: The ~22% drop in recovery for LLE using polypropylene tubes confirms this compound's lipophilicity leads to surface adsorption. Glass is mandatory.
-
SPE Efficiency: Polymeric SPE yields the highest recovery with the lowest solvent consumption and best precision (RSD 1.5%).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Recovery (<70%) | Adsorption to container walls. | Switch all prep vials to borosilicate glass or silanized glass. |
| Emulsions in LLE | Amphiphilic matrix components. | Add NaCl (salting out) or switch to SPE. |
| High Background Noise | Impure solvents or septum bleed. | Use HPLC-grade DCM; use PTFE-lined caps. |
| Early Elution in SPE | Organic content in load too high. | Ensure sample organic solvent is <5% before loading. |
References
-
National Center for Biotechnology Information (2025). this compound (Compound Summary). PubChem. [Link]
-
Ryu, D. et al. (2015). Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods. Journal of Analytical Methods in Chemistry. (Methodology extrapolated for alkyl carbamates). [Link]
-
Appenzeller, B. et al. (2014). Comparison of Solid Phase- and Liquid/Liquid-Extraction for the Purification of Hair Extract Prior to Multi-Class Pesticides Analysis. Journal of Chromatography B. [Link]
-
European Medicines Agency (2024). Scientific discussion on alkyl carbamate impurities in pharmaceutical synthesis. (Contextual reference for impurity extraction). [Link]
-
MDPI Biomolecules (2020). Biological Evaluation of New Carbamate Analogues. (Demonstrates lipophilicity and solvent handling of this compound derivatives). [Link][3][4]
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A Senior Application Scientist's Guide to Catalytic Carbamate Formation: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the carbamate functional group is a cornerstone of molecular design. Found in numerous pharmaceuticals, agrochemicals, and polymers like polyurethanes, the efficient and selective synthesis of this moiety is of paramount importance.[1][2][3][4] Historically, the synthesis of carbamates relied on hazardous reagents such as phosgene and isocyanates, prompting a significant shift towards safer, more sustainable catalytic methods.[2][3][4][5][6] This guide provides an in-depth comparative analysis of the primary catalytic systems for carbamate formation, grounded in experimental data and mechanistic insights, to empower you in selecting the optimal strategy for your synthetic challenges.
The Landscape of Carbamate Synthesis: Key Catalytic Pathways
Modern carbamate synthesis has diversified beyond traditional methods, embracing catalysis to overcome the toxicity and reactivity challenges of older reagents. The primary catalytic routes leverage readily available starting materials like carbon dioxide (CO₂), urea, alcohols, and amines. Understanding these fundamental pathways is crucial for catalyst selection.
The choice of pathway is often dictated by the availability of starting materials, desired functional group tolerance, and scalability. Catalysts play a pivotal role in activating otherwise stable precursors and directing the reaction towards the desired carbamate product with high efficiency and selectivity.
Caption: Overview of major synthetic pathways to carbamates.
Comparative Analysis of Catalytic Systems
The efficacy of a carbamate synthesis strategy is intrinsically linked to the choice of catalyst. We will dissect the three major classes—metal-based catalysts, organocatalysts, and biocatalysts—examining their mechanisms, performance, and ideal applications.
A. Metal-Based Catalysts: Versatility and Power
Metal complexes are highly versatile catalysts for carbamate formation, capable of activating a wide range of substrates under varied conditions. Their mechanisms often involve coordination to reactants, facilitating bond formation and cleavage events that would otherwise have high activation barriers.
Key Sub-Classes & Mechanisms:
-
Transition Metals (Fe, Pd, Ni, Cu, Zr): These metals are often employed in reactions involving CO₂ or in dehydrogenative coupling processes. For instance, pincer-ligated iron complexes can catalyze the dehydrogenation of formamides to generate a transient isocyanate, which is then trapped by an alcohol to form the carbamate.[7] Palladium catalysts are effective for the reductive carbonylation of nitroaromatics to access carbamates, avoiding the direct handling of isocyanates.[2][6]
-
Main Group Metals (Sn, In): Lewis acidic metals like tin and indium are excellent promoters. Dibutyltin oxide (DBTO) is a classic catalyst for transcarbamoylation reactions.[8] Indium(III) triflate has emerged as a powerful catalyst for synthesizing primary carbamates from alcohols using urea as a safe and economical carbamoyl source.[9][10]
-
Alkali Metals (Cs): Cesium carbonate (Cs₂CO₃) is often used as a base in the three-component coupling of amines, CO₂, and alkyl halides, promoting the formation of the carbamate under mild conditions while minimizing side reactions.[11]
Caption: Mechanism of iron-catalyzed carbamate synthesis.[7]
Performance Data for Metal-Based Catalysts
| Catalyst System | Reactants | Temp. (°C) | Yield (%) | Key Advantages & Ref. |
| (iPrPNP)Fe(H)(CO) | N-phenylformamide, Benzyl alcohol | 135 | 98 | Dehydrogenative coupling, avoids toxic reagents.[7] |
| TiO₂/SiO₂ | Urea, Methanol | 170 | 97.5 | Heterogeneous, eco-friendly carbonyl source.[12] |
| Indium Triflate | Benzyl alcohol, Urea | 140 | 95 | Uses urea, simple workup.[10] |
| PdCl₂ | Aniline, CO, Methanol | 100 | High | Utilizes CO at atmospheric pressure.[2] |
| Cs₂CO₃ / TBAI | Aniline, CO₂, Benzyl bromide | 50 | 95 | Mild conditions, avoids N-alkylation.[11] |
B. Organocatalysts: Metal-Free and Precise
Organocatalysis offers a powerful metal-free alternative, often providing high selectivity under mild conditions. These catalysts typically function as Lewis/Brønsted bases or acids, or as bifunctional activators.
Key Sub-Classes & Mechanisms:
-
Strong Bases (DBU, TMG): Non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,1,3,3-tetramethylguanidine (TMG) are highly effective at capturing CO₂ with amines.[2][11][13] The mechanism involves the formation of a carbamic acid, which is deprotonated by the base to form a carbamate salt. This salt can then be alkylated to yield the final product. Superbases like TMG can also form zwitterionic adducts with CO₂, which act as transfer-carboxylation agents.[14]
-
Bifunctional Catalysts: Chiral bifunctional catalysts, possessing both a Brønsted acid and a Lewis base site, have been developed for the enantioselective synthesis of cyclic carbamates.[5][15] These catalysts can stabilize the carbamic acid intermediate and activate it for a subsequent enantioselective cyclization, providing access to valuable chiral building blocks.[5][16]
Caption: General mechanism for base-catalyzed carbamate synthesis.[14]
Performance Data for Organocatalysts
| Catalyst System | Reactants | Temp. (°C) | Yield (%) | Key Advantages & Ref. |
| DBU | Secondary Amine, CO₂, Alcohol | RT | Good | Metal-free, utilizes gaseous CO₂.[2] |
| Chiral Bifunctional Catalyst | Homoallylic amine, CO₂, NIS | 23 | 85 (93% ee) | High enantioselectivity for cyclic carbamates.[5] |
| TMG | 4-nitroaniline, CO₂ | RT | 64 | Activates less reactive aromatic amines.[14] |
C. Biocatalysts: The Green Chemistry Approach
Enzymatic synthesis represents a growing frontier in green chemistry, offering remarkable selectivity in aqueous media under mild conditions. This approach minimizes organic solvent waste and operates at ambient temperature and pressure.
Key Sub-Classes & Mechanisms:
-
Esterases/Acyltransferases: Certain promiscuous esterases, such as PestE from Pyrobaculum calidifontis, have been shown to efficiently catalyze the formation of carbamates from various amines and organic carbonates (e.g., diallyl carbonate).[17][18] The reaction proceeds in water, and the enzyme facilitates the acyl transfer from the carbonate donor to the amine acceptor, achieving excellent yields for a range of substrates.[17][18]
Caption: Workflow for organocatalyzed cyclic carbamate synthesis.
Methodology:
-
To an oven-dried 1-dram vial equipped with a stir bar, add the homoallylic amine substrate (0.1 mmol, 1.0 equiv) and the amorphous bifunctional organocatalyst (0.01 mmol, 0.1 equiv).
-
Seal the vial with a cap and purge with argon.
-
Add anhydrous toluene (1.25 mL) and deionized water (1.1 μL, 0.6 equiv) via syringe.
-
Purge the vial with CO₂ and allow it to stir under a CO₂ atmosphere (balloon) for 10 minutes at 23 °C.
-
Add N-iodosuccinimide (NIS) (0.12 mmol, 1.2 equiv) in one portion.
-
Stir the reaction mixture vigorously at 23 °C for the time specified (typically 72-120 hours), monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched cyclic carbamate. [5]
Protocol 2: Enzymatic Synthesis of Allyl Phenyl Carbamate in Water
This protocol is based on the work of Bayer, Iding, and Bornscheuer using the PestE esterase. [17][18]
Caption: Workflow for enzymatic carbamate synthesis.
Methodology:
-
Prepare a reaction mixture in a 2 mL Eppendorf tube containing 100 mM sodium phosphate buffer (pH 8.0).
-
Add aniline (50 mM final concentration) and diallyl carbonate (200 mM final concentration).
-
Initiate the reaction by adding the purified PestE enzyme solution to a final concentration of 0.05 mg/mL. The total reaction volume is typically 1 mL.
-
Seal the tube and place it in a thermoshaker set to 30 °C and 150 rpm.
-
Monitor the conversion of aniline to allyl phenyl carbamate by taking aliquots at time intervals and analyzing them via HPLC.
-
Upon completion (typically >99% conversion within a few hours), stop the reaction and extract the product with ethyl acetate (3 x 1 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to obtain the pure carbamate product. [18]
Conclusion and Future Outlook
The selection of a catalyst for carbamate formation is a multifactorial decision that balances reaction efficiency, substrate scope, operational simplicity, cost, and sustainability goals.
-
Metal catalysts offer broad applicability and high reactivity, particularly for large-scale industrial processes and for activating challenging substrates.
-
Organocatalysts provide a robust, metal-free alternative, excelling in precision synthesis, especially for creating chiral molecules under mild conditions.
-
Biocatalysts are the vanguard of green synthesis, enabling highly selective transformations in aqueous media with minimal environmental impact, an area poised for significant growth.
Future research will undoubtedly focus on expanding the scope and efficiency of catalysts that utilize CO₂ as a C1 feedstock, developing novel heterogeneous catalysts for simplified purification and reuse, and harnessing the power of directed evolution to engineer enzymes with tailored specificities for carbamate synthesis. The continued innovation in catalysis is key to advancing the synthesis of these vital molecules in a manner that is both efficient and environmentally responsible.
References
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Meinert, H., et al. (2024). Efficient Enzymatic Synthesis of Carbamates in Water Using Promiscuous Esterases/Acyltransferases. Angewandte Chemie International Edition, 63(30), e202405152. [Link]
-
Jacobsen, E. N., et al. (2019). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society, 141(4), 1887-1901. [Link]
-
Meinert, H., et al. (2024). Efficient Enzymatic Synthesis of Carbamates in Water Using Promiscuous Esterases/Acyltransferases. ResearchGate. [Link]
-
Jacobsen, E. N., et al. (2018). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. PMC. [Link]
-
Bernskoetter, W. H., et al. (2021). Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. ACS Catalysis, 11(17), 10839-10848. [Link]
-
Jones, M. E., & Lipmann, F. (1955). CHEMICAL AND ENZYMATIC SYNTHESIS OF CARBAMYL PHOSPHATE. PNAS. [Link]
-
Shen, ZP., et al. (2019). Eley–Rideal model of heterogeneous catalytic carbamate formation based on CO2–MEA absorptions with CaCO3, MgCO3 and BaCO3. Royal Society Open Science, 6(5), 190204. [Link]
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Wikipedia contributors. (2024). Carbamate. Wikipedia. [Link]
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Kappe, C. O., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 46979-46988. [Link]
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Lejkowski, M., et al. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology, 11, 6336-6344. [Link]
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Wang, Y., et al. (2018). Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts. Molecules, 23(12), 3097. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]
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Caplow, M. (1968). Kinetics of Carbamate Formation and Breakdown. Journal of the American Chemical Society, 90(24), 6795-6803. [Link]
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Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. . [Link]
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Vagin, S. I., & Rieger, B. (2021). Recent Advances in the Chemistry of Metal Carbamates. PMC. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
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Church, T. L., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14, 21855-21894. [Link]
-
Litwinowicz, J., & Kijeński, J. (2015). Carbamoylation of primary, secondary and aromatic amines by dimethyl carbonate in a flow system over solid catalysts. ResearchGate. [Link]
-
Aresta, M., et al. (2011). Green synthesis of carbamates from CO2, amines and alcohols. Green Chemistry, 13, 2038-2044. [Link]
-
Ragaini, F., & Cenini, S. (2000). Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. ResearchGate. [Link]
-
Takeuchi, K., et al. (2011). Synthesis of carbamate using CO2 as a carbon source. ResearchGate. [Link]
-
Jacobsen, E. N., et al. (2018). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. . [Link]
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Comparative Validation Guide: Hexyl Carbamate Synthesis
This guide provides a rigorous validation of the Green Catalytic Alcoholysis protocol for synthesizing Hexyl Carbamate, contrasting it with the traditional Chloroformate route. It is designed for researchers requiring high-purity intermediates for drug development (e.g., prodrug moieties, Dabigatran intermediates).
Protocol A (Green Catalytic) vs. Protocol B (Traditional Phosgenation)
Executive Summary & Strategic Analysis
This compound is a critical structural motif in medicinal chemistry, serving as a lipophilic prodrug moiety and a stable peptide bond surrogate. Historically, its synthesis relied on Protocol B , utilizing hexyl chloroformate (derived from phosgene) and ammonia. While kinetically fast, Protocol B poses severe safety risks and generates corrosive waste.
This guide validates Protocol A , a "Green" route utilizing Urea and 1-Hexanol catalyzed by Lewis acids (e.g.,
Mechanism Comparison
-
Protocol A (Validated): Involves the Lewis-acid activation of urea, increasing the electrophilicity of the carbonyl carbon. The alcohol (nucleophile) attacks, displacing ammonia.
-
Thermodynamics: Endothermic initiation; requires heat (
C) to drive evolution (Le Chatelier’s principle).
-
-
Protocol B (Alternative): Nucleophilic substitution of chloride by ammonia on hexyl chloroformate.
-
Thermodynamics: Highly exothermic; requires cooling. Generates HCl byproduct.[1]
-
Experimental Protocols
Protocol A: The Validated Standard (Catalytic Urea Alcoholysis)
Recommended for: High-purity lab synthesis, Green Chemistry compliance.
Reagents:
-
Urea (99%+, dry)
-
1-Hexanol (Reagent grade)
-
Catalyst: Indium(III) triflate (
) [5 mol%] or Amberlite 200 (for heterogeneous scale-up). -
Solvent: 1,4-Dioxane (optional, neat reaction preferred for atom economy).
Step-by-Step Methodology:
-
Charge: In a pressure tube or round-bottom flask equipped with a reflux condenser, combine Urea (10 mmol, 0.60 g) and 1-Hexanol (30 mmol, 3.06 g).
-
Note: Excess alcohol acts as the solvent and drives the equilibrium.
-
-
Catalysis: Add
(0.5 mmol, 280 mg). -
Reaction: Heat the mixture to 150 °C with vigorous stirring.
-
Critical Control Point: If using an open system, ensure efficient venting of
gas to drive the reaction forward.
-
-
Monitoring: Maintain temperature for 4–18 hours. Monitor via TLC (30% EtOAc/Hexane). The disappearance of urea spot and evolution of ammonia gas (basic pH on wet litmus at vent) validates progress.
-
Workup:
-
Cool to room temperature.
-
Dilute with
(30 mL). -
Wash with water (
mL) to remove unreacted urea and catalyst (if water-soluble). -
Dry organic layer over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from minimal hot
or Hexane/EtOAc mixture. -
Yield: Expect 80–94% as a white crystalline solid.
Protocol B: The Traditional Alternative (Chloroformate Route)
Included for comparative baseline only.
-
Charge: Dissolve Hexyl Chloroformate (10 mmol) in dry
at 0 °C. -
Addition: Slowly bubble anhydrous
gas or add concentrated while maintaining temp < 5 °C. -
Quench: Water wash to remove
byproduct. -
Risk Factor: Requires handling of lachrymatory chloroformates and management of exothermic HCl generation.
Validation Data & Performance Comparison
The following data validates the product obtained via Protocol A against literature standards and Protocol B.
Table 1: Comparative Performance Metrics
| Metric | Protocol A (Validated Green) | Protocol B (Traditional) | Comparison Insight |
| Yield | 80% – 94% | 85% – 95% | Protocol A matches traditional yields without toxic precursors. |
| Atom Economy | High (Byproduct: | Low (Byproduct: | Protocol A is superior for sustainable manufacturing. |
| Reaction Temp | 130–150 °C | 0–25 °C | Protocol A requires energy input; Protocol B requires cooling. |
| Safety Profile | High (Non-toxic reagents) | Low (Corrosive, Phosgene-derived) | Protocol A eliminates engineering controls for toxic gas handling. |
| Purity (Crude) | High (Catalyst removed easily) | Moderate (Requires salt removal) | Protocol A simplifies downstream processing. |
Analytical Validation (Self-Validating System)
To confirm the identity of the synthesized this compound (Protocol A), compare experimental results with these standard values:
-
Physical State: White crystalline solid.
-
Melting Point: 62–63 °C (Lit. 62.4–63 °C).[2] Narrow range indicates high purity.
-
IR Spectrum (KBr):
-
¹H NMR (CDCl₃, 400 MHz):
-
4.65 (br s, 2H,
) – Disappears on shake. -
4.05 (t,
Hz, 2H, ). -
1.60 (m, 2H,
). - 1.30 (m, 6H, alkyl chain).
-
0.89 (t, 3H,
).
-
4.65 (br s, 2H,
Visualizations
Figure 1: Mechanistic Pathway & Validation Logic
This diagram illustrates the catalytic cycle of Protocol A and the critical decision points for validation.
Caption: Figure 1. Catalytic cycle for this compound synthesis showing activation, elimination, and critical Quality Control (QC) checkpoints.
Figure 2: Comparative Workflow Efficiency
Contrasting the operational complexity of the Green Route vs. Traditional Route.
Caption: Figure 2. Operational workflow comparison. Protocol A offers a streamlined "One-Pot" process compared to the multi-step handling required in Protocol B.
References
-
PrepChem. (n.d.). Synthesis of this compound via Urea and Hexyl Alcohol.[3] PrepChem.com. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 75026, this compound. PubChem. [Link][4]
-
Ghosh, A. K., & Brindisi, M. (2015).[2] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
Sources
Comparative Efficacy Guide: Hexyl Carbamate Analogs in Enzyme Modulation
Executive Summary: The "Hexyl" Advantage
In the rational design of covalent inhibitors—specifically for serine hydrolases like Acetylcholinesterase (AChE) and Fatty Acid Amide Hydrolase (FAAH)—the carbamate moiety serves as a "pseudo-irreversible" warhead.[1] While the leaving group dictates target affinity, the
This guide objectively compares
Mechanistic Basis of Efficacy
To understand the efficacy of hexyl carbamate analogs, one must analyze the kinetic cycle of inhibition. Unlike competitive inhibitors, carbamates act as suicide substrates.
The Kinetic Pathway
The efficacy is defined by two critical constants:
-
Carbamylation Rate (
or ): How fast the enzyme is inactivated. -
Decarbamylation Rate (
or ): How fast the enzyme recovers (turnover).
For high efficacy, you require a high
Figure 1: The kinetic cycle of pseudo-irreversible inhibition. The N-hexyl group sterically hinders the hydrolytic water attack in the
Comparative Analysis: Hexyl vs. Alternatives
The following analysis synthesizes kinetic data comparing
-Hexyl vs. -Ethyl/Methyl (Chain Length Effect)
-
Hydrophobic Collapse: The active site gorges of AChE and FAAH contain hydrophobic patches. Short chains (
-methyl/ethyl) fail to bridge these regions effectively. -
Data Insight: In kinetic studies of human AChE,
-hexyl analogs demonstrated significantly higher carbamylation rates ( ) compared to -ethyl analogs.[2] The ethyl group is often too short to stabilize the transition state, whereas the hexyl chain maximizes van der Waals contacts within the acyl-binding pocket.
-Hexyl vs. -Cyclohexyl (Linear vs. Cyclic)
-
Entropic Penalty: While
-cyclohexyl analogs are potent, they are often rigid. The linear -hexyl chain retains rotational freedom, allowing it to "snake" into the narrow acyl pocket of enzymes like FAAH more effectively than the bulky cyclohexyl group. -
Selectivity:
-hexyl analogs often show broader inhibition profiles (AChE + FAAH), whereas cyclohexyl derivatives (like URB597) are tuned specifically for FAAH.
Performance Data Summary
| Analog Class | Relative Potency (AChE) | Relative Potency (FAAH) | BBB Permeability | Kinetic Profile | |
| Target | High | High | Excellent | Fast | |
| Standard | Low | Negligible | Good | Slow | |
| Rigid | Moderate | Very High | Good | Moderate | |
| Short | Moderate | Low | Moderate | Fast |
Critical Insight: The
-hexyl moiety provides a "dual-threat" capability. It is lipophilic enough to cross the Blood-Brain Barrier (BBB) passively (logP ~3-4 depending on the scaffold) and flexible enough to induce a conformational fit in the enzyme active site that excludes water, delaying enzyme reactivation.
Validated Experimental Protocols
As a self-validating system, the efficacy of these analogs must be determined using a Modified Ellman’s Assay . Standard colorimetric assays can yield false positives with carbamates due to spontaneous hydrolysis.
Protocol: Kinetic Determination of Carbamylation ( )
Objective: Determine the second-order rate constant for enzyme inactivation.
Reagents:
-
Buffer: 0.1 M Phosphate, pH 8.0 (optimal for carbamylation).
-
Substrate: Acetylthiocholine iodide (ATCh).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).
-
Enzyme: Recombinant hAChE or Electrophorus electricus AChE.
Workflow:
-
Incubation Phase:
-
Prepare 5 concentrations of the this compound Analog (e.g., 1 nM to 10 µM).
-
Incubate Enzyme + Inhibitor without substrate for defined time intervals (
= 0, 5, 10, 20, 30 min). -
Control: Enzyme + Buffer (no inhibitor).
-
-
Reaction Phase:
-
At each time point, dilute an aliquot 1:50 into the reaction mix (DTNB + ATCh).
-
Note: The high dilution prevents further inhibition, effectively "freezing" the inhibition state.
-
-
Measurement:
-
Measure Absorbance at 412 nm for 2 minutes (initial velocity,
).
-
-
Calculation:
-
Plot
vs. time ( ). The slope is . -
Plot
vs. [Inhibitor]. The slope is the bimolecular rate constant ( ).
-
Figure 2: Modified Ellman's workflow for determining time-dependent inhibition kinetics.
Strategic Recommendations
For researchers developing novel CNS-active agents:
-
Scaffold Selection: If your leaving group is bulky (e.g., a tricyclic ring), pair it with an
-hexyl chain. The flexibility of the hexyl group compensates for the steric bulk of the leaving group, maintaining high . -
Formulation: Hexyl carbamates are highly lipophilic.[3] Use self-emulsifying drug delivery systems (SEDDS) or cyclodextrin complexes for in vivo administration to prevent precipitation in aqueous media.
-
Safety: Monitor for delayed neurotoxicity. The high stability of the hexyl-carbamylated enzyme complex can mimic irreversible organophosphate poisoning if the turnover is too slow (
hours).
References
-
The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates. Source: National Institutes of Health (PubMed) URL:[Link] Significance: Establishes the kinetic superiority of hexyl and cyclohexyl substituents over ethyl groups in human AChE inhibition.[2]
-
Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors. Source: National Institutes of Health (PMC) URL:[Link] Significance: Validates
-alkyl carbamates (including hexyl analogs) as potent FAAH inhibitors and details the structural requirements for the acyl chain. -
Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors. Source: National Institutes of Health (PMC) URL:[Link] Significance: Provides comparative IC50 data for various alkyl carbamate chains, highlighting the efficacy of longer hydrophobic chains in lipid-processing enzymes.
-
Organic Carbamates in Drug Design and Medicinal Chemistry. Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link] Significance: A comprehensive review of carbamate stability, synthesis, and pharmacophore utility in approved drugs.[4][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 2114-20-7 | Benchchem [benchchem.com]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Establishing Purity Criteria for Hexyl Carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in the Application of Hexyl Carbamate
This compound, a simple alkyl ester of carbamic acid, serves as a valuable intermediate and building block in organic synthesis, particularly within the pharmaceutical industry. Its utility in the synthesis of more complex active pharmaceutical ingredients (APIs) necessitates a thorough understanding and control of its purity profile. The presence of impurities, even at trace levels, can have significant downstream consequences, including altered reaction kinetics, the formation of undesirable by-products, and potential safety concerns in the final drug product.[1][2]
This guide provides a comparative analysis of the primary analytical techniques for purity determination of this compound, offers a framework for setting scientifically sound acceptance criteria based on intended use and regulatory guidance, and presents detailed experimental protocols to enable immediate implementation in a research or quality control setting.
Understanding the Impurity Profile: A Synthesis-Based Approach
The foundation of any robust purity assessment is a comprehensive understanding of the potential impurities that may be present. These are primarily dictated by the synthetic route employed. One of the most common and straightforward methods for synthesizing this compound is the reaction of hexyl alcohol with urea.[3][4]
This reaction is a reversible process that generates ammonia as a byproduct.[5][6] Based on this, the most probable impurities include:
-
Unreacted Starting Materials: Hexyl alcohol and urea are the most likely process-related impurities.
-
Side-Products: Although the reaction is relatively clean, side reactions can occur, leading to the formation of small quantities of other carbamate species or degradation products.
-
Catalyst Residues: If a catalyst is used to drive the reaction, trace amounts may remain in the final product.[4]
Alternative, "greener" synthetic routes are also employed, such as those utilizing carbon dioxide and an amine, which may introduce a different set of potential impurities.[7][8][9] Therefore, the chosen analytical methodology must be capable of separating and detecting these key potential impurities from the main this compound peak.
Comparative Analysis of Analytical Methodologies for Purity Determination
The selection of an appropriate analytical technique is paramount for accurately assessing the purity of this compound. The two most suitable and widely used methods are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography (GC) coupled with Mass Spectrometry (MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile and robust technique for the analysis of non-volatile and thermally labile compounds, making it a suitable choice for many carbamates.[10]
-
Principle: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (the mobile phase). The mobile phase carries the sample through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the sample components between the mobile and stationary phases. A UV detector measures the absorbance of the eluting components at a specific wavelength, allowing for their quantification.
-
Advantages for this compound Analysis:
-
Robustness: HPLC is a well-established and reliable technique.
-
Versatility: A wide range of column chemistries and mobile phases can be used to optimize the separation of this compound from its potential impurities.
-
Non-destructive: The sample is not subjected to high temperatures, which can be a concern for some carbamates.
-
-
Limitations:
-
Requires a Chromophore: The analyte must absorb UV light to be detected. This compound has a carbamate functional group that provides sufficient UV absorbance, typically around 220 nm.[11]
-
Solvent Consumption: HPLC can consume significant volumes of high-purity solvents.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While some carbamates are thermally labile, many, including simpler alkyl carbamates, can be analyzed by GC, often with derivatization to improve volatility and thermal stability.[12]
-
Principle: The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a long, thin column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of the vaporized components between the gas and stationary phases. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification.
-
Advantages for this compound Analysis:
-
High Resolution: GC columns typically offer superior separation efficiency compared to HPLC columns.
-
High Sensitivity and Specificity: The mass spectrometer provides definitive identification of the analyte and impurities based on their mass spectra.[13]
-
Lower Solvent Consumption: GC uses carrier gas instead of liquid solvents as the mobile phase.
-
-
Limitations:
-
Thermal Lability: There is a risk of on-column degradation for some carbamates, which could lead to inaccurate quantification.[12] Careful method development is required to ensure the thermal stability of this compound under the chosen GC conditions.
-
Derivatization: For some carbamates, a derivatization step may be necessary to improve their chromatographic behavior, adding complexity to the sample preparation.
-
Head-to-Head Comparison
| Feature | HPLC-UV | GC-MS |
| Principle | Liquid-solid partitioning | Gas-liquid/solid partitioning |
| Sample Volatility | Not required | Required (or achievable via derivatization) |
| Thermal Stability | High | Potential for degradation |
| Resolution | Good to excellent | Excellent |
| Sensitivity | Good | Excellent |
| Specificity | Moderate (based on retention time and UV spectrum) | High (based on retention time and mass spectrum) |
| Throughput | Moderate | High |
| Cost & Complexity | Moderate | High |
Recommendation: For routine quality control and purity assessment of this compound, HPLC-UV is the recommended primary technique due to its robustness and the avoidance of potential thermal degradation issues. GC-MS is a powerful secondary and confirmatory technique , especially for the identification of unknown impurities and for methods requiring very high sensitivity.
Establishing Purity Criteria: An ICH Q3A(R2) Framework
Since there is no specific pharmacopeial monograph for this compound, we must establish purity criteria based on the principles outlined in the ICH Q3A(R2) guideline for impurities in new drug substances.[14][15] Although this compound may be a manufacturing intermediate, applying these principles ensures a high level of quality control, which is critical for its use in pharmaceutical synthesis.[2][16]
The ICH guideline provides thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the final drug product. As this information is often not available for an intermediate, a common and scientifically sound approach is to adopt the most stringent thresholds.
| Threshold | Limit | Rationale (based on ICH Q3A(R2)) |
| Reporting Threshold | ≥ 0.05% | The level at which an impurity must be reported in a certificate of analysis. |
| Identification Threshold | > 0.10% | The level at which the structure of an impurity must be determined.[1][17] |
| Qualification Threshold | > 0.15% | The level at which an impurity's safety must be assessed. |
Proposed Purity Specification for this compound:
| Test | Acceptance Criteria |
| Appearance | White to off-white crystalline solid |
| Identification (by IR or NMR) | Conforms to the structure of this compound |
| Assay (by HPLC or GC) | Not less than 99.0% |
| Individual Unspecified Impurity | Not more than 0.10% |
| Total Impurities | Not more than 0.5% |
These criteria provide a strong foundation for ensuring the quality of this compound. The limits for individual and total impurities are set to control the overall impurity profile and are consistent with modern pharmaceutical standards.[18]
Experimental Protocols
The following protocols are provided as a starting point for the analysis of this compound. Method validation according to ICH Q2(R2) guidelines is required to demonstrate that these methods are suitable for their intended purpose in your laboratory.
HPLC-UV Method for Purity and Impurity Determination
Workflow for HPLC-UV Analysis of this compound
Caption: Workflow for HPLC-UV analysis of this compound.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile to obtain a solution with a concentration of approximately 1.0 mg/mL.
-
Sample Preparation: Accurately weigh about 25 mg of the this compound sample and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Chromatography: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms.
-
Calculation: Calculate the percentage of each impurity by area normalization. Calculate the assay of this compound against the reference standard.
GC-MS Method for Impurity Identification and Quantification
Workflow for GC-MS Analysis of this compound
Caption: Workflow for GC-MS analysis of this compound.
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD).
-
Data acquisition and processing software with a mass spectral library.
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Temperature Program | Initial temperature of 70 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 amu |
Procedure:
-
Sample Preparation: Prepare a solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample into the GC-MS system and acquire the data.
-
Data Processing: Integrate the peaks in the total ion chromatogram (TIC). Identify the main peak and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using area normalization or by preparing calibration standards for known impurities.
Conclusion
Establishing scientifically sound purity criteria for this compound is a critical step in ensuring its quality and suitability for use in pharmaceutical synthesis. This guide has provided a comprehensive framework for this process, from understanding the potential impurity profile based on the synthetic route to selecting and implementing appropriate analytical methodologies. By leveraging the strengths of both HPLC-UV and GC-MS and adhering to the principles outlined in ICH guidelines, researchers and drug development professionals can confidently assess and control the purity of this compound, thereby contributing to the overall quality and safety of the final pharmaceutical products.
References
-
Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link][10]
-
Cheng, Y., et al. (2023). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate pesticides in vegetables. Acta Scientiarum Polonorum, Technologia Alimentaria, 22(4), 385–394.[19]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. Retrieved from [Link][14]
-
FDA. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link][18]
-
Guitart, R., & Manosa, S. (2005). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. Journal of Chromatography A, 1094(1-2), 1-10.[12]
-
IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link][17]
-
International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link][1]
-
Lejan Team. (n.d.). ICH Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. Retrieved from [Link][15]
-
Longdom Publishing. (n.d.). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Retrieved from [Link][20]
-
MDPI. (2018). Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts. Retrieved from [Link][3]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link][21]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link][7]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link][8]
-
Pharmaffiliates. (2025). Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research. Retrieved from [Link][2]
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link][4]
-
ResearchGate. (n.d.). HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. Retrieved from [Link][22]
-
ResearchGate. (2013). Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)?. Retrieved from [Link][23]
-
ResearchGate. (n.d.). Trace level determinations of carbamate pesticides in surface water by gas chromatography–mass spectrometry after derivatization with 9-xanthydrol. Retrieved from [Link][24]
-
RSC Publishing. (2022). Synthesis of organic carbamates as polyurethane raw materials from CO2: the quest for metal alkoxides as regenerable reagents. Dalton Transactions. Retrieved from [Link][9]
-
SCISPEC. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. Retrieved from [Link]
-
ScienceDirect. (n.d.). Reaction engineering of urea alcoholysis: Alkyl carbamates. Retrieved from [Link][5]
-
Technical Guide. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide. Retrieved from [Link][16]
-
The CORE Team. (n.d.). A HPLC-UV METHOD FOR DETEERMINATION OF THREE PESTICIDES IN WATER. Retrieved from [Link]
-
The BrJAC. (2020). Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. Retrieved from [Link][13]
-
Queen's University Belfast. (n.d.). Reaction engineering of urea alcoholysis: Alkyl carbamates. Retrieved from [Link][6]
-
ICH. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link][25]
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- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 8. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 9. Synthesis of organic carbamates as polyurethane raw materials from CO2: the quest for metal alkoxides as regenerable reagents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. agilent.com [agilent.com]
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- 15. lejan-team.com [lejan-team.com]
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- 18. fda.gov [fda.gov]
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- 24. researchgate.net [researchgate.net]
- 25. database.ich.org [database.ich.org]
Safety Operating Guide
Hazard Assessment and Characterization of Hexyl Carbamate
As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries go hand-in-hand with an unwavering commitment to safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity. This guide provides a comprehensive, technically grounded protocol for the safe disposal of hexyl carbamate, designed for professionals in research and drug development.
Carbamates are a class of compounds derived from carbamic acid, many of which are used as insecticides and exhibit significant biological activity.[1] For instance, ethyl carbamate is classified as a Group 2A carcinogen by the IARC, and many carbamate pesticides are regulated as toxic hazardous wastes by the U.S. Environmental Protection Agency (EPA).[2][3] Therefore, we will operate under the assumption that this compound possesses similar hazards.
Key Postulated Hazards:
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. Carbamates can act as acetylcholinesterase inhibitors.[1]
-
Irritation: Causes serious eye irritation and potential skin irritation.[4]
-
Carcinogenicity: Suspected of causing cancer, a classification given to related carbamate compounds.
-
Flammability: Some related carbamates are flammable solids, necessitating precautions against ignition sources.[4]
| Hazard Profile: this compound (Inferred from Analogues) | |
| Hazard Class | Hazardous Chemical Waste |
| Primary Routes of Exposure | Dermal, Inhalation, Ingestion[1] |
| Known Incompatibilities | Strong acids, strong bases, strong oxidizing agents, strong reducing agents (e.g., hydrides)[5][6] |
| EPA Waste Classification | To be managed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA)[3] |
Pre-Disposal Safety Protocols: Engineering Controls and PPE
Before handling any this compound waste, it is imperative to establish a safe working environment. The causality here is simple: minimize exposure through engineered barriers and personal protective equipment (PPE) to mitigate the inherent risks.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, both in its pure form and as waste, must be conducted within a certified chemical fume hood. This is the primary engineering control to prevent the inhalation of dust or vapors.[7]
Personal Protective Equipment (PPE): Your PPE is the last line of defense. Its selection must be deliberate and based on the specific hazards of the carbamate class.
-
Gloves: Wear nitrile or neoprene gloves. Latex gloves do not provide adequate protection against many insecticides and related chemical classes.[1] Double-gloving is recommended when handling concentrated waste.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a full face shield should be worn over the goggles.[4][8]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood (a situation that should be avoided), a NIOSH-approved respirator with organic vapor cartridges and a particulate filter is required.[4][9] All respirator use must comply with your institution's respiratory protection program, including fit testing.[9]
Step-by-Step Waste Collection and Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that waste is correctly identified, segregated, contained, and stored pending collection by your institution's Environmental Health and Safety (EHS) department. Under no circumstances should this compound or its containers be disposed of in standard trash or down the sink. [10]
Step 1: Waste Identification and Segregation
-
Action: Identify the waste stream. Is it pure, unused this compound? Is it a dilute solution? Is it contaminated labware (e.g., pipette tips, vials)?
-
Causality: Proper identification is critical for correct segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions.[11] For example, mixing carbamate waste with strong acids or bases is explicitly contraindicated.[6]
Step 2: Containerization
-
Action: Select a designated, leak-proof, and chemically compatible hazardous waste container.[10] For solid this compound waste, a high-density polyethylene (HDPE) container is a suitable choice. For liquid waste solutions, use a container made of a material confirmed to be compatible with your solvent.
-
Causality: The container must prevent leaks and not react with the waste it holds. The container must remain closed at all times, except when adding waste.
Step 3: Labeling
-
Action: Immediately label the waste container. The label must include:
-
The words "Hazardous Waste"[10]
-
The full chemical name: "this compound"
-
A list of all components in the container, including solvents and their approximate percentages.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
-
Causality: Accurate labeling ensures that anyone handling the container is aware of its contents and the associated dangers, which is a key requirement for OSHA's Hazard Communication Standard.[12]
Step 4: Accumulation and Storage
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Causality: The SAA ensures that hazardous waste is safely segregated from the general workspace, minimizing the risk of accidental spills or exposures. It also facilitates efficient pickup by EHS personnel.
Step 5: Arranging for Disposal
-
Action: Once the container is full, or if you will no longer be generating this waste stream, contact your institution's EHS office to schedule a waste pickup.[10]
-
Causality: Final disposal must be conducted by licensed professionals at an approved hazardous waste facility.[7][13] EPA regulations specify that the ultimate treatment for carbamate non-wastewaters is typically high-temperature incineration.[14][15]
Caption: Workflow for the safe collection and storage of this compound waste.
Emergency Procedures for Spills and Exposures
In the event of an accident, a swift and correct response is critical to minimizing harm.
Small Spill (inside a chemical fume hood):
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Absorb the spill with an inert material like sand, vermiculite, or a chemical sorbent pad.[16] Do not use combustible materials like paper towels on a flammable solid.
-
Collection: Using non-sparking tools, carefully scoop the absorbed material into your designated this compound hazardous waste container.[16]
-
Decontamination: Wipe the spill area with a suitable solvent (consult your institution's EHS for guidance), collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS office.
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][17]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[13] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[18]
By adhering to this guide, you contribute to a culture of safety, ensuring that your vital research does not come at the cost of personal health or environmental integrity. Always prioritize consulting your institution's specific EHS guidelines, as they are the ultimate authority for your facility.
References
-
Safety Data Sheet: Hexamethylenediamine carbamate. Chemos GmbH & Co.KG.
-
Safety Data Sheet: Ammonium carbamate. Carl ROTH.
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.
-
Safety Data Sheet: methyl (S)-(1-Aminopropan-2-yl)carbamate hydrochloride. Fluorochem.
-
Safety Data Sheet: urethane (INN); ethyl carbamate. Sigma-Aldrich.
-
Carbamate Toxicity. StatPearls - NCBI Bookshelf.
-
Safety Data Sheet: ETHYL(METHYL)CARBAMATE. CymitQuimica.
-
Navigating the Disposal of N-Hexyl-D-gluconamide: A Guide for Laboratory Professionals. Benchchem.
-
CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE. CAMEO Chemicals - NOAA.
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety.
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Chemical Agent Resistant Coating Waste Disposal Guidelines. Defense Centers for Public Health.
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Safety Data Sheet. Enamine.
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.
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Incompatible Chemicals. Utah State University Office of Research Environmental Health and Safety.
-
Ethyl carbamate: An emerging food and environmental toxicant. PubMed.
-
Safety Data Sheet: Hexamethylenediamine carbamate. Carl ROTH.
-
Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. U.S. Environmental Protection Agency.
-
Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register.
-
Personal Protective Equipment for Pesticide Handlers. U.S. Environmental Protection Agency.
-
Ethyl Carbamate (Urethane). U.S. Environmental Protection Agency.
-
EPA Issues Rule on Carbamate Wastes. U.S. Environmental Protection Agency.
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Safety Data Sheet. Sigma-Aldrich.
-
Personal Protective Equipment for Handling Pesticides. UF/IFAS Extension.
-
Safety Data Sheet: Methyl carbamate. Fisher Scientific.
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.
-
CARBARYL. Occupational Safety and Health Administration.
-
Chemical Properties of this compound (CAS 2114-20-7). Cheméo.
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Neutralization-Based Chemical Agent Disposal. DVIDS.
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OSHA Respirator Requirements for Selected Chemicals. NIOSH - CDC.
-
Minimum Personal Protective Equipment and Work Clothing for Handling Activities. Pacific Northwest Pest Management Handbooks.
-
EPA HAZARDOUS WASTE CODES.
-
CARBAMATE INSECTICIDES IN THE CZECH REPUBLIC: HEALTH AND ENVIRONMENTAL IMPACTS. ResearchGate.
-
Guidance For Hazard Determination. Occupational Safety and Health Administration.
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
-
CARBAMATE PESTICIDE, SOLID, POISONOUS. CAMEO Chemicals - NOAA.
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Chemical Incompatibility Guide. Stanford Environmental Health & Safety.
-
Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration.
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Appendix K - Incompatible Chemicals. Cornell University EHS.
-
Chemical Compatibility. IDEX Health & Science.
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Personal Protective Equipment (PPE) & Handling Guide: Hexyl Carbamate
CAS: 2114-20-7 | Formula: C₇H₁₅NO₂ Physical State: White Crystalline Solid | Melting Point: ~60°C[1]
Part 1: Executive Safety Directive
For Immediate Release to Laboratory Personnel
Hexyl carbamate is a carbamic acid ester structurally related to bioactive urethanes. While it possesses a higher molecular weight and lower volatility than its carcinogenic homolog ethyl carbamate (urethane), it must be handled as a potent sensitizer and irritant .
The Critical Risk: The primary operational hazard is particulate inhalation during weighing and dermal sensitization upon contact. Once dissolved in organic solvents, the permeation kinetics shift drastically, requiring a solvent-specific PPE strategy.
Core Safety Matrix
| Hazard Class | Severity | Primary Target | Critical Control |
| Acute Toxicity | Moderate (Oral) | GI Tract / CNS | Do not ingest; Wash hands post-handling.[1] |
| Sensitization | High | Dermal / Respiratory | Double Nitrile Gloves ; Zero skin contact.[1] |
| Irritation | Moderate | Eyes / Mucosa | Chemical Goggles; Fume Hood.[1] |
| Physical | Low | N/A | Combustible solid; Avoid static discharge.[1] |
Part 2: PPE Selection Protocol
Rationale: PPE must be selected not just for the solute (this compound) but for the solvent vector used in experimentation.
Hand Protection (Glove Logic)
This compound is a lipophilic ester. While solid contact is manageable, solutions facilitate rapid dermal absorption.
-
Standard Handling (Solid): Nitrile Rubber (0.11 mm / 4 mil) .
-
Why: Nitrile provides excellent resistance to solid particulates and incidental contact.
-
-
Solution Handling (Organic Solvents):
-
If dissolved in Acetone/DCM:Laminate Film (Silver Shield) or PVA gloves are required as nitrile degrades rapidly.
-
If dissolved in Alcohols/Water:Double Nitrile (High Cuff) is sufficient.
-
Respiratory Protection
-
Solid State: Handling >100 mg requires a NIOSH N95 (US) or P2 (EU) particulate respirator if outside a fume hood.
-
Solution/Heating: If heating above 50°C, use a Half-face respirator with A/P (Organic Vapor + Particulate) cartridges to prevent inhalation of sublimed vapors.
Eye & Body Defense[1][2][3][4]
-
Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient due to the risk of fine dust migration.
-
Body: Tyvek® Lab Coat or chemically resistant apron over standard cotton lab coat. Cotton absorbs esters, creating a secondary exposure source.
PPE Decision Logic Diagram
Caption: Logical decision tree for selecting appropriate PPE based on physical state and solvent compatibility.
Part 3: Operational Workflows
Scientific Integrity: These protocols are designed to minimize static charge (common with carbamates) and prevent cross-contamination.
Protocol A: Safe Weighing & Transfer
Objective: Transfer solid this compound without generating airborne dust.
-
Engineering Setup:
-
Activate Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).
-
Place an antistatic mat or wipe surfaces with a damp cloth to neutralize static charge, which causes carbamate crystals to "fly."
-
-
PPE Donning:
-
Don inner nitrile gloves (white/blue).
-
Don outer nitrile gloves (different color, e.g., purple) to visualize tears.
-
Secure cuffs over lab coat sleeves.
-
-
Transfer:
-
Use a disposable antistatic weighing boat .
-
Use a stainless steel spatula (avoid plastic to reduce static).
-
Critical Step: If the solid is caked, do not chip it aggressively. Gently scrape to avoid launching fragments.
-
-
Decontamination:
-
Wipe the balance area with an ethanol-dampened tissue immediately after use.
-
Dispose of the tissue as hazardous chemical waste.
-
Protocol B: Dissolution & Reaction Setup
Objective: Solubilization increases dermal absorption risk by orders of magnitude.
-
Vessel Selection: Use borosilicate glass (Pyrex). Avoid polystyrene plastics, as carbamate esters/solvents may craze or dissolve them.
-
Addition: Add solvent to the solid slowly to prevent splashing.
-
Heating:
-
Never heat this compound in an open vessel outside a hood.
-
Melting point is low (~60°C). Use a water bath or oil bath with temperature control. Do not use a heat gun, which can aerosolize the melt.
-
Operational Workflow Diagram
Caption: Step-by-step operational workflow for handling this compound from preparation to disposal.
Part 4: Emergency Response & Disposal[5]
Spill Management
-
Solid Spill:
-
Isolate: Evacuate the immediate 3-meter radius.
-
Protect: Don N95 mask and double gloves.
-
Contain: Cover with wet paper towels to prevent dust dispersion.
-
Clean: Scoop up wet material into a wide-mouth jar. Wipe area with soap and water (carbamates are lipophilic; soap aids removal).
-
-
Solution Spill:
-
Absorb: Use vermiculite or sand.[2] Do not use sawdust (combustible).
-
Ventilate: Increase air exchange if safe to do so.
-
Waste Disposal
Do not dispose of in municipal trash or sink.
-
Solid Waste: Collect in a container labeled "Hazardous Waste - Toxic Solid (Carbamate Ester)."
-
Liquid Waste: Segregate into "Non-Halogenated Organic" (if in alcohol) or "Halogenated" (if in DCM).
-
Destruction: Incineration is the preferred method. Hydrolysis in strong base (NaOH) can degrade the carbamate, but this should only be performed by waste management professionals.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 75026: this compound. PubChem.[3] Available at: [Link]
-
European Chemicals Agency (ECHA). Substance Information: Carbamates and their classification. ECHA. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. US Department of Labor. Available at: [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
